7-Methoxy-1H-1,6-naphthyridin-4-one
Description
Properties
IUPAC Name |
7-methoxy-1H-1,6-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-4-7-6(5-11-9)8(12)2-3-10-7/h2-5H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADPYHKTKLDHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=O)C=CNC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705263 | |
| Record name | 7-Methoxy-1,6-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952138-18-0 | |
| Record name | 7-Methoxy-1,6-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Methoxy-1H-1,6-naphthyridin-4-one: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the 1,6-Naphthyridine Scaffold
The 1,6-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2][3][4] This bicyclic aromatic system, composed of two fused pyridine rings, serves as a foundational structure for a multitude of compounds with therapeutic potential.[1][2][3][4] The strategic placement of nitrogen atoms within the ring system imparts unique electronic properties and hydrogen bonding capabilities, making it an attractive framework for designing molecules that can interact with various biological targets.[5][6] Derivatives of the 1,6-naphthyridine scaffold have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][7]
This technical guide focuses on a specific derivative, 7-Methoxy-1H-1,6-naphthyridin-4-one. The introduction of a methoxy group and a carbonyl function at positions 7 and 4, respectively, is anticipated to modulate the physicochemical and biological properties of the parent scaffold, offering new avenues for drug discovery and development. This document provides a comprehensive overview of the known and predicted chemical properties, synthetic strategies, and potential applications of this compound, aiming to equip researchers with the foundational knowledge for its further exploration.
Physicochemical Properties
While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties can be established, and others can be predicted based on the analysis of its constituent functional groups and the broader class of 1,6-naphthyridine derivatives.
| Property | Value | Source |
| CAS Number | 952138-18-0 | [8] |
| Molecular Formula | C₉H₈N₂O₂ | [8] |
| Molecular Weight | 176.17 g/mol | [8] |
| Appearance | Predicted to be a solid at room temperature | General knowledge of similar heterocyclic compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | General knowledge of similar heterocyclic compounds |
| Purity | Commercially available up to 99% | [8] |
Synthesis and Structural Elucidation
The synthesis of this compound, while not explicitly detailed in readily available literature, can be approached through established methodologies for constructing the 1,6-naphthyridin-4-one core. A plausible synthetic route would involve the cyclization of a suitably substituted pyridine precursor.
Conceptual Synthetic Workflow
A logical synthetic approach would involve the condensation of a 4-aminonicotinic acid derivative with a three-carbon synthon, followed by cyclization and subsequent functional group manipulation.
Caption: Conceptual workflow for the synthesis of this compound.
Hypothetical Experimental Protocol
The following protocol is a generalized procedure based on known syntheses of related 1,6-naphthyridin-4-ones and should be optimized for the specific target molecule.
Step 1: Condensation and Cyclization
-
To a solution of 4-amino-6-methoxynicotinic acid (1.0 eq) in a high-boiling point solvent such as diphenyl ether, add diethyl malonate (1.2 eq) and a catalytic amount of a base (e.g., sodium ethoxide).
-
Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product can be collected by filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether.
Step 2: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of DMF and water, to yield the desired this compound.
Structural Characterization
The synthesized compound would be characterized using a suite of spectroscopic techniques to confirm its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core, a singlet for the methoxy group protons (typically around 3.9-4.1 ppm), and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C4) will appear significantly downfield (around 160-180 ppm), and the methoxy carbon will resonate at approximately 55-60 ppm.[9][10][11]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹ and 1050 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 177.06.[12]
Chemical Reactivity and Potential for Derivatization
The 1,6-naphthyridin-4-one scaffold possesses several sites amenable to chemical modification, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.
Caption: Potential sites of reactivity on the this compound scaffold.
-
N1-Alkylation/Arylation: The nitrogen at the 1-position can be alkylated or arylated using various electrophiles under basic conditions. This modification is crucial for modulating solubility and exploring interactions with biological targets.
-
Electrophilic Aromatic Substitution: The pyridine rings are generally deactivated towards electrophilic substitution. However, under forcing conditions, substitution at the C5 or C8 positions might be possible.
-
O-Demethylation: The methoxy group at C7 can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding 7-hydroxy derivative. This hydroxyl group can then serve as a handle for further functionalization.
-
Halogenation and Cross-Coupling: Introduction of a halogen at a reactive position (e.g., C5) would open up possibilities for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide range of substituents.
Potential Applications in Drug Discovery
The 1,6-naphthyridine scaffold is a well-established pharmacophore. While specific biological data for this compound is scarce, the known activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.
-
Anticancer Activity: Many naphthyridine derivatives have shown potent anticancer activity through various mechanisms, including kinase inhibition and interaction with DNA.[3][4][7][13][14] The structural features of this compound make it a candidate for evaluation against a panel of cancer cell lines.
-
Enzyme Inhibition: The heterocyclic nature of the core structure makes it suitable for targeting the active sites of various enzymes. For instance, derivatives of the related 1,5-naphthyridine have shown inhibitory activity against enzymes like phosphodiesterases.[1]
-
Antimicrobial and Antiviral Properties: The nitrogen-containing heterocyclic systems are known to possess antimicrobial and antiviral activities.[3][4][7][15] Investigation into the activity of this compound against a range of pathogens is warranted.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the medicinally important class of 1,6-naphthyridines. This technical guide has outlined its fundamental chemical properties, proposed a viable synthetic strategy, and highlighted its potential for derivatization and application in drug discovery. The lack of extensive published data underscores the opportunity for novel research in this area. Future work should focus on the definitive synthesis and comprehensive characterization of this compound, followed by systematic biological screening to uncover its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the broader understanding of the structure-activity relationships within the 1,6-naphthyridine family and could lead to the development of new therapeutic agents.
References
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chemuniverse.com [chemuniverse.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchgate.net [researchgate.net]
- 11. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 13. Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 7-Methoxy-1H-1,6-naphthyridin-4-one
Abstract
The 1,6-naphthyridine scaffold is a significant heterocyclic motif frequently encountered in pharmaceutical agents and natural products, exhibiting a wide array of biological activities.[1][2][3] This technical guide provides a detailed, scientifically-grounded pathway for the synthesis of a specific derivative, 7-Methoxy-1H-1,6-naphthyridin-4-one. While direct literature for this exact molecule is sparse, this document constructs a robust and logical synthetic route based on well-established chemical principles and analogous reactions reported for related structures. The proposed synthesis leverages the Gould-Jacobs reaction, a classical and effective method for constructing the core bicyclic system from a functionalized aminopyridine precursor.[4][5][6][7] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and a critical analysis of the strategic choices within the synthesis.
Introduction: The Significance of the Naphthyridine Core
Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms, and their various isomers form the core of many biologically active molecules.[8] The 1,6-naphthyridine framework, in particular, is a privileged structure in medicinal chemistry, with derivatives demonstrating potential as inhibitors of various enzymes and as antimalarial agents.[3] The targeted molecule, this compound, incorporates a methoxy group, a common functional group in pharmaceuticals that can modulate a molecule's pharmacokinetic and pharmacodynamic properties. The 4-oxo functionality provides a key hydrogen bond donor/acceptor site, often crucial for target binding.
The synthesis of such heterocyclic systems is a cornerstone of drug discovery. The Gould-Jacobs reaction offers a powerful and convergent approach to building the quinoline and naphthyridinone skeletons.[5][6][9] It involves the condensation of an aromatic amine with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the fused heterocyclic ring system.[5][7] This guide will detail a proposed application of this reaction to achieve the synthesis of the title compound.
Retrosynthetic Analysis and Strategic Pathway
A logical retrosynthetic analysis of this compound (I) points to the Gould-Jacobs reaction as the key bond-forming strategy for the pyridinone ring.
Caption: Retrosynthetic pathway for the target molecule.
This analysis identifies 4-Amino-2-methoxypyridine (III) as the critical starting material. The synthesis, therefore, is divided into two primary stages:
-
Synthesis of the Key Precursor: Preparation of 4-Amino-2-methoxypyridine (III).
-
Construction of the Naphthyridinone Core: The Gould-Jacobs reaction to form the target molecule (I).
Synthesis of the Key Precursor: 4-Amino-2-methoxypyridine (III)
The availability and synthesis of 4-Amino-2-methoxypyridine are crucial for the overall success of the proposed pathway. This compound serves as a pivotal intermediate in organic synthesis, particularly in the creation of pharmaceutical agents.[10] There are several reported methods for its synthesis.
Method A: Nucleophilic Aromatic Substitution
One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-amino-2-chloropyridine, with sodium methoxide.[11]
Caption: Synthesis of Precursor (III) via SNAr reaction.
Experimental Protocol (Adapted from Literature): [11]
-
Dissolve 4-amino-2-chloropyridine (1.0 equiv) in tetrahydrofuran (THF).
-
Add a solution of sodium methoxide in methanol (2.0 equiv).
-
Transfer the mixture to a sealed tube and heat at 140°C for 16 hours.
-
After cooling, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-amino-2-methoxypyridine.
Method B: Nitration and Reduction
An alternative route begins with 2-methoxypyridine, which undergoes nitration followed by reduction of the nitro group.[12]
Workflow:
-
Nitration: 2-methoxypyridine is treated with a nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids) to yield 2-methoxy-4-nitropyridine.
-
Reduction: The resulting 2-methoxy-4-nitropyridine is then reduced to 4-amino-2-methoxypyridine using a standard reducing agent such as iron powder in acetic acid or catalytic hydrogenation.
Causality and Experimental Choices:
-
Method A is more direct if the chlorinated precursor is available. The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich pyridine ring.
-
Method B is advantageous if starting from the more readily available 2-methoxypyridine. Careful temperature control during nitration is critical to prevent side reactions. The choice of reducing agent in the second step can be tailored based on laboratory capabilities and desired purity.
Construction of the Naphthyridinone Core via Gould-Jacobs Reaction
With the key precursor, 4-Amino-2-methoxypyridine (III), in hand, the core of the synthesis is the Gould-Jacobs reaction. This reaction proceeds in two distinct, well-defined steps.[5][7]
References
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Antimicrobial Activity of Naphthyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. innospk.com [innospk.com]
- 11. 4-Amino-2-methoxypyridine | 20265-39-8 [chemicalbook.com]
- 12. 4-Amino-2-methoxypyridine Manufacturer & Supplier in China | High Purity Chemical | Specifications, Uses, Safety & Price [pipzine-chem.com]
A Technical Guide to the Anticipated Spectroscopic Data of 7-Methoxy-1H-1,6-naphthyridin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed, predictive analysis of the spectroscopic data for 7-Methoxy-1H-1,6-naphthyridin-4-one, a compound of interest in medicinal chemistry. In the absence of experimentally published spectra, this document synthesizes information from closely related analogs and foundational spectroscopic principles to offer a comprehensive set of anticipated data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Each section includes a rationale for the predicted values, detailed experimental protocols for data acquisition, and visual aids to facilitate understanding. This guide is intended to serve as a valuable resource for the identification, characterization, and further development of this and related naphthyridinone scaffolds.
Introduction: The Significance of this compound
The 1,6-naphthyridine core is a recognized privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The introduction of a methoxy group and a carbonyl functionality, as in this compound, is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its bioactivity and pharmacokinetic profile. Accurate spectroscopic characterization is the cornerstone of drug discovery and development, enabling unambiguous structure elucidation and quality control. This guide provides a predictive framework for these crucial spectroscopic data points.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, and the N-H proton. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing carbonyl group, as well as the positions of the nitrogen atoms within the bicyclic system.
Anticipated ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H2 | ~8.0 | d | ~6.0 |
| H3 | ~6.5 | d | ~6.0 |
| H5 | ~8.8 | s | - |
| H8 | ~7.2 | s | - |
| OCH₃ | ~3.9 | s | - |
| NH | ~12.0 | br s | - |
Rationale for Predictions:
-
Aromatic Protons: The protons on the pyridinone ring (H2 and H3) will appear as doublets due to coupling with each other. The electron-withdrawing effect of the adjacent carbonyl group at C4 will deshield H3, however, the mesomeric effect of the lactam nitrogen will counteract this. The protons on the pyridine ring (H5 and H8) are influenced by the methoxy group and the ring nitrogen. The methoxy group at C7 is expected to exert a shielding effect on the ortho proton (H8) and the para proton (H5) through resonance, shifting them upfield compared to the unsubstituted naphthyridinone. The H5 proton, being alpha to a nitrogen atom, is expected to be the most downfield of the aromatic protons.
-
Methoxy Protons: The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.[1]
-
N-H Proton: The lactam N-H proton is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and the acidic nature of the proton.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like N-H.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature using a standard pulse sequence.
-
Data Processing: Process the free induction decay (FID) with an appropriate window function and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Structural Assignment Workflow:
Caption: Predicted ¹H NMR assignments for this compound.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and oxygen atoms and the resonance effects of the substituents.
Anticipated ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~145 |
| C3 | ~110 |
| C4 | ~175 |
| C4a | ~120 |
| C5 | ~155 |
| C7 | ~165 |
| C8 | ~100 |
| C8a | ~140 |
| OCH₃ | ~56 |
Rationale for Predictions:
-
Carbonyl Carbon: The carbonyl carbon (C4) is expected to be the most downfield signal, typically appearing around 175 ppm.[2]
-
Aromatic Carbons: The carbons attached to heteroatoms will be significantly deshielded. C7, attached to the methoxy group, and C2 and C5, alpha to nitrogen atoms, are expected at downfield shifts. Carbons ortho and para to the electron-donating methoxy group (C8 and C5, respectively) will be shielded.
-
Methoxy Carbon: The methoxy carbon will appear as a sharp signal around 56 ppm.[3]
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Data Processing: Process the FID and reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
Heteronuclear Correlation Workflow:
Caption: 2D NMR workflow for unambiguous assignment of ¹H and ¹³C signals.
Predicted Mass Spectrum
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of polar, heterocyclic compound.
Anticipated Mass Spectrometry Data (ESI+):
| Ion | Predicted m/z |
| [M+H]⁺ | 177.06 |
| [M+Na]⁺ | 199.04 |
Predicted Fragmentation Pattern:
The fragmentation of the protonated molecule [M+H]⁺ is likely to involve the loss of small neutral molecules. A primary fragmentation pathway could be the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO) from the pyridinone ring.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS). Acquire the spectrum in positive ion mode over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and determine its accurate mass to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.
Proposed Fragmentation Pathway:
Caption: A plausible ESI-MS fragmentation pathway for this compound.
Predicted Infrared (IR) Spectrum
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Anticipated IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (lactam) | 3200-3000 | Medium, broad |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (methoxy) | 2950-2850 | Medium |
| C=O stretch (lactam) | 1680-1650 | Strong |
| C=C and C=N stretch | 1620-1450 | Medium to strong |
| C-O stretch (aryl ether) | 1275-1200 (asymmetric) | Strong |
| 1075-1020 (symmetric) | Strong |
Rationale for Predictions:
-
N-H and C=O Stretching: The lactam functionality will give rise to a characteristic broad N-H stretching band and a strong carbonyl (C=O) stretching absorption.
-
Aromatic and Aliphatic C-H Stretching: The spectrum will show C-H stretching vibrations for the aromatic rings and the methoxy group in their respective typical regions.
-
C-O Stretching: The aryl ether linkage of the methoxy group will produce two strong C-O stretching bands.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment or the KBr pellet. Then, record the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. The anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with the detailed experimental protocols, offer a valuable starting point for researchers engaged in the synthesis, identification, and development of this and related heterocyclic compounds. The principles and comparative data used in this guide underscore the power of spectroscopic analysis in modern chemical research.
References
Introduction: The Strategic Value of the 1,6-Naphthyridine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the 7-Methoxy-1H-1,6-naphthyridin-4-one Core Scaffold
The 1,6-naphthyridine ring system represents a "privileged scaffold" in medicinal chemistry, a designation earned by its recurring presence in a multitude of biologically active compounds.[1] These bicyclic heteroaromatic structures are capable of forming a diverse array of non-covalent interactions with biological macromolecules, making them versatile starting points for the design of potent and selective therapeutic agents. Their derivatives have demonstrated a wide spectrum of activities, including potent inhibition of various protein kinases, which are critical targets in oncology and inflammatory diseases.[2][3][4][5][6]
This guide focuses on a specific, yet foundational, member of this family: This compound (CAS Number: 952138-18-0) . While this particular molecule is not extensively characterized as a stand-alone therapeutic, its structure embodies the core pharmacophoric features that make the 1,6-naphthyridine class so compelling. It serves as a crucial chemical intermediate and a foundational scaffold for the development of more complex, highly active derivatives.
For researchers, scientists, and drug development professionals, understanding the core properties, synthetic accessibility, and biological potential of this scaffold is paramount. This document provides a technical deep-dive into the this compound core, offering insights into its chemical properties, a plausible synthetic route, and the strategic application of this scaffold in the context of kinase inhibitor development.
Physicochemical and Structural Characteristics
A thorough understanding of a scaffold's physicochemical properties is the bedrock of any rational drug design campaign. These parameters govern solubility, permeability, and metabolic stability, ultimately influencing pharmacokinetic and pharmacodynamic outcomes.
| Property | Value | Source |
| CAS Number | 952138-18-0 | [7] |
| Molecular Formula | C₉H₈N₂O₂ | Calculated |
| Molecular Weight | 176.17 g/mol | [7] |
| Appearance | Expected to be an off-white to yellow solid | By Analogy |
| Solubility | Predicted to be soluble in DMSO and polar organic solvents like methanol and DMF. Poorly soluble in water. | By Analogy & Experience |
| Hydrogen Bond Donors | 1 (from the N-H group) | Calculated |
| Hydrogen Bond Acceptors | 3 (two nitrogens, one carbonyl oxygen) | Calculated |
The structure features a planar, aromatic naphthyridine core, which is conducive to π-stacking interactions within protein active sites. The methoxy group at the 7-position and the ketone at the 4-position are key electronic modulators of the ring system and provide handles for further chemical modification. The N-H at position 1 is a critical hydrogen bond donor, a feature often exploited in kinase hinge-binding motifs.
Synthetic Strategy: A Plausible Route to the Core Scaffold
Causality Behind the Synthetic Design: The chosen strategy, a variation of the Gould-Jacobs reaction, is a classic and reliable method for constructing quinolone and naphthyridinone cores. It involves the condensation of an aniline-type precursor with a malonic ester derivative, followed by a thermal cyclization. This approach is favored for its efficiency and the accessibility of the starting materials.
Figure 1: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol:
Step 1: Condensation to form Diethyl 2-((2-methoxy-4-pyridyl)amino)methylenemalonate
-
To a round-bottom flask equipped with a reflux condenser, add 4-amino-2-methoxypyridine (1.0 eq).
-
Add absolute ethanol to create a 0.5 M solution.
-
Add diethyl ethoxymethylenemalonate (EMME) (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the consumption of the starting amine by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The intermediate product often precipitates.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate adduct.
Self-Validation Check: The structure of the intermediate should be confirmed by ¹H NMR, looking for the characteristic signals of the vinyl proton and the ethyl ester groups, and by mass spectrometry to confirm the expected molecular weight.
Step 2: Thermal Cyclization to Yield this compound
-
In a high-temperature reaction vessel, add the dried intermediate adduct from Step 1.
-
Add Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) as a high-boiling solvent, typically 5-10 mL per gram of adduct.
-
Heat the mixture to 240-250 °C with stirring. The high temperature is necessary to drive the intramolecular cyclization and elimination of ethanol.
-
Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC until the intermediate is consumed.
-
Allow the mixture to cool to below 100 °C, then add hexane or petroleum ether to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the Dowtherm A, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.
Self-Validation Check: The final product's identity and purity should be rigorously confirmed. ¹H NMR should show the disappearance of the ethyl ester signals and the appearance of the aromatic protons of the newly formed ring. High-resolution mass spectrometry (HRMS) should confirm the exact mass corresponding to the molecular formula C₉H₈N₂O₂. Purity should be assessed by HPLC.
Biological Context and Potential Applications: A Scaffold for Kinase Inhibition
The true value of the this compound scaffold lies in its potential as a building block for potent kinase inhibitors. Numerous studies have shown that the 1,6-naphthyridine core can be decorated with various substituents to achieve high affinity and selectivity for specific kinase targets.[2][9]
Hypothesized Mechanism of Action: Based on the extensive literature for related compounds, the 1,6-naphthyridin-4-one core is an excellent mimic of the adenine region of ATP. It is designed to bind to the hinge region of the kinase active site, a conserved segment that anchors ATP. The N-H at position 1 and the nitrogen at position 6 typically form crucial hydrogen bonds with the backbone of the hinge region, as depicted below.
Figure 2: Hypothesized binding mode of the 1,6-naphthyridin-4-one core in a kinase active site.
This binding mode orients the rest of the molecule towards the solvent-exposed region of the active site. The positions at C2, C5, and C8 are prime vectors for introducing substituents that can target specific pockets, thereby achieving potency and selectivity for kinases such as RET, MET, or Aurora kinases.[2][3][9]
Representative Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
To evaluate derivatives of the this compound scaffold, a robust and high-throughput kinase inhibition assay is required. The LanthaScreen™ platform is an excellent example of a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that is widely used in drug discovery.
Principle of the Assay: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound. Inhibition is detected as a decrease in the FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., a derivative of this compound) in 100% DMSO.
-
Create a serial dilution series of the test compound in DMSO, typically 11 points for a dose-response curve.
-
Prepare the Kinase/Tracer/Antibody mixture in the appropriate kinase buffer as per the manufacturer's protocol. The mixture will contain the target kinase (e.g., RET), a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled ATP-competitive tracer.
-
-
Assay Plate Setup:
-
Using a low-volume 384-well plate, add 2.5 µL of the compound dilutions to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no kinase) using DMSO alone.
-
Add 2.5 µL of the Kinase/Tracer/Antibody mixture to all wells.
-
Add 5 µL of ATP solution to all wells to initiate the binding reaction. The final volume is 10 µL.
-
-
Incubation and Reading:
-
Seal the plate and centrifuge briefly to mix the contents.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
Normalize the data using the positive and negative controls.
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validating System: The protocol's integrity is maintained by the inclusion of appropriate controls. The Z'-factor, calculated from the positive and negative controls, should be ≥ 0.5 to ensure the assay is robust and the data is reliable. Reference inhibitors with known potency against the target kinase should also be included to validate assay performance.
Conclusion and Future Directions
This compound is a foundational scaffold that holds significant promise for the development of next-generation therapeutics, particularly in the realm of kinase inhibition. Its synthetic tractability and favorable structural features make it an ideal starting point for medicinal chemistry campaigns. By leveraging the synthetic and screening methodologies outlined in this guide, researchers can effectively explore the chemical space around this privileged core. Future efforts will undoubtedly focus on the synthesis of diverse libraries based on this scaffold and their evaluation against a broad panel of disease-relevant targets to unlock its full therapeutic potential.
References
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemuniverse.com [chemuniverse.com]
- 8. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Naphthyridinone Scaffold and the Influence of Methoxy Substitution
An In-depth Technical Guide to the Biological Activity of Methoxy-Substituted Naphthyridinones
Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a "privileged scaffold" in medicinal chemistry.[1][2] Their rigid structure and ability to form multiple hydrogen bonds allow them to effectively interact with a wide range of biological targets. The introduction of a ketone group, forming a naphthyridinone, further enhances this potential. This guide focuses specifically on methoxy-substituted naphthyridinones, exploring how the addition of one or more methoxy (-OCH₃) groups critically modulates their biological activity.
The methoxy group, while seemingly simple, exerts a profound influence on a molecule's properties. It increases lipophilicity, which can enhance membrane permeability and oral bioavailability. It can also act as a hydrogen bond acceptor and alter the electronic distribution within the aromatic system, thereby fine-tuning the binding affinity for specific enzyme targets. These modifications have unlocked significant potential, leading to the discovery of potent anticancer, kinase inhibitory, and antimicrobial agents.[3][4] This document serves as a technical resource for researchers and drug development professionals, providing an in-depth analysis of these activities, the underlying mechanisms, and the robust experimental protocols required for their evaluation.
Part 1: Anticancer and Cytotoxic Activity
The development of novel anticancer agents is a cornerstone of pharmaceutical research. Methoxy-substituted naphthyridinones have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against a variety of human cancer cell lines through diverse mechanisms of action.[1][5]
Primary Mechanism: Kinase Inhibition
A significant portion of the anticancer activity of these compounds stems from their ability to inhibit protein kinases. Kinases are enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of cancer.[6] By blocking the activity of specific kinases involved in tumor growth and proliferation, these inhibitors can effectively halt cancer progression.[7]
-
c-Met Kinase: The c-Met proto-oncogene is a receptor tyrosine kinase that, when activated, drives tumor growth, angiogenesis, and metastasis. Several novel 1,6-naphthyridine and 2,7-naphthyridinone derivatives have been developed as potent c-Met inhibitors.[8][9] Western blot experiments have confirmed that the cytotoxic activity of some of these compounds is achieved by suppressing the phosphorylation of the c-Met kinase.[8]
-
Cyclin-Dependent Kinase 5 (CDK5): While primarily known for its role in neuronal development, aberrant CDK5 activity has been linked to cancer progression and metastasis.[10] Substituted 1,6-naphthyridines have been identified as inhibitors of CDK5, presenting a therapeutic avenue for cancers where this kinase is overactive.[10]
-
PKMYT1 Kinase: As a crucial regulator of the G2/M cell cycle checkpoint, PKMYT1 is a promising target for cancer therapy. Potent and selective naphthyridinone derivatives have been discovered that inhibit PKMYT1, leading to promising in vivo antitumor efficacy.[11]
Secondary Mechanism: Induction of Programmed Cell Death
Beyond kinase inhibition, certain naphthyridine derivatives can directly trigger programmed cell death (PCD) in cancer cells.[12] Apoptosis, a common mechanism for chemotherapy, involves a cascade of caspase enzymes that dismantle the cell in a controlled manner. A novel naphthyridine derivative, designated 3u, has been shown to induce apoptosis at high concentrations in human melanoma cells by activating caspase-3 and caspase-8.[12] Interestingly, at lower concentrations, the same compound was found to induce necroptosis, an alternative, regulated form of necrosis, by activating RIP1 and MLKL kinases.[12] This dual mechanism suggests a robust antitumor potential that may be harder for cancer cells to develop resistance against.
Data Summary: In Vitro Cytotoxicity
The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth. Lower IC₅₀ values indicate higher potency.
| Compound Class/Name | Methoxy Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzo[de][13][14]naphthyridin-3-one | 8-methoxy | HL60 (Leukemia) | 0.03 - 8.5 | [15] |
| 10-methoxycanthin-6-one | 10-methoxy | DU145 (Prostate) | 1.58 (µg/mL) | [1] |
| Chalcone Derivative (3c) | 3,4,5-trimethoxy | HeLa (Cervical) | 0.019 | [16] |
| Chalcone Derivative (3c) | 3,4,5-trimethoxy | HCT15 (Colon) | 0.020 | [16] |
| Chalcone Derivative (3e) | 3,5-dimethoxy | A549 (Lung) | >0.022 | [16] |
| Aminobenzylnaphthol (MMZ-140C) | Not specified in abstract | BxPC-3 (Pancreatic) | 30.15 | [17] |
| Aminobenzylnaphthol (MMZ-45B) | Not specified in abstract | HT-29 (Colorectal) | 31.78 | [17] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a robust, colorimetric method for assessing the cytotoxic potential of a compound by measuring the metabolic activity of living cells.[13][18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[13]
Causality and Trustworthiness: This protocol is self-validating through the inclusion of controls. The "untreated cells" control establishes the baseline for 100% viability, while the "vehicle control" (e.g., DMSO) ensures that the solvent used to dissolve the compound does not have its own cytotoxic effects. The "positive control" with a known cytotoxic drug validates that the assay system is responsive.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[19]
-
Compound Treatment: Treat the cells with various concentrations of the methoxy-substituted naphthyridinone, typically in a serial dilution. Include wells with untreated cells and cells treated with the vehicle (e.g., DMSO) as negative controls. Incubate for a period of 24 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of a 12 mM MTT stock solution to each well.[19]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator to allow viable cells to metabolize the MTT into formazan crystals.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an SDS-HCl solution, to each well to dissolve the formazan crystals.[13][19]
-
Absorbance Reading: Mix gently by pipetting up and down. Measure the optical density (OD) of the solution in each well using a microplate reader at a wavelength of 570 nm.[19]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value.
Part 2: Antimicrobial Activity
The rise of multidrug-resistant bacteria presents a global health crisis, necessitating the discovery of new antimicrobial agents.[2] Naphthyridine derivatives have a well-established history as antimicrobials, with nalidixic acid being one of the first quinolone antibiotics.[20] Methoxy substitution on the naphthyridinone core has been explored to enhance potency and broaden the spectrum of activity.[21]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
The primary mechanism of antimicrobial action for this class of compounds is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[20][21]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is critical for decatenating (unlinking) newly replicated circular chromosomes, allowing them to segregate into daughter cells.
By binding to and inhibiting these enzymes, methoxy-substituted naphthyridinones block DNA replication, leading to a rapid bactericidal effect.[22] This mechanism is shared with the highly successful fluoroquinolone class of antibiotics.[22]
Data Summary: In Vitro Antimicrobial Potency
Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
| Compound Class/Name | Methoxy Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |
| Canthin-6-one | None (for comparison) | Staphylococcus aureus | 0.49 | [1][15] |
| 10-methoxycanthin-6-one | 10-methoxy | Staphylococcus aureus | 3.91 | [1][15] |
| Canthin-6-one | None (for comparison) | Escherichia coli | 3.91 | [1][15] |
| 10-methoxycanthin-6-one | 10-methoxy | Methicillin-resistant S. aureus (MRSA) | 3.91 | [1][15] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a quantitative method used to determine the exact MIC of an antimicrobial agent. It involves challenging the microorganism with a range of compound concentrations in a liquid growth medium.[23]
Causality and Trustworthiness: The protocol's reliability is ensured by including a "growth control" (no compound) to confirm the bacteria are viable and a "sterility control" (no bacteria) to ensure the medium is not contaminated. A known antibiotic is often used as a positive control to validate the susceptibility of the bacterial strain.
Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Tryptic Soy Broth or Mueller-Hinton Broth).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) and dilute it further so that each well receives a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[23]
-
Inoculation: Add the bacterial inoculum to all wells containing the test compound, as well as to a "growth control" well that contains no compound. Leave a "sterility control" well with only broth.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[23]
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). Alternatively, growth can be measured by reading the optical density (OD) at 600 nm.[14]
Experimental Protocol: Disk Diffusion (Kirby-Bauer) Assay
The disk diffusion test is a valuable qualitative or semi-quantitative screening method to assess the antimicrobial activity of a compound.[24][25]
Causality and Trustworthiness: A compound with antimicrobial activity will diffuse from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, its growth will be inhibited, resulting in a clear "zone of inhibition" around the disk.[24] The diameter of this zone correlates with the potency of the compound and the susceptibility of the organism.
Methodology:
-
Plate Preparation: Prepare a bacterial lawn by evenly spreading a standardized suspension of the target microorganism over the surface of a Mueller-Hinton agar plate using a sterile swab.[25]
-
Disk Application: Aseptically place a sterile paper disk (typically 6 mm in diameter) impregnated with a known concentration of the methoxy-substituted naphthyridinone onto the center of the agar surface.
-
Incubation: Invert the plate and incubate for 18-24 hours at 36-37°C.[25]
-
Measurement: After incubation, measure the diameter of the clear zone of no growth around the disk in millimeters. The size of the zone is indicative of the compound's antimicrobial potency.[25]
Conclusion and Future Outlook
Methoxy-substituted naphthyridinones represent a versatile and highly tractable chemical scaffold for the development of new therapeutics. Their demonstrated ability to potently inhibit key oncogenic kinases and essential bacterial enzymes underscores their significant potential in oncology and infectious disease. The strategic placement of methoxy groups provides a powerful tool for medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles.
Future research will likely focus on expanding the structure-activity relationship (SAR) studies to further refine these molecules, enhancing their selectivity for specific kinase targets to minimize off-target effects and improve safety profiles.[26] In the antimicrobial space, exploring the efficacy of these compounds against a broader range of multidrug-resistant pathogens is a critical next step. As our understanding of the molecular drivers of disease deepens, the rational design of novel methoxy-substituted naphthyridinones will undoubtedly yield next-generation drug candidates with superior efficacy and clinical utility.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay - Wikipedia [en.wikipedia.org]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. mdpi.com [mdpi.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. mdpi.com [mdpi.com]
- 23. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 24. microchemlab.com [microchemlab.com]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. reactionbiology.com [reactionbiology.com]
The 1,6-Naphthyridin-4-one Scaffold: A Privileged Core for Novel Therapeutic Agents
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The 1,6-naphthyridine core, a heterocyclic scaffold composed of two fused pyridine rings, has garnered significant attention in medicinal chemistry for its versatile pharmacological activities.[1][2] This guide provides an in-depth analysis of the 1,6-naphthyridin-4-one scaffold, a prominent derivative, as a privileged structure in the design of targeted therapeutics. We will explore its demonstrated utility in targeting a range of clinically relevant proteins, with a primary focus on protein kinases, DNA repair enzymes, and molecular chaperones. This document synthesizes current research to provide a technical overview of key targets, structure-activity relationships (SAR), and the experimental methodologies crucial for validating drug candidates based on this promising scaffold. The discussion will emphasize the causal relationships behind experimental design and the principles of developing robust, self-validating assays for screening and characterization.
Introduction: The Versatility of the 1,6-Naphthyridine Scaffold
The 1,6-naphthyridine motif is a key pharmacophoric group found in both natural products and synthetic molecules, exhibiting a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for a variety of intermolecular interactions, such as hydrogen bonding and π-π stacking, with biological targets. The "-one" functional group at the 4-position of the 1,6-naphthyridin-4-one scaffold further enhances its potential by providing an additional hydrogen bond acceptor/donor site, which is critical for anchoring ligands within the active sites of enzymes. This guide will dissect the application of this scaffold against several high-value therapeutic targets.
Targeting Protein Kinases: A Major Anticancer Strategy
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 1,6-naphthyridin-4-one scaffold has proven to be an exceptional template for designing potent and selective kinase inhibitors.
MET Kinase: Overcoming Cancer Cell Proliferation and Metastasis
The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase is a key driver in the development and progression of various cancers.[5] Overexpression or mutation of MET leads to uncontrolled cell growth, invasion, and metastasis. Several research groups have successfully developed 1,6-naphthyridin-4-one derivatives as potent MET inhibitors.[6][7][8]
A scaffold-hopping strategy from a 2,7-naphthyridinone inhibitor led to the discovery of 3-phenyl-1,6-naphthyridin-4-one derivatives with impressive MET inhibitory potency.[6] Systematic optimization of this scaffold resulted in compounds with not only high potency but also favorable pharmacokinetic profiles, demonstrating oral bioavailability and efficacy in xenograft models.[7][8]
The binding of Hepatocyte Growth Factor (HGF) to the MET receptor induces dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote cell survival, proliferation, and motility. Inhibitors based on the 1,6-naphthyridin-4-one scaffold typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the MET kinase domain and preventing its phosphorylation and subsequent activation.
Caption: MET signaling pathway and point of inhibition.
| Compound ID | MET IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | Oral Bioavailability (F%) | Reference |
| 8 | 9.8 | - | 12% | [6][7] |
| 9g | 9.8 | - | 63% | [7] |
| 20j | Potent (not specified) | Favorable Selectivity | Orally Bioavailable | [8] |
| 23a | 7.1 | 22880 | 57.7% | [7] |
Note: Some compounds were designed as dual MET/VEGFR-2 inhibitors, while others were optimized for MET selectivity.
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying kinase inhibition.
Principle: The assay measures the inhibition of phosphorylation of a GFP-labeled substrate by the MET kinase. A terbium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing terbium (donor) and GFP (acceptor) into close proximity, generating a FRET signal. Inhibition of the kinase reduces this signal.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the 1,6-naphthyridin-4-one test compounds in DMSO, typically starting from 10 mM. Further dilute in the kinase reaction buffer to achieve the desired final assay concentrations.
-
Reagent Preparation:
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Prepare MET Kinase/Substrate Solution: Dilute recombinant MET kinase and GFP-poly-GT substrate in the reaction buffer to 2X the final concentration.
-
Prepare ATP Solution: Dilute ATP in the reaction buffer to 2X the final concentration (e.g., 20 µM).
-
Prepare Stop/Detection Solution: Dilute Tb-anti-pTyr antibody and EDTA in TR-FRET dilution buffer.
-
-
Assay Execution (384-well plate):
-
Add 2.5 µL of the diluted test compound or DMSO (control) to the appropriate wells.
-
Add 2.5 µL of the 2X MET Kinase/Substrate solution to all wells.
-
Incubate for 10-15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate for 60 minutes at room temperature. The choice of incubation time is critical; it must be within the linear range of the reaction, typically determined during assay development by measuring product formation over time. This ensures that the measured inhibition is not masked by substrate depletion.
-
Stop the reaction by adding 10 µL of the Stop/Detection solution.
-
Incubate for 60 minutes at room temperature to allow antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (GFP) and 495 nm (Terbium) following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validating System: The protocol's integrity is maintained by including controls. "No kinase" and "no ATP" wells serve as negative controls to define the baseline signal. A "no inhibitor" (DMSO only) control represents 0% inhibition (maximum signal). A Z'-factor calculation using these controls should be >0.5 to ensure the assay is robust and suitable for screening.
RET Kinase: A Target for Overcoming Drug Resistance
Rearranged during transfection (RET) is another receptor tyrosine kinase whose mutations and fusions drive several types of cancer. While second-generation inhibitors like selpercatinib are effective, acquired resistance, often through solvent-front mutations (e.g., G810R/S/C), limits their long-term benefit.[9] A novel class of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives has been developed as potent inhibitors of both wild-type RET and these resistant mutants.[9]
One representative compound, 20p , showed low nanomolar IC₅₀ values against RET solvent-front mutations, making it 15-29 times more potent than selpercatinib.[9] This highlights the adaptability of the 1,6-naphthyridine scaffold to overcome specific clinical challenges like acquired drug resistance.
FGFR4: Targeting Hepatocellular and Colorectal Cancers
Fibroblast Growth Factor Receptor 4 (FGFR4) signaling is implicated in the progression of cancers like hepatocellular carcinoma (HCC) and colorectal cancer.[10][11] The 1,6-naphthyridin-2(1H)-one scaffold has been successfully employed to create potent and selective FGFR4 inhibitors. One such compound, 19g , demonstrated excellent kinase selectivity and induced significant tumor inhibition in a HCT116 colorectal cancer xenograft model without apparent toxicity.[10] These inhibitors effectively block the phosphorylation of FGFR4 and its downstream signaling proteins.[10]
Targeting DNA Damage Repair: PARP-1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair pathway, which repairs single-strand DNA breaks. In cancers with deficiencies in homologous recombination (e.g., those with BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of toxic double-strand breaks during replication, resulting in cell death via synthetic lethality.
Derivatives of 1,3,4,5-tetrahydro-benzo[c][9]-naphthyridin-6-one have been identified as a potent class of PARP-1 inhibitors.[12] The partial saturation of one of the rings in this fused system resulted in derivatives that were several times more potent than their fully aromatic counterparts.[12] This strategy of modifying the core scaffold demonstrates how subtle structural changes can significantly enhance potency.
Caption: Synthetic lethality via PARP-1 inhibition.
Targeting Molecular Chaperones: Hsp90 Inhibition
Heat shock protein 90 (Hsp90) is an ATP-dependent molecular chaperone responsible for the stability and function of numerous "client" proteins, many of which are oncoproteins critical for cancer cell survival (e.g., HER2, AKT, c-RAF). Inhibiting Hsp90 leads to the degradation of these client proteins, providing a multi-pronged attack on cancer.
Inspired by the natural product novobiocin, which targets the C-terminal ATP-binding site of Hsp90, a series of novobiocin analogs based on the 1,6-naphthyridin-2(1H)-one scaffold were designed and synthesized.[13] These compounds were evaluated for their anti-proliferative activity in breast cancer cell lines, and subsequent Western blot analysis confirmed their ability to induce the degradation of Hsp90 client proteins.[13]
Caption: Workflow for validating Hsp90 inhibitors.
Conclusion and Future Directions
The 1,6-naphthyridin-4-one scaffold has unequivocally established itself as a privileged core in modern drug discovery. Its structural features enable potent and often selective interactions with a diverse range of therapeutic targets, most notably protein kinases involved in oncology. The successful development of inhibitors for MET, RET, and FGFR4, as well as emerging applications in targeting PARP-1 and Hsp90, underscore the scaffold's versatility.
Future research will likely focus on further refining the selectivity of these inhibitors to minimize off-target effects, exploring novel substitutions on the naphthyridine ring to tackle next-generation drug resistance mutations, and expanding the application of this scaffold to other disease areas beyond oncology, such as neurodegenerative and inflammatory disorders.[4][14] The continued synthesis and biological evaluation of derivatives of this remarkable scaffold promise to yield a new generation of targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design and synthesis of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Part 3: In vitro evaluation of 1,3,4,5-tetrahydro-benzo[c][1,6]- and [c][1,7]-naphthyridin-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Pivotal Role of the 7-Methoxy Group in Naphthyridinone Analogs: A Structure-Activity Relationship Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Abstract
The naphthyridinone scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 7-methoxy-naphthyridinone analogs have emerged as a particularly promising area of investigation, demonstrating significant potential as inhibitors of various protein kinases and as anticancer agents. This in-depth technical guide synthesizes the current understanding of the structure-activity relationships (SAR) governing the biological activity of these analogs. By examining the influence of substitutions at various positions on the naphthyridinone core, we elucidate the critical role of the 7-methoxy group in optimizing potency, selectivity, and pharmacokinetic properties. This analysis is supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to provide a comprehensive resource for the rational design of next-generation 7-methoxy-naphthyridinone-based therapeutics.
The Naphthyridinone Scaffold: A Versatile Platform in Drug Discovery
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, exist as six distinct isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-). Their oxidized counterparts, the naphthyridinones, have garnered significant attention due to their structural resemblance to quinolones and their ability to engage with a wide array of biological targets.[1][2][3] This versatility has led to the development of naphthyridinone derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]
The strategic placement of substituents on the naphthyridinone core is paramount in dictating the biological activity and target selectivity of the resulting analogs. Among the various substitution patterns, the introduction of a methoxy group at the 7-position has been identified as a key determinant of potency in several classes of inhibitors.
The Significance of the 7-Methoxy Substituent: A SAR Perspective
The 7-methoxy group often plays a multifaceted role in the interaction of naphthyridinone analogs with their biological targets. Its electronic and steric properties can profoundly influence binding affinity and selectivity.
Electronic Effects and Hydrogen Bonding Potential
The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of target proteins. This is particularly relevant in the context of kinase inhibition, where hydrogen bonding with the hinge region of the kinase domain is a common feature of potent inhibitors.
Steric Influence and Conformational Rigidity
The presence of the methoxy group at the 7-position can also impart a degree of conformational rigidity to the molecule, which can be advantageous for binding. By restricting the rotational freedom of adjacent substituents, the 7-methoxy group can help to pre-organize the ligand into a bioactive conformation, thereby reducing the entropic penalty of binding.
Modulation of Physicochemical Properties
The methoxy group can also influence the overall physicochemical properties of the molecule, such as solubility and lipophilicity. These parameters are critical for drug-likeness and can significantly impact the pharmacokinetic profile of a compound.
Structure-Activity Relationship Analysis of 7-Methoxy-Naphthyridinone Analogs
A comprehensive analysis of the SAR of 7-methoxy-naphthyridinone analogs requires a systematic variation of substituents at other positions of the naphthyridinone core. While a complete homologous series is not extensively documented in publicly available literature, we can synthesize findings from various studies on different naphthyridinone isomers to build a cogent SAR model.
Substitutions at the N-1 Position
The N-1 position of the naphthyridinone ring is often solvent-exposed and provides an excellent vector for introducing substituents that can modulate solubility and target interactions outside the primary binding pocket.
Modifications at the C-2 and C-3 Positions
Substitutions at the C-2 and C-3 positions are critical for defining the selectivity and potency of naphthyridinone-based inhibitors. Aromatic and heteroaromatic groups at these positions can engage in pi-stacking and other non-covalent interactions with the target protein.
The Influence of Other Substituents on the Second Ring (C-5, C-6, C-8)
Modifications on the second pyridine ring of the naphthyridinone scaffold can further fine-tune the activity and selectivity of the compounds. For instance, in a series of 2-aryl-1,8-naphthyridin-4-ones, the introduction of a methyl group at the C-7 position was found to be important for cytotoxicity.[7]
Visualizing the Core Concepts
To better illustrate the relationships discussed, the following diagrams are provided.
Caption: Key areas of substitution on the 7-methoxy-naphthyridinone core.
Quantitative Analysis of Biological Activity
The following table summarizes the available quantitative data for selected 7-methoxy-naphthyridinone analogs and related compounds, highlighting the impact of substitutions on their biological activity.
| Compound ID | Naphthyridinone Core | R1 | R2/R3 | R7 | Target/Cell Line | IC50 (µM) | Reference |
| 1 | 1,6-Naphthyridine | - | 8-hydroxy | 7-methoxy | Human Ovarian Cancer | 3.5 | [1] |
| 2 | 1,6-Naphthyridine | - | 8-hydroxy | 7-methoxy | Non-small-cell Lung Cancer | 1.77 | [1] |
| 3 | 1,8-Naphthyridin-4-one | - | 2-(2',4'-dimethoxyphenyl) | 7-methyl | HeLa | >100 | [7] |
| 4 | 1,8-Naphthyridin-4-one | - | 2-(naphthyl) | 7-methyl | HeLa | 2.3 | [7] |
Note: Data for a complete homologous series of 7-methoxy-naphthyridinone analogs is limited in the public domain. This table represents a compilation of relevant examples.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The successful development of novel 7-methoxy-naphthyridinone analogs relies on robust synthetic methodologies and reliable biological assays.
General Synthetic Scheme
A common route to the 1,8-naphthyridin-2-one scaffold involves the condensation of 2,6-diaminopyridine with a suitable three-carbon synthon.[8] Subsequent modifications, such as methoxylation at the C-7 position, can be achieved through nucleophilic aromatic substitution or other standard transformations.
Caption: Generalized synthetic workflow for 7-methoxy-1,8-naphthyridin-2-one analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[7]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 7-methoxy-naphthyridinone analogs and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Kinase Inhibition Assays
Biochemical kinase assays are essential for determining the direct inhibitory activity of compounds against their target kinases. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Typical Kinase Assay Workflow:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, a suitable substrate (peptide or protein), ATP, and the test compound in a microplate.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow the enzymatic reaction to proceed.
-
Detection: Quantify the amount of phosphorylated substrate using various detection methods, such as:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Employing fluorescence polarization, FRET, or time-resolved fluorescence.
-
Luminescence-based assays: Measuring ATP consumption.
-
-
Data Analysis: Plot the kinase activity as a function of the inhibitor concentration and determine the IC50 value.
Mechanism of Action and Signaling Pathways
7-Methoxy-naphthyridinone analogs often exert their anticancer effects by inhibiting key protein kinases involved in cell proliferation, survival, and angiogenesis. The specific signaling pathways affected depend on the kinase selectivity profile of the individual analog.
Caption: Potential inhibition of key oncogenic signaling pathways by 7-methoxy-naphthyridinone analogs.
Future Directions and Conclusion
The exploration of 7-methoxy-naphthyridinone analogs remains a fertile ground for the discovery of novel therapeutic agents. While the current body of literature provides valuable insights into the SAR of this compound class, a more systematic investigation is warranted to fully unlock its potential. Future research should focus on:
-
Synthesis and evaluation of a comprehensive library of 7-methoxy-naphthyridinone analogs with diverse substitutions at other positions to build a more complete SAR model.
-
Kinase profiling and selectivity studies to identify novel and selective inhibitors for clinically relevant targets.
-
In vivo efficacy and pharmacokinetic studies to translate promising in vitro activity into potential clinical candidates.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative activity of novel benzo[b][1,6]naphthyridines in human solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Strategic Intermediate: A Technical Guide to 7-Methoxy-1H-1,6-naphthyridin-4-one
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the identification of certain molecular frameworks that serve as fertile ground for drug discovery. The 1,6-naphthyridine core is one such "privileged scaffold," a versatile structure that has been elaborated upon to yield a multitude of biologically active compounds. This technical guide focuses on a key derivative of this family, 7-Methoxy-1H-1,6-naphthyridin-4-one , a synthetic intermediate of significant interest to researchers and professionals in drug development. Its strategic importance is underscored by its role in the synthesis of potent kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers. This document will provide an in-depth exploration of its synthesis, chemical properties, reactivity, and applications, offering field-proven insights for its effective utilization in research and development. The 1,6-naphthyridine motif is a multivalent scaffold in medicinal chemistry, presenting a wide array of bioactivities when appropriately substituted[1].
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of a synthetic intermediate is paramount for its successful application in multi-step syntheses. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 952138-18-0 | [2] |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| Appearance | Off-white to pale yellow solid (typical) | |
| Purity | ≥98% (commercially available) |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆): Predicted δ 11.5-12.5 (br s, 1H, NH), 8.6-8.8 (m, 1H), 8.0-8.2 (m, 1H), 7.0-7.2 (m, 1H), 6.2-6.4 (m, 1H), 3.9-4.1 (s, 3H, OCH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): Predicted δ 175-180 (C=O), 160-165, 150-155, 140-145, 130-135, 115-120, 110-115, 100-105, 55-60 (OCH₃).
Infrared (IR) Spectroscopy:
-
IR (KBr, cm⁻¹): Predicted 3200-3400 (N-H stretch), 1640-1680 (C=O stretch, amide), 1580-1620 (C=C and C=N stretch), 1200-1300 (C-O stretch, ether).
Mass Spectrometry (MS):
-
MS (ESI+): m/z 177.06 [M+H]⁺.
Synthesis of the Core Intermediate
The construction of the this compound core is a critical first step in its utilization as a synthetic intermediate. While multiple strategies exist for the synthesis of the broader 1,6-naphthyridine scaffold, a common and effective approach for this specific derivative involves a cyclization reaction of a suitably substituted pyridine precursor.
A plausible and efficient synthetic route commences with a substituted aminopyridine, which undergoes a condensation and subsequent cyclization to form the bicyclic naphthyridinone system. The selection of starting materials and reaction conditions is crucial for achieving high yields and purity.
Conceptual Synthetic Workflow
The synthesis of 1,6-naphthyridin-2(1H)-ones can be broadly categorized into two main approaches: construction from a preformed pyridine or from a preformed pyridone[3]. For this compound, a logical pathway involves the cyclization of a 4-aminopyridine derivative.
References
- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemuniverse.com [chemuniverse.com]
- 3. Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery of Novel Kinase Inhibitors with a 1,6-Naphthyridinone Core
Introduction: The Strategic Pursuit of Kinase Inhibition and the Rise of Privileged Scaffolds
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in the realm of oncology. The dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy.
A cornerstone of successful kinase inhibitor design is the identification and utilization of "privileged scaffolds".[1] These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, providing a robust starting point for medicinal chemistry campaigns.[1] The 1,6-naphthyridine motif, and specifically the 1,6-naphthyridinone core, has been identified as such a privileged structure.[1][2][3][4][5] This heterocyclic system is a recurring feature in a multitude of pharmacologically active compounds and has demonstrated significant potential as a versatile scaffold for the development of potent and selective inhibitors against a range of therapeutically relevant kinases, including MET, VEGFR-2, FGFR4, and AXL.[6][7][8][9][10]
This guide provides a comprehensive technical overview of the discovery and development of kinase inhibitors based on the 1,6-naphthyridinone core, from initial design rationale and synthesis to detailed structure-activity relationship (SAR) analysis and preclinical evaluation.
The Rationale: Deconstructing the Advantages of the 1,6-Naphthyridinone Scaffold
The utility of the 1,6-naphthyridinone core in kinase inhibitor design is rooted in its intrinsic structural and chemical properties. Its bicyclic, rigid nature provides a defined three-dimensional geometry, which can be strategically decorated with various substituents to achieve specific interactions within the ATP-binding pocket of a target kinase. This scaffold facilitates crucial hydrogen bonding interactions, a common feature of kinase-inhibitor binding.
Furthermore, the 1,6-naphthyridinone core has proven to be an effective template for "scaffold hopping" strategies.[6][8] This approach involves replacing a known core structure of an existing inhibitor with a novel scaffold while retaining key binding interactions. For instance, a potent MET inhibitor was designed and synthesized through a scaffold-hopping strategy from a 2,7-naphthyridinone MET kinase inhibitor.[6][8] This highlights the adaptability of the 1,6-naphthyridinone system. A key advantage of this scaffold is the potential to engineer high selectivity. For example, derivatives have been developed as selective type II c-Met inhibitors with high selectivity against the closely related VEGFR-2 kinase.[9]
Synthetic Pathways to the 1,6-Naphthyridinone Core
The construction of the 1,6-naphthyridinone ring system can be achieved through various synthetic routes.[4] Common strategies often involve the cyclization of appropriately substituted pyridine precursors.[1][11][12] One mild and efficient method involves a Friedel–Crafts-type intramolecular cycloaromatization of 4-(arylamino)nicotinonitrile precursors, where the cyano group acts as a one-carbon synthon.[13] This method is advantageous for its good to excellent yields and its applicability to late-stage functionalization.[13]
Below is a generalized workflow illustrating the key steps in the synthesis and initial evaluation of 1,6-naphthyridinone derivatives.
Caption: Generalized workflow for the discovery of 1,6-naphthyridinone kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have been conducted to optimize the potency and selectivity of 1,6-naphthyridinone-based inhibitors. These studies have revealed key structural requirements for effective inhibition of various kinases.
A comprehensive SAR study on 1H-imidazo[4,5-h][6][13]naphthyridin-2(3H)-one-based c-Met kinase inhibitors revealed that an N-1 alkyl substituent with a terminal amino group, a hydrophobic substituted benzyl group at the N-3 position, and the tricyclic core were crucial for effective MET inhibition.[2][14] Further enhancement in potency was achieved by introducing a 4'-carboxamide phenoxy group at the C-5 position.[2][14]
The table below summarizes key SAR findings for different kinase targets.
| Target Kinase | Position of Substitution | Favorable Substituent/Moiety | Impact on Activity | Reference |
| MET | N(1) | Amine group | Improved potency and pharmacokinetic profile | [6] |
| MET | C-5 | 4'-carboxamide phenoxy group | Significantly improved potency | [2][14] |
| MET | Block A | Quinoline moiety | Potent and orally bioavailable inhibitors | [15] |
| c-Met | N-substituted | Phenyl-1,6-naphthyridinone with quinoline | High VEGFR-2 selectivity | [9] |
| AXL | Various | Molecular modeling-guided modifications | Improved AXL potency and selectivity over MET | [10] |
| FGFR4 | Various | Structure-based design | Potent and selective inhibition | [7] |
The following diagram illustrates the key positions on the 1,6-naphthyridinone core that are critical for modulating kinase inhibitory activity.
Caption: Key SAR hotspots on the 1,6-naphthyridinone core.
A Validated Workflow for Biological Evaluation
The biological characterization of novel 1,6-naphthyridinone derivatives follows a systematic and rigorous workflow to assess their potential as therapeutic agents.
Caption: Biological evaluation workflow for 1,6-naphthyridinone kinase inhibitors.
Detailed Experimental Protocols
1. In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
-
Procedure:
-
Prepare a reaction buffer containing the target kinase, its specific substrate peptide, and ATP.
-
Serially dilute the test compounds (1,6-naphthyridinone derivatives) in DMSO and add to the reaction wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiate the kinase reaction by adding the enzyme-substrate mixture to the wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., Kinase-Glo®).
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
3. Western Blotting for Target Phosphorylation
-
Principle: This technique is used to detect the phosphorylation status of the target kinase and its downstream signaling proteins, providing direct evidence of target engagement in a cellular context.[7][16]
-
Procedure:
-
Treat cultured cancer cells with the test compound at various concentrations for a defined period.
-
Lyse the cells to extract total proteins.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-p-MET).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein of the target kinase and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Exemplars: Potent and Selective 1,6-Naphthyridinone-Based Inhibitors
The systematic application of the principles outlined above has led to the discovery of several promising 1,6-naphthyridinone-based kinase inhibitors with potent in vitro and in vivo activity.
| Compound | Target Kinase(s) | Key In Vitro Data | Key In Vivo Data | Reference |
| 20j | MET | Potent MET kinase inhibitor | Superior tumor growth inhibition (TGI of 131%) in a U-87 MG xenograft model compared to Cabozantinib. | [15] |
| 4r | c-Met | Comparable c-Met potency to Cabozantinib; high selectivity against VEGFR-2. | Significant tumor growth inhibition (93%) in a U-87MG human glioblastoma xenograft model. | [9] |
| 23a | MET | MET IC50 = 7.1 nM; >3000-fold selectivity over VEGFR-2. | Markedly improved drug-likeness and favorable pharmacokinetic profile (F = 57.7%). | [6][8] |
| 19g | FGFR4 | Excellent kinase selectivity and potent cytotoxicity against colorectal cancer cell lines. | Induced significant tumor inhibition in a HCT116 xenograft mouse model without apparent toxicity. | [7] |
| 25c | AXL | AXL IC50 = 1.1 nM; 343-fold selectivity over MET. | Significantly inhibited AXL-driven cell proliferation and invasion. | [10] |
Future Outlook and Concluding Remarks
The 1,6-naphthyridinone scaffold has unequivocally established itself as a highly versatile and fruitful starting point for the discovery of novel kinase inhibitors. The extensive body of research highlights its adaptability for targeting a diverse range of kinases with high potency and, crucially, with the potential for exquisite selectivity. The successful development of compounds with excellent in vivo efficacy in preclinical tumor models underscores the therapeutic promise of this chemical class.[7][9][15]
Future research will likely focus on leveraging the 1,6-naphthyridinone core to address ongoing challenges in kinase inhibitor therapy, such as acquired drug resistance and the need for inhibitors with even more refined selectivity profiles to minimize off-target effects. The continued exploration of the chemical space around this privileged scaffold, guided by rational drug design and robust biological evaluation, holds immense potential for the development of next-generation targeted therapies for cancer and other diseases.
References
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. merit.url.edu [merit.url.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 7-Methoxy-1H-1,6-naphthyridin-4-one: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 7-Methoxy-1H-1,6-naphthyridin-4-one, a novel compound with potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities. We will navigate the essential computational methodologies, from target identification and validation to molecular dynamics and ADMET profiling, offering not just a protocol, but a strategic rationale for each step. Our approach is grounded in the principles of scientific integrity, providing a self-validating workflow that can be adapted to a wide range of small molecule drug discovery projects.
Introduction: The Rationale for In Silico Modeling
The journey of a drug from concept to clinic is arduous and fraught with high attrition rates. In silico modeling has emerged as an indispensable tool to mitigate these risks, offering a rational, cost-effective, and accelerated path to identifying and optimizing lead compounds.[1][2] By simulating the interactions between a drug candidate and its biological target at an atomic level, we can predict binding affinities, elucidate mechanisms of action, and anticipate potential liabilities long before committing to expensive and time-consuming wet-lab experiments.
The focus of this guide, this compound, belongs to the naphthyridinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with numerous derivatives reported as potent inhibitors of various protein kinases.[2][3][4][5][6][7][8][9] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[10][11]
While the specific biological target of this compound is yet to be definitively established in the public domain, the extensive body of literature on analogous structures provides a strong rationale for investigating its potential as a kinase inhibitor. Notably, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been identified as a target for several naphthyridinone derivatives.[1][12][13][14][15][16] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Therefore, for the purpose of this technical guide, we will proceed with VEGFR-2 as the hypothesized biological target to illustrate a complete in silico modeling workflow. This choice is not arbitrary but is based on a scientifically sound hypothesis derived from the available structure-activity relationship (SAR) data for the 1,6-naphthyridinone scaffold.
This guide will provide a step-by-step protocol for:
-
Preparing the Ligand and Protein Structures: Essential for accurate downstream simulations.
-
Molecular Docking: To predict the binding pose and affinity of our compound within the VEGFR-2 active site.
-
Molecular Dynamics Simulations: To assess the stability of the protein-ligand complex and characterize its dynamic behavior.
-
ADMET Prediction: To evaluate the drug-like properties of the compound.
The In Silico Workflow: A Visual Overview
To provide a clear roadmap of the entire process, the following diagram illustrates the key stages of our in silico investigation.
Caption: Overall in silico modeling workflow.
Experimental Protocols: A Step-by-Step Guide
Part 1: Ligand and Protein Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This preparatory phase is therefore of paramount importance.
The 3D structure of this compound is our starting point.
Protocol:
-
Obtain 2D Structure: Draw the molecule in a chemical drawing software (e.g., ChemDraw, MarvinSketch) or retrieve its SMILES string from a chemical database. The SMILES string for this compound is COc1cncc2c1C(=O)CNC=2.
-
Convert to 3D: Use a tool like Open Babel to convert the 2D representation into a 3D structure.
-
Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step ensures a low-energy, stable conformation.
-
Assign Partial Charges: Accurately assign partial charges to each atom. This is critical for electrostatic interaction calculations. The Gasteiger-Marsili method is a commonly used approach.
-
Save in a Suitable Format: Save the prepared ligand structure in a .mol2 or .pdbqt format for use in docking software.
We will use the crystal structure of the VEGFR-2 kinase domain from the Protein Data Bank (PDB).
Protocol:
-
Select a PDB Structure: A high-resolution crystal structure of VEGFR-2 in complex with a known inhibitor is ideal. For this guide, we will use PDB ID: 3C7Q , which shows VEGFR-2 bound to the inhibitor BIBF1120. This provides a well-defined active site.
-
Remove Non-essential Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file. The presence of these molecules can interfere with the docking process.
-
Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Add hydrogens using a molecular modeling program, ensuring correct protonation states of ionizable residues at a physiological pH (typically 7.4).
-
Assign Charges and Atom Types: Assign appropriate charges and atom types to the protein residues according to the chosen force field (e.g., CHARMM).
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during hydrogen addition.
Part 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This allows us to generate a plausible binding mode and estimate the binding affinity.
Caption: Molecular docking workflow.
Protocol (using AutoDock Vina as an example):
-
Define the Binding Site: A grid box is defined around the active site of VEGFR-2. The coordinates of the co-crystallized ligand in 3C7Q can be used to center this grid box, ensuring our compound is docked into the relevant binding pocket.
-
Run Docking Simulation: Execute the docking calculation. AutoDock Vina will explore various conformations and orientations of the ligand within the defined grid box and score them based on a semi-empirical free energy force field.
-
Analyze Results: The output will be a set of binding poses ranked by their predicted binding affinities (in kcal/mol). A more negative value indicates a more favorable binding energy.
-
Select the Best Pose: The pose with the lowest binding energy is often considered the most likely. However, it is crucial to visually inspect the top-ranking poses for chemically sensible interactions with key active site residues.
Expected Quantitative Data:
| Parameter | Predicted Value |
| Binding Affinity (kcal/mol) | -X.X |
| RMSD from reference (if applicable) | Y.Y Å |
Part 3: Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the protein-ligand interaction, MD simulations offer a dynamic view, allowing us to assess the stability of the complex over time in a simulated physiological environment.
Caption: Molecular dynamics simulation workflow.
Protocol (using GROMACS and CHARMM force field as an example):
-
System Setup:
-
Force Field: The CHARMM36 force field is a robust and widely used parameter set for proteins and small molecules.[9][17]
-
Solvation: The protein-ligand complex is placed in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.
-
Neutralization: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the overall charge of the system.
-
-
Energy Minimization: The entire system is energy minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is stabilized (e.g., 1 bar). This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
-
Production MD: A production run of sufficient length (e.g., 100 nanoseconds) is performed to sample the conformational space of the complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to evaluate:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the ligand and protein.
-
Binding Free Energy Calculations (e.g., MM/PBSA): To obtain a more accurate estimation of the binding affinity.
-
Expected Quantitative Data:
| Parameter | Average Value | Standard Deviation |
| Protein Backbone RMSD (Å) | X.X | ± Y.Y |
| Ligand RMSD (Å) | A.A | ± B.B |
| Binding Free Energy (kcal/mol) | -Z.Z | ± C.C |
Part 4: ADMET Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to identify potential liabilities that could lead to late-stage failure.[1][2][3]
Protocol:
A variety of web-based tools and software packages are available for ADMET prediction (e.g., SwissADME, pkCSM, PreADMET).[10] These tools use quantitative structure-activity relationship (QSAR) models and other algorithms to predict a range of properties.
Key Properties to Evaluate:
-
Physicochemical Properties: Molecular Weight, LogP, Topological Polar Surface Area (TPSA).
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate.
-
Excretion: Renal clearance.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
Expected Quantitative Data:
| ADMET Property | Predicted Value/Classification |
| Lipinski's Rule of Five | Pass/Fail |
| GI Absorption | High/Low |
| BBB Permeant | Yes/No |
| CYP2D6 Inhibitor | Yes/No |
| hERG I Inhibitor | Yes/No |
| AMES Toxicity | Positive/Negative |
Data Interpretation and Self-Validation
The trustworthiness of an in silico model is established through a process of self-validation and cross-referencing of results from different computational methods.
-
Docking vs. MD: The initial binding pose from docking should remain stable throughout the MD simulation. Significant deviation of the ligand from its initial docked position may indicate an unstable binding mode.
-
Binding Energy Correlation: The binding affinity from docking and the binding free energy from MD simulations should be in general agreement.
-
Interaction Fingerprints: The key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified in the final docked pose should be consistently observed during the MD simulation.
-
ADMET and Drug-Likeness: The predicted ADMET properties should be evaluated against established criteria for oral bioavailability and safety (e.g., Lipinski's Rule of Five).
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous in silico workflow for the characterization of this compound as a potential kinase inhibitor, using VEGFR-2 as a representative target. The methodologies described herein, from structure preparation to molecular dynamics and ADMET profiling, provide a robust framework for generating actionable insights in the early stages of drug discovery.
The results from these computational studies will generate a set of testable hypotheses. The next logical steps would involve synthesizing the compound and validating the in silico predictions through in vitro assays, such as a VEGFR-2 kinase inhibition assay and cell-based proliferation assays. This iterative cycle of in silico prediction and experimental validation is the cornerstone of modern, efficient drug discovery.
References
- 1. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 11. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 14. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: A Guide to In Vitro Kinase Assays for 1,6-Naphthyridin-4-one Derivatives
Introduction: The Critical Role of Kinase Inhibition in Drug Discovery
Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them one of the most important classes of drug targets.[3][4][5] The development of small molecule kinase inhibitors, such as the promising 1,6-naphthyridin-4-one scaffold, is a cornerstone of modern drug discovery.[6][7][8][9] A critical step in this process is the robust and reliable in vitro characterization of these compounds' inhibitory activity.[10][11]
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vitro kinase assays tailored for the evaluation of 1,6-naphthyridin-4-one derivatives. We will delve into the foundational principles of kinase assays, explore various detection methodologies, and present a detailed, field-proven protocol.
Foundational Principles of In Vitro Kinase Assays
An in vitro kinase assay is a biochemical tool designed to measure the catalytic activity of a purified kinase enzyme in a controlled environment.[2][12] The fundamental components of this assay include:
-
The Kinase: The specific enzyme of interest.
-
The Substrate: A peptide or protein that is specifically phosphorylated by the kinase.
-
ATP (Adenosine Triphosphate): The phosphate donor in the phosphorylation reaction.
-
The Inhibitor: The test compound, in this case, a 1,6-naphthyridin-4-one derivative, whose effect on the kinase's activity is being measured.
The core principle of the assay is to quantify the amount of phosphorylated substrate or the amount of ADP (adenosine diphosphate) produced as a byproduct of the kinase reaction.[12] The inhibitory potential of a compound is determined by its ability to reduce the rate of this reaction.
Choosing the Right Assay Platform: A Comparative Overview
A variety of assay formats are available, each with its own advantages and limitations. The choice of platform is critical and should be guided by factors such as the specific kinase target, the desired throughput, and the available instrumentation.[1][10][13]
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) into the substrate.[12][14] | Considered the "gold standard" for its directness and high sensitivity.[12] | Requires handling of radioactive materials, costly disposal, and is not amenable to high-throughput screening.[12] |
| Fluorescence-Based Assays | Utilizes fluorescent probes to detect either the phosphorylated substrate or ADP production.[13][15] | High sensitivity, amenable to high-throughput screening, and avoids radioactivity.[15] | Potential for interference from fluorescent compounds.[15] |
| Luminescence-Based Assays | Employs enzymatic reactions that generate a light signal proportional to the amount of ATP consumed or ADP produced.[14][15][16][17] | Extremely high sensitivity, wide dynamic range, and suitable for high-throughput screening.[16][17] | The detection enzyme (e.g., luciferase) can be inhibited by some test compounds, leading to false positives.[1][14] |
For the purpose of screening and characterizing 1,6-naphthyridin-4-one derivatives, a luminescence-based method such as the ADP-Glo™ Kinase Assay offers an excellent balance of sensitivity, throughput, and universality, making it a preferred choice for many drug discovery campaigns.[16][17][18]
Mechanism of Action of ATP-Competitive Kinase Inhibitors
Most small molecule kinase inhibitors, including many 1,6-naphthyridin-4-one derivatives, function as ATP-competitive inhibitors.[11] This means they bind to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate. The inhibitory potency of such compounds is often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[5][10][11]
Caption: Competitive inhibition of a kinase by a 1,6-naphthyridin-4-one derivative.
Detailed Protocol: In Vitro Kinase Assay Using ADP-Glo™ Technology
This protocol outlines a robust method for determining the IC50 values of 1,6-naphthyridin-4-one derivatives against a target kinase using the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[16][17]
Workflow Overview
Caption: Workflow for the in vitro kinase assay using ADP-Glo™ technology.
Materials and Reagents
-
Target Kinase
-
Kinase Substrate (Peptide or Protein)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
1,6-Naphthyridin-4-one Derivatives (dissolved in 100% DMSO)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP Solution
-
Multi-well Assay Plates (e.g., 384-well white plates)
-
Multichannel Pipettes
-
Plate Luminometer
Experimental Procedure
1. Reagent Preparation:
-
Kinase Dilution: Prepare a working solution of the kinase in kinase reaction buffer to the desired final concentration. Keep on ice.
-
Substrate and ATP Solution: Prepare a 2X working solution of the substrate and ATP in kinase reaction buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[19][20]
-
Inhibitor Serial Dilution: Perform a serial dilution of the 1,6-naphthyridin-4-one derivatives in 100% DMSO. Then, dilute these stocks into the kinase reaction buffer to create a 4X final concentration.
2. Assay Plate Setup (384-well format):
-
Add 5 µL of the 4X inhibitor dilutions to the appropriate wells of the assay plate.
-
For control wells, add 5 µL of kinase reaction buffer with the corresponding DMSO concentration (vehicle control).
-
Include "no kinase" control wells (for background subtraction) and "no inhibitor" control wells (for 100% activity).
3. Kinase Reaction:
-
Prepare a 2X kinase/substrate/ATP master mix.
-
Add 5 µL of the kinase/substrate/ATP mix to each well to initiate the reaction. The final reaction volume will be 10 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
4. Signal Detection:
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[16][17] Incubate at room temperature for 40 minutes.[21]
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used by luciferase to produce light.[16][17]
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[21]
-
Read Plate: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
1. Calculation of Percent Inhibition:
The percentage of kinase inhibition for each inhibitor concentration is calculated as follows:
Where:
-
Signal_Inhibitor is the luminescence from wells with the inhibitor.
-
Signal_Background is the luminescence from "no kinase" control wells.
-
Signal_NoInhibitor is the luminescence from "no inhibitor" (vehicle control) wells.
2. IC50 Determination:
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic dose-response curve.[22]
Sample Data Table:
| Inhibitor Concentration (nM) | % Inhibition (Mean ± SD) |
| 0.1 | 2.5 ± 1.1 |
| 1 | 10.2 ± 2.3 |
| 10 | 48.9 ± 3.5 |
| 100 | 85.1 ± 2.8 |
| 1000 | 98.7 ± 1.5 |
| 10000 | 99.5 ± 0.9 |
From a dose-response curve generated with this data, an IC50 value can be accurately determined.
Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability Between Replicates | Pipetting errors, inconsistent mixing. | Ensure proper pipette calibration and technique. Mix plates gently after each reagent addition.[20] |
| Low Signal-to-Background Ratio | Inactive enzyme, suboptimal reagent concentrations. | Verify enzyme activity. Optimize enzyme, substrate, and ATP concentrations. |
| No Inhibition Observed | Compound insolubility, incorrect ATP concentration. | Check compound solubility in the assay buffer. Perform the assay at an ATP concentration close to the Km value for the kinase.[20] |
| False Positives | Inhibition of the luciferase in the detection reagent. | Perform a counterscreen to test for direct inhibition of the luciferase enzyme.[1] |
Conclusion
The in vitro kinase assay is an indispensable tool in the development of novel kinase inhibitors like 1,6-naphthyridin-4-one derivatives. By carefully selecting the appropriate assay platform, optimizing reaction conditions, and meticulously analyzing the data, researchers can obtain reliable and reproducible results that are crucial for advancing promising compounds through the drug discovery pipeline. The protocol detailed in this guide provides a solid foundation for achieving these goals.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 17. promega.com [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. promega.com [promega.com]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Cell-Based Assay Design for 7-Methoxy-Naphthyridinone Compounds as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Rationale
The naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] This guide focuses on a specific subclass, 7-methoxy-naphthyridinone compounds, designed as potential inhibitors of Poly(ADP-ribose) polymerase (PARP).
PARP enzymes are critical components of the DNA damage response (DDR), primarily involved in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[4][5][6] In tumors with defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, cells become heavily reliant on PARP for survival. Inhibiting PARP in these homologous recombination (HR) deficient cells prevents the repair of SSBs, which then collapse replication forks during cell division, leading to the formation of cytotoxic double-strand breaks (DSBs).[4][7] This concept, known as synthetic lethality, provides a targeted therapeutic strategy to selectively kill cancer cells while sparing healthy tissues.[7][8][9]
The development of potent and selective 7-methoxy-naphthyridinone PARP inhibitors requires a robust and logical cascade of assays to confirm their mechanism of action and cellular efficacy. This document provides the foundational principles and detailed protocols for a suite of cell-based assays designed to comprehensively characterize these compounds, moving from initial target engagement to downstream phenotypic consequences.
Part 1: The Assay Cascade: A Strategic Approach
A successful compound characterization workflow does not rely on a single assay but rather on a logical sequence of experiments. Each assay answers a specific question, and the collective data builds a comprehensive profile of the compound's activity. Our strategy progresses from confirming direct target binding to quantifying the desired anti-cancer effects.
Caption: Logical workflow for characterizing PARP inhibitors.
Part 2: Verifying Target Engagement in the Cellular Milieu
Before assessing the functional consequences of PARP inhibition, it is paramount to confirm that the compound physically interacts with its intended target, PARP1, within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[10][11]
Principle of CETSA: This assay is based on the principle of ligand-induced thermal stabilization.[10][12] When a protein binds to a ligand (our inhibitor), its thermal stability increases. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble PARP1 remaining at each temperature can be quantified by standard methods like Western Blot, providing a direct measure of target engagement.[11][13]
Protocol 1: Cellular Thermal Shift Assay (CETSA) for PARP1 Engagement
Objective: To determine if the 7-methoxy-naphthyridinone compound binds to and stabilizes PARP1 in intact cells.
Materials:
-
Cell line (e.g., HeLa or a relevant cancer cell line)
-
Complete culture medium
-
7-methoxy-naphthyridinone compound and a known PARP inhibitor (e.g., Olaparib) as a positive control
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge for plates/tubes
-
Apparatus for Western Blotting (SDS-PAGE gels, transfer system, etc.)
-
Primary antibody against PARP1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Seed cells in a suitable format (e.g., 10 cm dishes) and grow to ~80-90% confluency.
-
Compound Treatment: Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM), a positive control (Olaparib, 10 µM), and a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in a small volume of PBS containing protease/phosphatase inhibitors.
-
Aliquoting: Aliquot the cell suspension into PCR tubes or a 96-well PCR plate, one for each temperature point.
-
Thermal Challenge: Place the tubes/plate in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Include an unheated control (room temperature).
-
Cell Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting: Analyze the soluble PARP1 levels by Western Blot. Run samples on an SDS-PAGE gel, transfer to a membrane, probe with a primary anti-PARP1 antibody, followed by an HRP-conjugated secondary antibody.
-
Data Analysis: Visualize bands using a chemiluminescence imager. Quantify band intensity. Plot the percentage of soluble PARP1 relative to the unheated control against the temperature for each treatment condition. A shift of the melting curve to higher temperatures indicates compound binding and stabilization.
| Parameter | Vehicle (DMSO) | Compound X (10 µM) | Olaparib (10 µM) |
| Apparent Tm (°C) | 48.5 | 55.2 | 56.1 |
| Stabilization (ΔTm) | N/A | +6.7°C | +7.6°C |
| Caption: Expected CETSA results showing thermal stabilization of PARP1. |
Part 3: Quantifying Cellular PARP Inhibition
Confirming target engagement is the first step. The next is to measure the functional consequence: the inhibition of PARP's enzymatic activity within the cell. A highly sensitive and widely accepted method to assess this is to quantify the formation of γH2AX foci.[14]
Mechanism & Rationale: PARP inhibition leads to the accumulation of unrepaired SSBs.[5][6] When replication forks encounter these breaks, they collapse, creating DSBs.[14] The cell's immediate response to a DSB is the phosphorylation of a histone variant called H2AX at serine 139, creating γH2AX.[15][16] This phosphorylation event serves as a beacon, recruiting DNA repair proteins to the site of damage.[17] Using immunofluorescence microscopy, these sites can be visualized as distinct nuclear foci.[16][18] An effective PARP inhibitor will cause a significant, dose-dependent increase in the number of γH2AX foci per nucleus.[14]
Caption: Pathway showing how PARP inhibition leads to γH2AX foci.
Protocol 2: Immunofluorescence Staining of γH2AX Foci
Objective: To quantify the dose-dependent increase in DNA double-strand breaks (measured as γH2AX foci) following treatment with a 7-methoxy-naphthyridinone compound.
Materials:
-
Cells seeded on glass coverslips or in imaging-quality microplates
-
Test compound, positive control (e.g., Etoposide), and vehicle control (DMSO)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.3% Triton X-100 in PBS for permeabilization
-
5% Bovine Serum Albumin (BSA) in PBS for blocking
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
DAPI solution for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., HeLa, U2OS) onto coverslips in a 24-well plate and allow them to adhere overnight. Treat cells with a concentration range of the test compound for a predetermined time (e.g., 24 hours).[14] Include vehicle and positive controls.
-
Fixation: Gently wash cells twice with PBS. Fix the cells with 4% PFA for 30 minutes at room temperature.[15]
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes to allow antibody access to the nucleus.[15]
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with 5% BSA in PBS for 30 minutes.[15]
-
Primary Antibody Incubation: Incubate cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[14]
-
Secondary Antibody Incubation: The next day, wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI solution for 5-10 minutes to stain the nuclei.[14]
-
Mounting: Wash twice with PBS. Carefully mount the coverslips onto microscope slides using antifade mounting medium.[14]
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope. Capture images from multiple random fields for each condition. Use automated image analysis software (e.g., Fiji/ImageJ) to count the number of distinct γH2AX foci per nucleus (DAPI-stained area).[15]
| Treatment Group | Average Foci per Nucleus | Standard Deviation |
| Vehicle (DMSO) | 2.1 | ± 1.5 |
| Compound X (1 µM) | 15.8 | ± 4.2 |
| Compound X (10 µM) | 45.3 | ± 9.8 |
| Etoposide (20 µM) | 52.1 | ± 11.3 |
| Caption: Example data from a γH2AX foci quantification experiment. |
Part 4: Assessing the Phenotypic Outcome of Synthetic Lethality
The ultimate goal of a PARP inhibitor is to selectively kill cancer cells with defective homologous recombination. A cell viability assay is essential to measure this phenotypic outcome. The MTS assay is a robust, colorimetric method for determining the number of viable cells in a culture.[19]
Principle of the MTS Assay: The assay is based on the reduction of a tetrazolium salt, MTS, by metabolically active, viable cells.[20][21] NADPH-dependent dehydrogenases in the cytoplasm of living cells convert the MTS reagent into a colored formazan product that is soluble in the culture medium.[21][22] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solution at 490-500 nm.[19][22]
To demonstrate synthetic lethality, we compare the effect of the 7-methoxy-naphthyridinone compound on a cell line deficient in HR (e.g., BRCA1-mutant) versus a proficient cell line (wild-type). The compound should show significantly greater cytotoxicity in the HR-deficient line.
Protocol 3: MTS Assay for Cell Viability and Synthetic Lethality
Objective: To determine the cytotoxic effect of the test compound and demonstrate its selective activity against HR-deficient cancer cells.
Materials:
-
HR-deficient (e.g., SUM149PT, BRCA1-mutant) and HR-proficient (e.g., MCF7) cell lines
-
96-well cell culture plates
-
Test compound, positive control (e.g., Olaparib), and vehicle control (DMSO)
-
MTS reagent solution (containing an electron coupling reagent like PES)[20][22]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed both the HR-deficient and HR-proficient cell lines into separate 96-well plates at an optimized density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound. Add the compounds to the wells, typically in a final volume of 100 µL.[20][21][22] Include wells for vehicle control (cells + DMSO) and blank (medium only). Incubate for the desired exposure period (e.g., 72 hours).
-
Addition of MTS Reagent: Add 20 µL of the MTS reagent solution to each well.[19][20][21][22]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[20][21][22] The optimal time depends on the metabolic rate of the cells and should be determined empirically.[19]
-
Absorbance Reading: Record the absorbance at 490 nm using a multi-well plate reader.[20][22]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.[23]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells: (% Viability) = (Abs_treated / Abs_vehicle) * 100.[23]
-
Plot the % Viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
| Cell Line | Genotype | Compound X IC50 (µM) | Olaparib IC50 (µM) |
| SUM149PT | BRCA1-mutant | 0.85 | 1.2 |
| MCF7 | BRCA1-WT | > 50 | > 50 |
| Caption: Expected IC50 values demonstrating synthetic lethality. |
Conclusion and Forward Path
This guide outlines a strategic and experimentally validated cascade for the characterization of novel 7-methoxy-naphthyridinone compounds as PARP inhibitors. By systematically confirming target engagement (CETSA), quantifying the on-target cellular effect (γH2AX assay), and measuring the desired cancer-selective phenotype (MTS assay), researchers can build a robust data package. These assays, when performed with appropriate controls and rigorous analysis, provide the confidence needed to advance promising compounds through the drug discovery pipeline. Each protocol is a self-validating system, ensuring that the observed phenotype is directly linked to the compound's interaction with its molecular target.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. PARP assay kits [bioscience.co.uk]
- 7. the-gist.org [the-gist.org]
- 8. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 17. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 19. benchchem.com [benchchem.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for the Evaluation of 7-Methoxy-1H-1,6-naphthyridin-4-one in Cancer Cell Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7-Methoxy-1H-1,6-naphthyridin-4-one, a novel heterocyclic compound with potential as an anticancer agent. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for evaluating the efficacy of this compound in various cancer cell lines.
Introduction: The Therapeutic Potential of the 1,6-Naphthyridine Scaffold
The 1,6-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer properties.[1][2][3] The planar structure of the naphthyridine ring system allows for intercalation with DNA, while various substitutions can facilitate interactions with the active sites of key enzymes involved in cancer progression.
Several 1,6-naphthyridine derivatives have been investigated as inhibitors of critical cancer-related targets such as mTOR, a central regulator of cell growth and proliferation, and receptor tyrosine kinases like FGFR4, which is often dysregulated in various cancers.[4][5][6] Furthermore, some naphthyridine analogs have been shown to induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as cytotoxic agents.[7]
This compound is a novel analog designed to explore the structure-activity relationship of this promising scaffold. The methoxy group at the 7-position is introduced to potentially enhance interactions with target proteins and improve pharmacokinetic properties. This guide provides the foundational protocols to rigorously assess its anticancer potential in vitro.
General Synthetic Approach for 1,6-Naphthyridin-4-one Analogs
While a specific synthetic route for this compound is proprietary, a general and adaptable synthesis for the 1,6-naphthyridin-4-one core can be conceptualized based on established organic chemistry principles. A plausible approach involves a multi-step synthesis culminating in a cyclization reaction to form the bicyclic naphthyridine system. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic workflow for 1,6-naphthyridin-4-one analogs.
In Vitro Evaluation of Anticancer Activity: Protocols and Scientific Rationale
The following section details the step-by-step protocols for the primary in vitro assays to characterize the anticancer activity of this compound.
Cell Viability and Cytotoxicity Assessment (MTT/MTS Assay)
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product. The intensity of the color is directly proportional to the number of viable cells. This assay provides a robust initial screening to determine the cytotoxic and cytostatic effects of the compound.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO-containing medium) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT/MTS Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or MTS solution to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Caption: Workflow for the MTT/MTS cell viability assay.
Apoptosis Induction Analysis (Annexin V-FITC/Propidium Iodide Staining)
Scientific Rationale: A key mechanism of action for many anticancer drugs is the induction of apoptosis (programmed cell death). During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Dual staining with Annexin V-FITC and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Experimental Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around its IC₅₀ value for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Scientific Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G1, S, or G2/M) and subsequent cell death. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. By analyzing the distribution of fluorescence intensity in a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle.
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Washing and Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be represented in a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis of Key Signaling Pathways
Scientific Rationale: To elucidate the molecular mechanism of action, Western blotting can be used to examine the effect of this compound on key signaling proteins. Based on the activity of related 1,6-naphthyridine derivatives, potential pathways to investigate include the PI3K/Akt/mTOR and MAPK pathways, which are frequently hyperactivated in cancer. Analysis of proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs) is also crucial.
Experimental Protocol:
-
Protein Extraction: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, cleaved caspase-3, PARP, Cyclin B1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Potential signaling pathways modulated by 1,6-naphthyridine derivatives.
Data Presentation and Interpretation
To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clearly structured tables.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Cancer | Experimental Value |
| HCT116 | Colon Cancer | Experimental Value |
| A549 | Lung Cancer | Experimental Value |
| HeLa | Cervical Cancer | Experimental Value |
Note: The IC₅₀ values are hypothetical and should be replaced with experimentally determined data.
Table 2: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line (e.g., HCT116)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| Compound (IC₅₀) | Experimental Value | Experimental Value | Experimental Value |
| Compound (2x IC₅₀) | Experimental Value | Experimental Value | Experimental Value |
Note: The percentage of cells in each phase is hypothetical and should be determined by flow cytometry analysis.
Conclusion and Future Directions
These application notes provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. The data generated from these protocols will establish its cytotoxicity, its ability to induce apoptosis, its effects on the cell cycle, and provide initial insights into its mechanism of action. Positive results from these studies will warrant further investigation, including target identification and validation, in vivo efficacy studies in animal models, and pharmacokinetic and toxicological profiling. The systematic application of these protocols will be instrumental in advancing our understanding of this promising compound and its potential for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 7-Methoxy-1H-1,6-naphthyridin-4-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed overview of purification techniques for 7-Methoxy-1H-1,6-naphthyridin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The purity of such molecules is paramount for accurate biological evaluation and to meet stringent regulatory standards. These protocols are designed to serve as a robust starting point for researchers, offering a blend of theoretical principles and practical, field-tested methodologies.
Understanding the Molecule: Physicochemical Properties and Synthetic Considerations
This compound belongs to the naphthyridine class of bicyclic heteroaromatic compounds. The presence of nitrogen atoms imparts basic properties to the molecule, while the methoxy and ketone functionalities influence its polarity and solubility.
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₈N₂O₂ | --INVALID-LINK-- (for isomer) |
| Molecular Weight | 176.17 g/mol | --INVALID-LINK-- (for isomer) |
| Predicted XlogP | ~1.0 - 1.5 | Estimated based on similar structures. Indicates moderate lipophilicity. |
| pKa | Not available | Expected to be weakly basic due to the pyridine nitrogen. |
The synthesis of 1,6-naphthyridin-2(1H)-ones can be achieved through various routes, often starting from substituted pyridines.[1] A comprehensive review of these synthetic strategies reveals that common impurities may include unreacted starting materials (e.g., 4-aminonicotinic acid derivatives, 4-chloropyridines), coupling reagents, and side-products from incomplete cyclization or rearrangement. A thorough understanding of the specific synthetic pathway used is crucial for identifying and targeting these impurities during purification.
Purification Strategy: A Multi-faceted Approach
A multi-step purification strategy is often necessary to achieve high purity of this compound. The general workflow involves an initial purification by column chromatography, followed by a final polishing step using recrystallization. For challenging separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) can be employed.
Caption: General purification workflow for this compound.
Protocol 1: Normal-Phase Column Chromatography
Normal-phase chromatography, using a polar stationary phase like silica gel, is a cost-effective and scalable method for the initial purification of moderately polar compounds like this compound.
Rationale: The choice of normal-phase chromatography is based on the predicted moderate polarity of the target compound. The interaction of the polar ketone and the nitrogen atoms with the silica gel allows for separation from less polar impurities. The addition of a basic modifier to the mobile phase is crucial to prevent peak tailing, which is a common issue with basic compounds on acidic silica gel.
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Prepare TLC plates: Use commercially available silica gel 60 F254 plates.
-
Spot the crude sample: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or methanol) and spot it onto the TLC plate.
-
Develop the plates: Place the TLC plates in developing chambers containing different solvent systems. Start with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Visualize the spots: After development, visualize the spots under UV light (254 nm and 365 nm).
-
Select the optimal solvent system: The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities. A common starting point for N-heterocycles is a gradient of ethyl acetate in hexanes or methanol in dichloromethane. To mitigate tailing, add a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase.
Table 2: Example TLC Solvent Systems for N-Heterocycles
| Solvent System | Ratio (v/v) | Observations |
| Dichloromethane:Methanol | 98:2 to 90:10 | Good for moderately polar to polar compounds. |
| Ethyl Acetate:Hexanes | 20:80 to 80:20 | Suitable for less polar compounds. |
| Dichloromethane:Methanol:Ammonia | 90:10:0.1 | The addition of ammonia can improve peak shape. |
Step 2: Column Packing and Sample Loading
-
Prepare the slurry: In a beaker, mix silica gel (100-200 mesh) with the chosen mobile phase to form a slurry.
-
Pack the column: Pour the slurry into a glass chromatography column with the stopcock closed. Open the stopcock to allow the solvent to drain, and continuously tap the column to ensure even packing.
-
Add a layer of sand: Once the silica has settled, add a thin layer of sand on top to protect the silica bed.
-
Load the sample: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully load it onto the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
Step 3: Elution and Fraction Collection
-
Begin elution: Carefully add the mobile phase to the top of the column and begin collecting fractions.
-
Monitor the separation: Monitor the elution of compounds by TLC analysis of the collected fractions.
-
Combine pure fractions: Once the desired compound has eluted, combine the pure fractions and evaporate the solvent under reduced pressure to obtain the partially purified product.
Protocol 2: Recrystallization for Final Purification
Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.
Rationale: This technique is ideal for removing small amounts of impurities that may have co-eluted with the product during chromatography. The key is to find a solvent that dissolves the compound well at elevated temperatures but poorly at room temperature or below.
Step 1: Solvent Screening
-
Test solubility: In small test tubes, add a few milligrams of the partially purified product.
-
Add solvent: Add a small amount of a single solvent (e.g., ethanol, methanol, ethyl acetate, acetonitrile, or water) to each tube.
-
Observe solubility: Observe if the compound dissolves at room temperature. If it does, that solvent is not suitable for recrystallization.
-
Heat the mixture: If the compound is insoluble at room temperature, gently heat the mixture. A good recrystallization solvent will dissolve the compound upon heating.
-
Cool the solution: Allow the hot solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
-
Consider solvent pairs: If a single solvent is not ideal, a binary solvent system (one in which the compound is soluble and one in which it is insoluble) can be used.
Table 3: Potential Recrystallization Solvents for N-Heterocycles
| Solvent | Comments |
| Ethanol | Often a good choice for moderately polar compounds. |
| Methanol | Similar to ethanol, but may have higher solubility. |
| Ethyl Acetate | A less polar option. |
| Acetonitrile | A polar aprotic solvent. |
| Ethanol/Water | A common solvent pair. |
| Dichloromethane/Hexanes | Another common solvent pair. |
Step 2: Recrystallization Procedure
-
Dissolve the compound: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen hot solvent.
-
Hot filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cool the solution: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Induce crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool in an ice bath: Once crystals have started to form, cool the flask in an ice bath to maximize the yield.
-
Isolate the crystals: Collect the crystals by vacuum filtration.
-
Wash the crystals: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Acid-Base Extraction
Acid-base extraction can be a useful technique to separate basic compounds like this compound from neutral or acidic impurities.[2][3][4]
Rationale: The basic nitrogen atom in the naphthyridine ring can be protonated by an acid to form a water-soluble salt. This allows for the transfer of the compound from an organic solvent to an aqueous acidic solution, leaving non-basic impurities in the organic layer.
Procedure
-
Dissolve the crude product: Dissolve the crude product in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with acid: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated this compound will move into the aqueous layer.
-
Separate the layers: Separate the aqueous layer from the organic layer.
-
Basify the aqueous layer: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate) until the solution is basic (check with pH paper). The deprotonated compound will precipitate out of the solution.
-
Isolate the product: Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.
Caption: Workflow for purification by acid-base extraction.
Purity Analysis
The purity of the final product should be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The purified product should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and consistent with the expected structure of this compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Troubleshooting
-
Compound is unstable on silica gel: If you observe streaking or decomposition on TLC, consider using deactivated silica gel (washed with a base) or adding a higher concentration of a basic modifier to your mobile phase.
-
Difficulty inducing crystallization: If crystals do not form, try using a different solvent or solvent pair, scratching the flask, adding a seed crystal, or storing the solution in the refrigerator for an extended period.
-
Low recovery from acid-base extraction: Ensure that the pH of the aqueous solution is sufficiently acidic during the extraction step and sufficiently basic during the precipitation step. Incomplete protonation or deprotonation will lead to lower recovery.
References
Application Note: An Integrated Strategy for the Characterization of 1,6-Naphthyridin-4-one Isomers
Introduction
The 1,6-naphthyridine core is a recognized privileged structure in medicinal chemistry, forming the scaffold for numerous compounds investigated for their therapeutic potential, including as c-Met kinase inhibitors.[1] The substitution pattern on the 1,6-naphthyridin-4-one ring system can lead to various isomers, including positional isomers, and if a stereocenter is present, enantiomers and diastereomers. Each isomer can exhibit significantly different pharmacological and toxicological profiles. Therefore, the unambiguous separation, identification, and characterization of these isomers are critical for drug discovery, development, and quality control.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the integrated analytical workflow for characterizing 1,6-naphthyridin-4-one isomers. We will delve into the causality behind experimental choices in chromatography and spectroscopy, presenting field-proven protocols to ensure data integrity and trustworthiness.
Part 1: The Analytical Challenge: Isomer Types
Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[2] For 1,6-naphthyridin-4-one derivatives, the primary challenges are:
-
Positional Isomers: These isomers have the same functional groups but at different positions on the naphthyridine ring. They often have very similar polarities and masses, making them difficult to separate and distinguish.
-
Stereoisomers: If the molecule contains one or more chiral centers, it can exist as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).[2] Enantiomers have identical physical properties in an achiral environment, demanding specialized chiral separation techniques.
Part 2: Chromatographic Separation – The First Dimension
Chromatography is the cornerstone of isomer analysis, providing the initial separation required for individual characterization. The choice between High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) is dictated by the nature of the isomers and the analytical goal.
High-Performance Liquid Chromatography (HPLC) for Positional Isomers
Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating compounds based on their hydrophobicity. For positional isomers of 1,6-naphthyridin-4-one, which may only differ by the placement of a substituent on an aromatic ring, subtle differences in polarity and molecular shape must be exploited.
Causality of Method Development:
-
Column Chemistry: While a standard C18 column is a versatile starting point, stationary phases with phenyl-ligands (e.g., Phenyl-Hexyl) are often superior for separating aromatic positional isomers.[2][3] The π-π interactions between the phenyl rings of the stationary phase and the aromatic naphthyridine core provide an additional separation mechanism beyond simple hydrophobicity, enhancing selectivity.[3]
-
Mobile Phase pH: The 1,6-naphthyridin-4-one scaffold contains basic nitrogen atoms. Adjusting the mobile phase pH can alter the ionization state of the molecule, significantly impacting retention time and selectivity. A systematic screen of pH (e.g., from pH 3 to pH 8) is crucial.
-
Organic Modifier: Acetonitrile and methanol are common organic modifiers. Acetonitrile often provides sharper peaks and different selectivity compared to methanol due to its different dipole moment and hydrogen bonding characteristics.
Protocol 1: RP-HPLC Method Development for Positional Isomers
-
Column Selection: Start with a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Gradient: 5-95% B over 15 minutes
-
Detection: UV at 254 nm and 280 nm, or Diode Array Detector (DAD) for full spectral analysis.
-
-
Optimization:
-
If separation is poor, maintain the gradient and screen different columns (e.g., C18, Embedded Polar Group).
-
If partial separation is achieved, optimize the gradient slope (e.g., extend the gradient to 30 minutes for a shallower slope).
-
Screen alternative mobile phase additives (e.g., 10 mM Ammonium Acetate) to assess the effect of pH on selectivity.
-
Supercritical Fluid Chromatography (SFC) for Chiral Isomers
For enantiomeric separation, SFC is often the preferred technique due to its speed, efficiency, and reduced solvent consumption.[4][5] SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher throughput.[4]
Causality of Method Development:
-
Chiral Stationary Phases (CSPs): The key to chiral separation is the use of a CSP. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are highly versatile and effective for a wide range of compounds. A screening approach using several complementary CSPs is the most efficient strategy.[6]
-
Co-solvent/Modifier: Alcohols like methanol, ethanol, or isopropanol are used as co-solvents to modify the polarity of the mobile phase and interact with the analyte and CSP. The choice of alcohol can dramatically impact selectivity.
-
Additives: For basic compounds like naphthyridinones, adding a small amount of a basic additive (e.g., isopropylamine) to the co-solvent can significantly improve peak shape and resolution by minimizing undesirable ionic interactions with the stationary phase.
Protocol 2: SFC Chiral Screening Protocol
-
Column Selection: Prepare a screening setup with 3-4 polysaccharide-based chiral columns (e.g., Chiralpak AD-H, AS-H, OD-H, OJ-H).
-
Mobile Phase: Supercritical CO2.
-
Co-solvent Screen:
-
Modifier A: Methanol
-
Modifier B: Isopropanol
-
-
Screening Conditions:
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Temperature: 40 °C
-
Gradient: 5-40% Co-solvent over 5 minutes.
-
Run each column with each co-solvent.
-
-
Optimization:
-
If separation is observed, switch to an isocratic method based on the elution percentage from the screen to optimize resolution.
-
If peak shape is poor, add 0.1% isopropylamine to the co-solvent and repeat the screen.
-
Part 3: Spectroscopic & Spectrometric Elucidation – Confirming Identity
Once isomers are chromatographically separated, their individual structures must be unequivocally confirmed. This is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) for Positional Isomers
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, including the differentiation of positional isomers.[7][8] While 1D ¹H NMR provides initial information, 2D NMR experiments are essential for unambiguous assignment.
Key 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[9][10] This is fundamental for mapping out proton-proton networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).[7][10] This allows for the assignment of carbon signals based on their attached, and usually more easily assigned, proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[7] This is the key experiment for piecing together the molecular skeleton by connecting fragments separated by quaternary carbons or heteroatoms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), regardless of whether they are bonded.[11] This is crucial for confirming through-space relationships and stereochemistry.[7][11]
Workflow for NMR-based Structure Elucidation
The following diagram illustrates a logical workflow for using various NMR experiments to determine the exact structure of a separated 1,6-naphthyridin-4-one isomer.
Caption: NMR workflow for structural elucidation.
Mass Spectrometry (MS) for Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental composition of the molecule, confirming that the separated peaks are indeed isomers. While isomers have the same mass, their fragmentation patterns in tandem MS (MS/MS) can sometimes differ.
Causality of Fragmentation:
In MS/MS, a specific ion (the precursor ion) is selected and fragmented through collision-induced dissociation (CID).[12] The resulting fragment ions are then analyzed. The fragmentation pattern is dictated by the molecule's structure.[13][14] Bonds adjacent to functional groups or charges are often the weakest and most likely to break.[15] For positional isomers, the location of a substituent can influence the stability of potential fragment ions, leading to different relative abundances of fragments, which can serve as a diagnostic fingerprint.
Part 4: Integrated Analytical Workflow
A robust characterization strategy does not rely on a single technique but integrates them into a logical, self-validating system.
Caption: Integrated workflow for isomer characterization.
Data Summary and Interpretation
To facilitate analysis, experimental data should be systematically tabulated.
Table 1: Chromatographic Screening Summary
| Technique | Column Type | Mobile Phase/Modifier | Observation | Next Step |
| HPLC | C18 | ACN/H₂O, 0.1% FA | Co-elution of isomers | Screen Phenyl-Hexyl |
| HPLC | Phenyl-Hexyl | ACN/H₂O, 0.1% FA | Baseline separation (Rs > 2.0) | Method Optimization |
| SFC | Chiralpak AD-H | MeOH | Partial separation (Rs = 1.2) | Screen other CSPs/modifiers |
| SFC | Chiralpak OJ-H | IPA + 0.1% IPAm | Baseline separation (Rs > 2.5) | Method Optimization |
Table 2: Spectroscopic Data Interpretation
| Isomer | HRMS (m/z) | Key HMBC Correlations | Key NOESY Correlation | Final Assignment |
| Peak 1 | 350.1234 | H-5 to C-4a, C-8a | H-5 to H-7 | 7-chloro-1,6-naphthyridin-4-one |
| Peak 2 | 350.1235 | H-8 to C-4a, C-7 | H-8 to H-5 | 8-chloro-1,6-naphthyridin-4-one |
Conclusion
The successful characterization of 1,6-naphthyridin-4-one isomers is a multi-faceted task that requires a logical and integrated analytical approach. By combining the separation power of advanced chromatography (HPLC and SFC) with the definitive structural elucidation capabilities of NMR and MS, researchers can confidently determine the identity and purity of each isomer. This rigorous characterization is fundamental to advancing drug development programs and ensuring the safety and efficacy of new therapeutic agents.
References
- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. nacalai.com [nacalai.com]
- 4. fagg-afmps.be [fagg-afmps.be]
- 5. chiraltech.com [chiraltech.com]
- 6. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. jchps.com [jchps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: Two-Dimensional NMR Experiments [orgspectroscopyint.blogspot.com]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Development of Targeted Therapies Using 7-Methoxy-Naphthyridinone
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of the 7-Methoxy-Naphthyridinone Scaffold
The naphthyridinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, anti-infective, and neurological effects.[1] The strategic incorporation of a methoxy group at the 7-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The methoxy group is a common feature in many approved drugs, where it can enhance target binding, improve metabolic stability, and modulate physicochemical properties.[2] This document provides a comprehensive guide to the development of targeted therapies based on the 7-methoxy-naphthyridinone scaffold, with a focus on its potential as a kinase inhibitor. Kinase inhibitors are a major class of targeted therapies used in oncology.[3][4]
Recent research has highlighted the potential of naphthyridinone derivatives as potent inhibitors of various kinases, including MET and PKMYT1, which are implicated in cancer progression.[5][6][7] This guide will provide a detailed workflow for the synthesis, in vitro evaluation, and cellular characterization of novel 7-methoxy-naphthyridinone-based compounds.
Diagram 1: General Workflow for Developing 7-Methoxy-Naphthyridinone-Based Targeted Therapies
Caption: A generalized workflow for the discovery and preclinical development of 7-methoxy-naphthyridinone-based targeted therapies.
Part 1: Synthesis and Characterization of a Representative 7-Methoxy-1,6-Naphthyridin-4-amine Derivative
This section outlines a synthetic protocol for a hypothetical, yet representative, 7-methoxy-1,6-naphthyridin-4-amine derivative, a scaffold with potential for kinase inhibition. The synthesis is adapted from methodologies reported for similar heterocyclic compounds.[8]
Protocol 1: Synthesis of a 7-Methoxy-1,6-Naphthyridin-4-amine Derivative
Objective: To synthesize a 7-methoxy-1,6-naphthyridin-4-amine derivative as a potential targeted therapy agent.
Materials:
-
Starting materials (commercially available or synthesized according to literature procedures).[9]
-
Anhydrous solvents (e.g., THF, DMF, Dioxane).
-
Reagents (e.g., Palladium catalyst, base, acid).
-
Standard laboratory glassware and equipment for organic synthesis.
-
Purification apparatus (e.g., column chromatography, HPLC).
-
Analytical instruments (e.g., NMR, LC-MS).
Step-by-Step Procedure:
-
Step 1: Suzuki Coupling.
-
Rationale: To introduce a key aryl or heteroaryl moiety at a specific position of the naphthyridinone core, which is crucial for target binding.
-
Procedure: In a flame-dried flask under an inert atmosphere (e.g., Argon), combine the appropriate bromo-substituted 7-methoxy-naphthyridinone precursor (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq) in a mixture of dioxane and water (4:1).
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Nucleophilic Aromatic Substitution (SNAAr).
-
Rationale: To introduce an amine-containing side chain, a common feature in many kinase inhibitors that forms critical hydrogen bonds with the target protein.[5]
-
Procedure: Dissolve the product from Step 1 (1.0 eq) in an anhydrous aprotic solvent such as DMF.
-
Add the desired amine (1.5 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Heat the reaction mixture at 100-120 °C for 6-18 hours, monitoring by TLC or LC-MS.
-
After cooling, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
If necessary, purify further by recrystallization or preparative HPLC.
-
-
Step 3: Characterization.
-
Rationale: To confirm the identity and purity of the synthesized compound.
-
Procedure:
-
Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Use High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.
-
Determine the purity using HPLC analysis.
-
-
Part 2: In Vitro Biological Evaluation
Once the 7-methoxy-naphthyridinone derivatives are synthesized and characterized, their biological activity must be assessed. The following protocols are designed to evaluate their potential as kinase inhibitors.
Protocol 2: Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC₅₀) of the synthesized compounds against a target kinase.
Materials:
-
Recombinant human kinase.
-
Kinase-specific substrate peptide.
-
ATP (Adenosine triphosphate).
-
Synthesized 7-methoxy-naphthyridinone compounds.
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Microplate reader.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, typically from 10 mM down to the low nanomolar range.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Table 1: Representative In Vitro Kinase Inhibition Data
| Compound ID | Target Kinase | IC₅₀ (nM) |
| 7-MN-001 | Kinase X | 15.2 |
| 7-MN-002 | Kinase X | 8.7 |
| 7-MN-003 | Kinase X | 120.5 |
| Control Inhibitor | Kinase X | 5.1 |
Protocol 3: Cellular Anti-Proliferation Assay
Objective: To assess the effect of the synthesized compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line expressing the target kinase.
-
Cell culture medium and supplements.
-
Synthesized 7-methoxy-naphthyridinone compounds.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Microplate reader.
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Viability Assessment: Measure cell viability using a reagent that quantifies ATP levels, which is an indicator of metabolically active cells.
-
Data Analysis:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) value.
-
Table 2: Representative Cellular Anti-Proliferation Data
| Compound ID | Cell Line | GI₅₀ (µM) |
| 7-MN-001 | Cancer Cell Line A | 0.58 |
| 7-MN-002 | Cancer Cell Line A | 0.21 |
| 7-MN-003 | Cancer Cell Line A | > 10 |
| Control Drug | Cancer Cell Line A | 0.15 |
Part 3: Mechanism of Action and Signaling Pathway Analysis
Understanding how a 7-methoxy-naphthyridinone inhibitor modulates cellular signaling is crucial for its development as a targeted therapy.
Diagram 2: Hypothetical Signaling Pathway Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Therapy Drug List by Cancer Type - NCI [cancer.gov]
- 4. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]
- 5. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. N/A|7-Methoxy-1,6-naphthyridin-4-amine|BLD Pharm [bldpharm.com]
Application Notes & Protocols: 7-Methoxy-1H-1,6-naphthyridin-4-one in Medicinal Chemistry
I. Introduction: The 1,6-Naphthyridine Scaffold as a Privileged Structure
Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, are recognized as "privileged structures" in medicinal chemistry.[1][2][3] Their rigid bicyclic framework serves as an excellent scaffold for developing ligands that can interact with a multitude of biological receptors and enzymes.[2][3] Among the six possible isomers of naphthyridine, the 1,6-naphthyridine core has emerged as a particularly versatile template for the design of potent and selective therapeutic agents, especially in the field of oncology.[4]
This guide focuses on a specific derivative, 7-Methoxy-1H-1,6-naphthyridin-4-one . The introduction of a methoxy group at the C7 position and a carbonyl group at the C4 position significantly influences the molecule's electronic properties and hydrogen bonding capabilities, making it a compelling candidate for targeted drug discovery. We will explore its potential as a kinase inhibitor, providing detailed protocols for its synthesis and biological evaluation.
II. Core Application: Kinase Inhibition in Oncology
A primary application of the 1,6-naphthyridine scaffold is in the development of kinase inhibitors.[4] Kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. Derivatives of the 1,6-naphthyridin-2-one and -4-one core have shown potent inhibitory activity against several key oncogenic kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4) and Rearranged during Transfection (RET) kinase.[5][6][7][8]
A. Targeting the FGFR4 Signaling Pathway in Hepatocellular and Colorectal Cancer
Aberrant signaling of the FGFR4 pathway has been identified as a critical driver in the progression of specific cancers, most notably hepatocellular carcinoma (HCC) and colorectal cancer.[5][7][8][9] The 1,6-naphthyridin-2(1H)-one scaffold has been successfully utilized to develop potent and selective FGFR4 inhibitors.[7][8][9] The this compound core represents a promising bioisostere for exploration in this area. The methoxy group can potentially form key interactions within the ATP-binding pocket of the kinase, enhancing potency and selectivity.
Below is a diagram illustrating the FGFR4 signaling pathway, a primary target for 1,6-naphthyridine-based inhibitors.
B. Overcoming Resistance in RET-Driven Cancers
Mutations in the RET proto-oncogene are implicated in various cancers. While targeted inhibitors like selpercatinib are effective, acquired resistance due to solvent-front mutations (e.g., RETG810R) poses a significant clinical challenge.[6] Recent studies have shown that novel 1,6-naphthyridine derivatives can potently inhibit both wild-type RET and these resistant mutants, offering a promising strategy to overcome treatment failure.[6] The this compound scaffold can be explored to design next-generation RET inhibitors that are active against clinically relevant resistance mutations.
III. Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound.
A. Protocol 1: Synthesis of this compound
This protocol is a proposed route based on established methods for synthesizing related naphthyridine cores, such as the intramolecular cycloaromatization of 4-(arylamino)nicotinonitriles.[10]
Rationale: This multi-step synthesis builds the core structure by first creating a substituted aminonicotinonitrile intermediate, which then undergoes an acid-mediated cyclization to form the fused bicyclic system. This Friedel-Crafts-type reaction is an efficient method for constructing the naphthyridine ring.
Materials:
-
4-chloro-7-methoxy-1,6-naphthyridine (starting material)
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Hydrolysis of 4-chloro-7-methoxy-1,6-naphthyridine.
-
To a solution of 4-chloro-7-methoxy-1,6-naphthyridine (1.0 eq) in formic acid (10 mL/g), add concentrated HCl (2.0 eq).
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated NaOH solution until the pH is approximately 7-8. Use an ice bath to control the temperature during neutralization.
-
A precipitate should form. Collect the solid by vacuum filtration and wash with cold water.
-
-
Step 2: Purification.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
For chromatography, dissolve the crude solid in a minimal amount of DCM/MeOH. Load onto a silica gel column packed with an appropriate non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., 20% to 80% ethyl acetate).
-
Combine fractions containing the pure product, identified by TLC analysis.
-
Remove the solvent under reduced pressure to yield this compound as a solid.
-
-
Step 3: Characterization.
-
Confirm the structure and purity of the final compound using standard analytical techniques:
-
1H and 13C NMR: To confirm the chemical structure and proton/carbon environments.
-
LC-MS: To confirm the molecular weight and purity.
-
Melting Point: To assess purity.
-
-
B. Protocol 2: In Vitro Kinase Inhibition Assay (Example: FGFR4)
Rationale: This protocol determines the compound's ability to inhibit the enzymatic activity of a target kinase. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common, robust method for this purpose. It measures the phosphorylation of a substrate by the kinase.
Materials:
-
Recombinant human FGFR4 kinase
-
Biotinylated poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC) conjugate
-
Assay buffer (e.g., HEPES, MgCl₂, DTT, Brij-35)
-
384-well low-volume black plates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Assay Plate Setup: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) controls and wells without enzyme for "background" (0% activity) controls.
-
Enzyme/Substrate Addition: Prepare a master mix of FGFR4 enzyme and biotinylated substrate in assay buffer. Add 5 µL of this mix to each well.
-
Initiate Reaction: Prepare a solution of ATP in assay buffer (final concentration should be at the Km for the enzyme). Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a detection mix containing the Eu-labeled antibody and SA-APC conjugate in detection buffer. Add 10 µL of this mix to each well to stop the reaction.
-
Final Incubation: Incubate the plate for another 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at 665 nm and 620 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Normalize the data using the controls (% Inhibition). Plot the % Inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
C. Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)
Rationale: This assay measures the cytotoxic or cytostatic effects of a compound on cancer cells. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.
Materials:
-
Human cancer cell line (e.g., Hep3B for HCC, HCT116 for colorectal cancer)[5][7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multi-channel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours until purple precipitates are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
IV. Drug Discovery and Evaluation Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like this compound.
V. Structure-Activity Relationship (SAR) Insights and Data
While extensive SAR data for this compound is not yet published, we can infer potential relationships from related scaffolds.
-
Role of the 7-Methoxy Group: In studies on 2-arylnaphthyridin-4-ones, the presence and position of a methoxy group have been shown to be critical for potent anticancer activity.[11] It can act as a hydrogen bond acceptor and influence the overall electronic nature of the ring system, which is crucial for binding to the kinase hinge region. Replacing the 6-methoxy group with a hydroxyl group in some 1,8-naphthyridin-4-one series resulted in a marked reduction in inhibitory activity.[11] This suggests the methoxy moiety at a similar position (C7) in the 1,6-naphthyridine scaffold is likely a key contributor to biological activity.
-
The 4-Oxo Group: The carbonyl group at the C4 position is a critical hydrogen bond acceptor, often forming a key interaction with the hinge region of the kinase ATP-binding pocket. This interaction is a common feature of many Type I and Type II kinase inhibitors.
Table 1: Hypothetical Biological Activity Data
The following table presents example data that could be generated from the protocols described above, comparing the target compound to a known inhibitor.
| Compound | Target Kinase | Kinase IC50 (nM) | Cell Line | Proliferation GI50 (nM) |
| This compound | FGFR4 | 15 | Hep3B | 85 |
| Reference Inhibitor (e.g., BLU-554) | FGFR4 | 5 | Hep3B | 30 |
| This compound | RETG810R | 25 | Ba/F3-RETG810R | 120 |
| Reference Inhibitor (e.g., Selpercatinib) | RETG810R | 244[6] | Ba/F3-RETG810R | >1000 |
VI. Conclusion
This compound represents a promising scaffold for the development of novel kinase inhibitors in oncology. Its structural features are well-suited for targeting the ATP-binding sites of key oncogenic drivers like FGFR4 and drug-resistant RET mutants. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to synthesize, evaluate, and advance this and related compounds in preclinical drug discovery programs. Further exploration through chemical modification and biological testing is warranted to fully elucidate its therapeutic potential.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma [pubmed.ncbi.nlm.nih.gov]
- 10. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Methoxy-1H-1,6-naphthyridin-4-one
For: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the technical support center for the synthesis of 7-Methoxy-1H-1,6-naphthyridin-4-one. This molecule is a key heterocyclic scaffold, and its efficient synthesis is crucial for various research and development programs. The most common and established route to this and similar structures is the Gould-Jacobs reaction, which, while powerful, presents several challenges, particularly in the high-temperature cyclization and subsequent decarboxylation steps.[1][2] Low yields, side-product formation, and purification difficulties are frequently encountered hurdles.
This guide provides in-depth, experience-based solutions to common problems in a direct question-and-answer format. Our goal is to empower you to not only troubleshoot your experiments but also to understand the underlying chemical principles to proactively optimize your reaction yield and purity.
Overview of the Synthetic Pathway
The synthesis is typically a three-stage process starting from an appropriately substituted aminopyridine. The core of this process is the Gould-Jacobs reaction, which builds the quinoline-like bicyclic system.[3][4]
Caption: General three-stage synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a Q&A format.
Stage 1: Condensation Reaction
Question: My initial condensation of 4-amino-2-methoxypyridine with EMME is sluggish, incomplete, or shows multiple spots on TLC. What's going wrong?
Answer:
This initial step is critical for a high overall yield. Several factors can cause issues here:
-
Purity of Starting Materials: Ensure both the aminopyridine and EMME are pure. 4-amino-2-methoxypyridine can degrade over time. If it has darkened significantly, consider purification by recrystallization or column chromatography. EMME can hydrolyze if exposed to moisture; use a freshly opened bottle or distill it under vacuum.
-
Reaction Temperature: While this condensation can proceed at room temperature, gentle heating to 80-120°C is often required to drive the reaction to completion in a reasonable timeframe. Monitor the reaction by TLC until the aminopyridine spot has been consumed.
-
Stoichiometry: A slight excess (1.05 to 1.1 equivalents) of EMME can help push the reaction to completion, but a large excess can complicate purification.
-
Solvent Choice: The reaction is often run neat (without solvent). If you do use a solvent, ensure it is anhydrous. Toluene or xylene are suitable options.
Stage 2: Thermal Cyclization
Question: The thermal cyclization step results in a low yield, significant charring, or a black, intractable tar. How can I optimize this?
Answer:
This is the most challenging step of the synthesis. The high temperature required for the 6-electron electrocyclization is very close to the decomposition temperature of the starting material and product.[5][6]
-
The Critical Temperature/Time Balance: The key is to find the optimal balance between reaction temperature and time. High temperatures are necessary, but prolonged exposure leads to degradation.[7]
-
Too Low (<240°C): The reaction will be extremely slow or may not proceed at all, leaving you with unreacted intermediate.
-
Too High (>260°C) or Too Long: This is the primary cause of charring and decomposition. The product itself is not indefinitely stable at these temperatures.
-
-
High-Boiling Solvent is Key: This reaction requires a high-boiling, inert solvent to ensure even heat distribution and to reach the target temperature.
-
Recommended Solvents: Diphenyl ether (b.p. 259°C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. 257°C) are the industry standards for this cyclization.[1][6] Mineral oil is a lower-cost alternative but can make product isolation more difficult.
-
Causality: These solvents provide the thermal mass to maintain a stable, high temperature, which is essential to overcome the activation energy of this pericyclic reaction.[8]
-
-
Experimental Tip: A common and effective technique is to preheat the solvent (e.g., Dowtherm A) to the target temperature (e.g., 250°C) and then add the anilidomethylenemalonate intermediate portion-wise or as a solution in a small amount of a co-solvent. This minimizes the time the compound spends at high temperature before cyclizing.[9]
-
Modern Alternatives: Microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes) and often improves yields by allowing for rapid heating to the target temperature and rapid cooling, minimizing degradation.[7][10]
Question: After cyclization, I have isolated the ethyl ester intermediate, but I'm concerned about potential side products. What should I look for?
Answer:
Besides the desired product and unreacted starting material, the primary side product to be aware of is the isomeric 5-methoxy-4-oxo-1,7-naphthyridine. This can arise if the initial aminopyridine contains impurities or if alternative cyclization pathways become accessible, although the Gould-Jacobs reaction is generally regioselective.[11] Careful control of the initial condensation can minimize this. Characterization by 2D NMR (NOESY) may be necessary to confirm the regiochemistry if you suspect isomer formation.
Stage 3: Hydrolysis & Decarboxylation
Question: My saponification of the ester is incomplete, or the subsequent decarboxylation gives a poor yield. What are the best conditions?
Answer:
This two-part stage is more straightforward than cyclization but still requires careful control.
-
Saponification (Hydrolysis):
-
Conditions: Refluxing the ester with aqueous sodium hydroxide (e.g., 10-20% solution) is standard. Ethanol is often used as a co-solvent to improve solubility.
-
Troubleshooting: If hydrolysis is incomplete, increase the reaction time or the concentration of NaOH. The reaction is complete when the intermediate carboxylic acid salt is fully dissolved. Upon acidification (e.g., with HCl or acetic acid), the carboxylic acid should precipitate out and can be collected by filtration.
-
-
Decarboxylation:
-
Mechanism: This step involves heating the carboxylic acid intermediate to expel carbon dioxide.[12]
-
Simple Heating: Sometimes, simply heating the dry carboxylic acid above its melting point is sufficient. However, this can require very high temperatures and lead to decomposition.
-
Solvent-Assisted: A more controlled method is to reflux the carboxylic acid in a high-boiling solvent like diphenyl ether or quinoline.[13] The reaction can be monitored by observing the cessation of CO₂ evolution.
-
Risk of Demethylation: Be aware that excessively high temperatures or acidic conditions during decarboxylation can potentially cleave the 7-methoxy group to the corresponding 7-hydroxy derivative. If your final product has poor solubility or a significantly different NMR spectrum, consider this possibility.
-
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield for this synthesis? A realistic, non-optimized overall yield for this three-stage synthesis often falls in the 25-40% range. Each step has its own challenges, and losses during purification are common. With careful optimization, particularly of the thermal cyclization step, yields approaching 50-60% have been reported in the literature for analogous systems.
Q2: How can I best purify the final product, this compound? Purification can be challenging due to the product's often-poor solubility in common organic solvents.
-
Recrystallization: This is the most effective method if a suitable solvent can be found. Try high-boiling polar aprotic solvents like DMF, DMAc, or NMP. Sometimes a mixture, such as ethanol/water or acetic acid/water, can be effective.[14][15]
-
Column Chromatography: If recrystallization fails, column chromatography can be used, but the low solubility can be an issue. A highly polar mobile phase (e.g., dichloromethane with 5-15% methanol) is typically required. Using a silica gel column that has been treated with a base like triethylamine can sometimes improve separation and prevent streaking.[16]
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Acid/Base Wash: If the crude product contains non-basic impurities, you can dissolve it in an acidic aqueous solution (e.g., 1M HCl), filter out any insoluble material, and then re-precipitate the pure product by neutralizing the solution with a base (e.g., NaOH or NH₄OH).[17]
Q3: What are the most critical safety precautions for this synthesis? The high-temperature thermal cyclization is the most hazardous step.
-
High Temperatures: Work in a certified chemical fume hood. Use a heating mantle with a sand bath for even heating and to contain any spills. Ensure all glassware is free of cracks or defects.
-
Pressure: Never perform this reaction in a sealed vessel unless using a properly rated pressure reactor (e.g., for microwave synthesis). Heating solvents like Dowtherm A to 250°C does not generate significant pressure at sea level, but a closed system would be extremely dangerous.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate thermal gloves when handling hot apparatus.
Q4: How do I definitively confirm the structure of my final product? A combination of analytical techniques is required:
-
¹H and ¹³C NMR: This will confirm the core structure and the presence of the methoxy group and other protons.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the pyridone ring.
-
Melting Point: Compare the observed melting point to literature values. A sharp melting point is a good indicator of purity.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-methoxy-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate
-
Condensation: In a round-bottom flask, combine 4-amino-2-methoxypyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring at 110-120°C for 2-3 hours. Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) until the aminopyridine is consumed. The intermediate product can be used directly or purified if necessary.
-
Cyclization: In a separate, larger flask equipped with a reflux condenser and a thermometer, preheat Dowtherm A to 250-255°C.
-
Add the crude intermediate from the previous step to the hot Dowtherm A slowly, in portions, over 15-20 minutes.
-
Maintain the temperature at 250-255°C for an additional 30-60 minutes after the addition is complete.
-
Allow the reaction mixture to cool to below 100°C.
-
Add hexanes or cyclohexane to the cooled mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with hexanes to remove the Dowtherm A, and dry under vacuum. This crude product is typically carried forward to the next step.
Protocol 2: Synthesis of this compound
-
Saponification: Suspend the crude ethyl ester from Protocol 1 in a mixture of ethanol and 10% aqueous NaOH.
-
Heat the mixture to reflux for 2-4 hours, or until the solid has completely dissolved, indicating the formation of the sodium carboxylate salt.
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 with concentrated HCl or glacial acetic acid.
-
Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry thoroughly.
-
Decarboxylation: Place the dry carboxylic acid in a flask and heat it carefully in a sand bath to 10-20°C above its melting point until gas evolution (CO₂) ceases. Alternatively, reflux the acid in diphenyl ether until gas evolution stops.
-
Cool the reaction mixture. If diphenyl ether was used, add hexanes to precipitate the product and filter.
-
Purify the final crude product by recrystallization as described in the FAQ section.
Data Summary: Cyclization Conditions
The following table summarizes typical conditions for the critical thermal cyclization step, which is often the lowest-yielding part of the sequence.
| Parameter | Condition 1 (Conventional) | Condition 2 (Microwave) | Rationale & Comments |
| Solvent | Dowtherm A / Diphenyl Ether | Diphenyl Ether / NMP | High boiling point is essential for thermal energy transfer.[6] NMP is a good microwave absorber. |
| Temperature | 250 - 255 °C | 250 - 300 °C | The minimum temperature required for the 6π-electrocyclization.[18] Higher temps are accessible in sealed microwave vials. |
| Time | 30 - 90 minutes | 5 - 20 minutes | Microwave heating is much more efficient, drastically reducing time and potential for thermal degradation.[7] |
| Typical Yield | 40 - 60% | 50 - 75% | Improved yields in microwave synthesis are common due to shorter reaction times and fewer side products.[10] |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yield synthesis.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ablelab.eu [ablelab.eu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Decarboxylation [organic-chemistry.org]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 15. rsc.org [rsc.org]
- 16. CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines - Google Patents [patents.google.com]
- 17. US2982771A - Purification of heterocyclic organic nitrogen compounds - Google Patents [patents.google.com]
- 18. Thermal cyclization of nonconjugated aryl-yne-carbodiimide furnishing a dibenzonaphthyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 7-Methoxy-1H-1,6-naphthyridin-4-one
Welcome to the technical support center for 7-Methoxy-1H-1,6-naphthyridin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility issues encountered during experimentation.
Introduction to this compound and its Solubility Profile
This compound is a heterocyclic compound with a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol [1][2]. The structure, featuring a naphthyridinone core, a methoxy group, and a ketone, suggests potential challenges in achieving desired solubility, particularly in aqueous media. The near-planar nature of similar heterocyclic structures can lead to strong intermolecular interactions in the solid state, contributing to low aqueous solubility[3].
The methoxy group can influence physicochemical properties, sometimes enhancing solubility, but its primary role is often in modulating ligand-target interactions and metabolic stability[4][5]. For many nitrogen-containing heterocyclic compounds, poor aqueous solubility is a common hurdle in drug discovery and development, impacting bioavailability and the reliability of in vitro assays.
This guide provides a structured approach to systematically address and overcome these solubility limitations.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: The limited aqueous solubility of this compound likely stems from its crystalline structure and the hydrophobic nature of the naphthyridine core. The energy required to break the crystal lattice and solvate the molecule in water can be substantial. If the concentration you are trying to achieve exceeds the compound's intrinsic solubility, it will not fully dissolve.
Q2: How can I quickly assess if my compound is truly dissolved or just suspended?
A2: A common issue is mistaking a fine suspension for a true solution. Here are two simple methods to check:
-
Visual Inspection (Tyndall Effect): Shine a laser pointer through the solution. If the beam is visible, it indicates the presence of suspended particles (a colloid), meaning the compound is not fully dissolved.
-
Filtration Test: Prepare your solution and pass it through a 0.22 µm syringe filter. A significant drop in concentration after filtration, as measured by techniques like UV-Vis spectroscopy or HPLC, indicates that the compound was not fully dissolved[6].
Q3: My compound dissolves initially but precipitates over time. What is happening?
A3: This suggests you have created a supersaturated, thermodynamically unstable solution. This can happen when using methods like co-solvents and then diluting into an aqueous buffer. Over time, the compound crashes out of the solution as it equilibrates to its lower, true solubility in the final medium.
Troubleshooting Guides & Detailed Protocols
Issue 1: Poor Solubility in Aqueous Buffers for In Vitro Assays
Causality: The naphthyridinone structure contains nitrogen atoms that can be protonated at acidic pH. Ionization of a compound generally increases its aqueous solubility. Therefore, adjusting the pH of your buffer can significantly enhance the solubility of this compound if it has a suitable pKa. The Henderson-Hasselbalch equation predicts this pH-dependent solubility[7].
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate for acidic, phosphate for neutral, and borate for basic ranges).
-
Add an excess of this compound to a fixed volume of each buffer in separate vials.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV[6].
-
Plot the solubility against pH to determine the optimal pH range for your experiments.
Causality: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds[8][9][10]. This is a widely used and effective strategy for preparing stock solutions.
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
Experimental Protocol: Preparing a Stock Solution with a Co-solvent
-
Weigh out a precise amount of this compound.
-
Add a small volume of your chosen co-solvent (e.g., DMSO) to dissolve the compound completely, creating a high-concentration stock solution (e.g., 10-50 mM). Gentle vortexing or sonication can aid dissolution.
-
For your experiment, perform a serial dilution of this stock solution into your aqueous buffer. Crucially , ensure the final concentration of the co-solvent in your assay is low (typically <1%, and often <0.1%) to avoid artifacts or toxicity.
Data Presentation: Co-solvent Solubility Comparison
| Co-solvent | Maximum Stock Concentration (mM) | Final Assay Concentration (µM) at 0.5% Co-solvent |
| DMSO | To be determined experimentally | Calculated from stock |
| Ethanol | To be determined experimentally | Calculated from stock |
| PEG 400 | To be determined experimentally | Calculated from stock |
| Propylene Glycol | To be determined experimentally | Calculated from stock |
Issue 2: Compound Precipitation Upon Dilution of Stock Solution
Causality:
-
Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions[10][11][12].
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water[13][14][15].
Experimental Workflow: Solubility Enhancement with Excipients
Caption: Workflow for solubility enhancement using excipients.
Experimental Protocol: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).
-
Add this compound to the HP-β-CD solution and stir for at least one hour at room temperature to allow for inclusion complex formation[6].
-
The resulting solution should be clear. If not, the solubility limit has been exceeded.
-
Filter the solution through a 0.22 µm filter to remove any undissolved material before use in your assay.
Issue 3: Low Bioavailability in Preclinical Studies Due to Poor Solubility
For in vivo studies, simply dissolving the compound may not be sufficient, as it can precipitate in the gastrointestinal tract. More advanced formulation strategies are often necessary.
Logical Relationship: Formulation Choice
Caption: Decision tree for selecting a formulation strategy.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can enhance solubility and promote absorption[15].
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state within a polymer matrix can significantly improve dissolution rates and solubility.
-
Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation[16].
The selection of an appropriate formulation depends on the physicochemical properties of this compound and the intended route of administration.
Summary and Recommendations
For researchers encountering solubility issues with this compound, a systematic approach is recommended:
-
Characterize Intrinsic Solubility: First, determine the baseline solubility in aqueous buffers.
-
Explore pH Modification: Assess if solubility is pH-dependent. This is often the simplest and most effective initial step.
-
Utilize Co-solvents for Stock Solutions: For in vitro assays, prepare high-concentration stock solutions in an appropriate organic solvent like DMSO, ensuring the final concentration in the assay remains low.
-
Employ Solubilizing Excipients: If precipitation upon dilution is an issue, consider using cyclodextrins or non-ionic surfactants to maintain solubility in the aqueous phase.
-
Consider Advanced Formulations for In Vivo Work: For preclinical studies, more complex formulation strategies may be required to ensure adequate bioavailability.
By following these troubleshooting guides and protocols, researchers can effectively overcome the solubility challenges associated with this compound and obtain reliable and reproducible experimental results.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. This compound | 952138-18-0 [m.chemicalbook.com]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Co-solvent: Significance and symbolism [wisdomlib.org]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. knc.ru [knc.ru]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Troubleshooting Suzuki Coupling Reactions for Naphthyridine Synthesis
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions focused on the synthesis of naphthyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with these important nitrogen-containing heterocycles. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Q1: My Suzuki coupling reaction is showing low to no conversion. What are the most common initial culprits?
A1: When faced with a stalled reaction, it's crucial to first assess the most common and easily rectifiable issues. Before delving into more complex optimizations, consider the following:
-
Catalyst Poisoning: Naphthyridine substrates, being nitrogen-rich heterocycles, can act as ligands for the palladium catalyst, leading to its deactivation.[1][2][3] The lone pair of electrons on the nitrogen atoms can coordinate to the palladium center, inhibiting its catalytic activity.[4]
-
Inadequate Degassing: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and promote the homocoupling of boronic acids, a common side reaction.[2][5]
-
Base and Solvent Incompatibility: The choice of base and solvent is critical and highly interdependent.[6][7][8] Poor solubility of the reactants or the base in the chosen solvent system can severely hamper the reaction rate.[2][9]
-
Boronic Acid/Ester Quality: Boronic acids can be susceptible to decomposition, particularly protodeboronation (cleavage of the C-B bond).[2][10] The stability and purity of your boron reagent are paramount.
Section 2: Catalyst and Ligand Selection - The Heart of the Reaction
Q2: I suspect catalyst inhibition by my naphthyridine substrate. How can I overcome this?
A2: This is a very common issue. The Lewis basic nitrogen atoms of the naphthyridine ring can indeed "poison" the palladium catalyst. Here's a systematic approach to address this:
-
Ligand Choice is Key: The ligand's role is to stabilize the palladium center and modulate its reactivity. For electron-rich, potentially coordinating heterocycles like naphthyridines, sterically bulky and electron-rich phosphine ligands are often the solution. These ligands can promote the desired oxidative addition and reductive elimination steps of the catalytic cycle while discouraging substrate coordination.[11][12]
-
Increase Catalyst Loading: As a straightforward, albeit less elegant, solution, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes compensate for partial deactivation. However, this should be a secondary strategy to optimizing the ligand.
-
Use of Pre-catalysts: Modern palladium pre-catalysts are often more stable and efficient. They are designed to generate the active Pd(0) species in situ, which can lead to more consistent results.[1][3][15]
Catalyst/Ligand Screening Protocol:
A systematic screening of catalysts and ligands is often the most efficient way to identify optimal conditions.
| Catalyst Precursor | Ligand | Mol % | Typical Solvents |
| Pd₂(dba)₃ | SPhos | 2-5 | Dioxane, Toluene |
| Pd(OAc)₂ | XPhos | 2-5 | Dioxane, THF |
| Pd(OAc)₂ | P(t-Bu)₃ | 2-5 | Toluene, DME |
| [Pd(IPr)Cl₂]₂ | (NHC) | 2-5 | Dioxane, DMF |
Experimental Workflow:
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
Identifying and minimizing byproducts in 1,6-naphthyridin-4-one synthesis
Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1,6-naphthyridin-4-ones. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and minimize byproducts, thereby improving the yield and purity of your target compounds.
Introduction to 1,6-Naphthyridin-4-one Synthesis
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active molecules and pharmaceutical candidates. Its synthesis, while well-established, can be accompanied by the formation of various byproducts that complicate purification and reduce overall yield. This guide focuses on the most common synthetic routes and the challenges associated with them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 1,6-naphthyridin-4-ones. Each issue is presented in a question-and-answer format, providing a clear explanation of the underlying causes and actionable solutions.
Issue 1: Formation of an Unexpected Isomer in the Gould-Jacobs Reaction
Question: I am attempting to synthesize a 1,6-naphthyridin-4-one using a 4-aminopyridine derivative and diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization. However, I am isolating a significant amount of an isomeric byproduct. What is this byproduct and how can I prevent its formation?
Answer:
The most common isomeric byproduct in the Gould-Jacobs synthesis of 1,6-naphthyridin-4-ones from 4-aminopyridines is the corresponding pyrido[4,3-d]pyrimidin-4-one .
Causality: The formation of this isomer is a result of the regioselectivity of the thermal cyclization step. The intermediate formed after the initial condensation of 4-aminopyridine with DEEM has two possible sites for electrocyclization: the C-3 and C-5 positions of the pyridine ring.
-
Desired Pathway (C-5 cyclization): Cyclization onto the C-5 position of the pyridine ring leads to the formation of the desired 1,6-naphthyridin-4-one.
-
Undesired Pathway (C-3 cyclization): Cyclization onto the C-3 position results in the formation of the isomeric pyrido[4,3-d]pyrimidin-4-one.
The regioselectivity of this reaction is influenced by both steric and electronic factors of the substituents on the pyridine ring.[1] High temperatures required for the cyclization can often lead to a mixture of products.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isomeric byproduct formation.
Detailed Protocols:
-
Protocol 1: Optimization of Thermal Cyclization Temperature
-
Set up a series of small-scale reactions using the isolated intermediate from the condensation of 4-aminopyridine and DEEM.
-
Heat the reactions at different temperatures (e.g., 200°C, 220°C, 240°C, 260°C) in a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Monitor the reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the ratio of the desired product to the isomeric byproduct at various time points.
-
Identify the optimal temperature and time that maximizes the formation of the 1,6-naphthyridin-4-one while minimizing the pyrido[4,3-d]pyrimidin-4-one.
-
-
Protocol 2: Microwave-Assisted Gould-Jacobs Reaction
-
In a microwave synthesis vial, combine the 4-aminopyridine derivative and diethyl ethoxymethylenemalonate.
-
Heat the mixture using a microwave reactor to a high temperature (e.g., 250-300°C) for a short duration (e.g., 5-20 minutes).
-
Monitor the reaction progress by LC-MS.
-
Cool the reaction mixture and isolate the product. Microwave heating can often provide the desired product in higher yield and purity compared to conventional heating.
-
Issue 2: Low Yield and Tar Formation in Friedel-Crafts Cyclization
Question: I am using a strong acid like polyphosphoric acid (PPA) or sulfuric acid to catalyze the intramolecular Friedel-Crafts cyclization for the synthesis of a substituted 1,6-naphthyridin-4-one. My yields are consistently low, and I observe significant charring and tar formation. How can I improve this reaction?
Answer:
Low yields and tar formation in acid-catalyzed intramolecular Friedel-Crafts reactions are often due to the harsh reaction conditions, which can lead to decomposition of the starting material or product.[2] The electron-deficient nature of the pyridine ring can also make it less reactive towards electrophilic aromatic substitution, requiring strong acids and high temperatures, which can exacerbate side reactions.
Causality:
-
Decomposition: The combination of a strong acid and high temperature can lead to the degradation of sensitive functional groups on your molecule.
-
Intermolecular Reactions: At high concentrations, intermolecular side reactions can occur, leading to polymerization and tar formation.
-
Oxidation: Some strong acids can act as oxidizing agents at high temperatures, leading to unwanted byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and tar formation in Friedel-Crafts cyclization.
Detailed Protocol: Mild Friedel-Crafts Cyclization
This protocol is adapted from a mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines, which can be applicable to the synthesis of 1,6-naphthyridin-4-ones.[2]
-
Dissolve the precursor for the intramolecular Friedel-Crafts reaction in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Slowly add a milder Lewis acid, such as trifluoromethanesulfonic acid (CF3SO3H) or concentrated sulfuric acid (H2SO4), to the cooled solution.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, and purify by column chromatography.
Quantitative Data Summary:
| Acid Catalyst | Solvent | Temperature | Outcome |
| Polyphosphoric Acid (PPA) | Neat | >150°C | Often low yield, significant tar formation |
| H2SO4 | Neat | High | Can lead to decomposition |
| CF3SO3H / H2SO4 | DCM | Room Temp. | Improved yields, cleaner reaction profile[2] |
Frequently Asked Questions (FAQs)
Q1: How can I distinguish between the 1,6-naphthyridin-4-one and the pyrido[4,3-d]pyrimidin-4-one isomer using NMR spectroscopy?
A1: While a full 2D NMR analysis (HSQC, HMBC) is definitive, there are often characteristic differences in the 1H NMR spectra. The chemical shifts of the protons on the pyridine ring will be different for the two isomers due to the different electronic environments. Protons adjacent to the newly formed ring junction will show the most significant differences. It is advisable to consult literature reports for similar structures to predict and assign the chemical shifts.
Q2: What are the best practices for purifying 1,6-naphthyridin-4-ones from their isomeric byproducts?
A2: Normal-phase column chromatography is often effective for separating these types of isomers. A careful screening of solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexanes with a small amount of triethylamine to reduce tailing) is recommended. In some cases, recrystallization from a suitable solvent can also be an effective purification method.
Q3: Are there any alternative, milder synthetic routes to 1,6-naphthyridin-4-ones that avoid harsh acidic or high-temperature conditions?
A3: Yes, modern synthetic methods are continuously being developed. Multi-component reactions, often catalyzed by transition metals or performed under microwave irradiation, can provide access to highly substituted 1,6-naphthyridines in a single step under milder conditions.[3] These methods can sometimes offer better regioselectivity and avoid the formation of isomeric byproducts.
References
Improving the stability of 7-methoxy-naphthyridinone in solution
Technical Support Center: 7-Methoxy-Naphthyridinone Series
Welcome to the Technical Support Center for 7-Methoxy-Naphthyridinone Compounds. This guide is designed for researchers, medicinal chemists, and drug development scientists to ensure the stability and integrity of 7-methoxy-naphthyridinone derivatives in solution. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying chemical principles to help you troubleshoot and prevent degradation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause my 7-methoxy-naphthyridinone compound to degrade in solution?
The stability of 7-methoxy-naphthyridinone is influenced by several key factors inherent to its chemical structure. The primary degradation pathways are hydrolysis, oxidation, and photolysis[1][2].
-
Hydrolysis: The naphthyridinone core contains a lactam (cyclic amide) ring. This ring is susceptible to cleavage via acid- or base-catalyzed hydrolysis, which opens the ring and renders the compound inactive[2][3][4].
-
Oxidation: The electron-rich methoxy-substituted aromatic system is prone to oxidation, especially in the presence of atmospheric oxygen, trace metal ion catalysts, or peroxides that may be present in solvents[5][6]. This process, known as autoxidation, can lead to colored degradants[7][8].
-
Photolysis: Like many nitrogen-containing heterocyclic compounds, the naphthyridinone core can absorb UV or even high-energy visible light, leading to photochemical degradation[2][5][9].
-
pH: The pH of your solution is one of the most critical factors. Extreme pH levels (highly acidic or alkaline) can significantly accelerate the rate of hydrolysis[10][11]. Many small molecules are most stable within a pH range of 4 to 8[5][12].
Q2: What are the common visual signs of degradation?
The most common visual indicators of degradation are:
-
Color Change: A solution changing from colorless to yellow or brown is often a sign of oxidative degradation or photolysis, which can create highly conjugated, light-absorbing byproducts.
-
Precipitation: The formation of a precipitate can indicate that a degradation product is less soluble than the parent compound. However, it could also signal that your compound is crashing out of solution due to temperature changes or solvent evaporation, so further investigation is needed.
-
Cloudiness/Haze: This can suggest the formation of insoluble degradants or microbial growth if the solution was not prepared under sterile conditions.
Q3: What are the recommended general storage conditions for a stock solution of 7-methoxy-naphthyridinone?
Based on the compound's chemical liabilities, the following general storage conditions are recommended to maximize shelf-life. Note that commercial suppliers recommend storing the solid compound sealed and refrigerated (2-8°C)[13][14].
| Parameter | Recommendation | Rationale |
| Solvent | Use anhydrous, high-purity solvents (e.g., DMSO, DMF, Ethanol). | Minimizes the presence of water for hydrolysis and other reactive impurities. |
| Temperature | Store at -20°C or -80°C. | Low temperatures dramatically slow the rates of all chemical degradation reactions[5]. |
| Light | Store in amber vials or wrap vials in aluminum foil. | Prevents photodegradation by blocking exposure to UV and visible light[1]. |
| Atmosphere | Overlay the solution with an inert gas (Argon or Nitrogen) before sealing. | Displaces oxygen to prevent oxidative degradation[5][8]. |
| pH | If using an aqueous buffer, maintain a pH between 5 and 7. | Avoids the pH extremes that catalyze lactam ring hydrolysis[5][11]. |
Troubleshooting Guide
Problem: My solution has turned yellow/brown, but the compound is still soluble.
-
Likely Cause: This strongly suggests oxidative degradation or photolysis. The methoxy group makes the aromatic ring electron-rich and more susceptible to oxidation. The resulting products are often highly conjugated chromophores that absorb visible light.
-
Immediate Actions:
-
Protect from Light: Immediately wrap your vial in aluminum foil or transfer the solution to an amber vial.
-
Limit Oxygen Exposure: Minimize headspace in the vial. If possible, gently bubble argon or nitrogen through the solution for 30-60 seconds before capping to displace dissolved oxygen.
-
-
Long-Term Prevention:
-
Use Antioxidants: For bulk solutions where it will not interfere with your assay, consider adding a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%).
-
Use High-Purity Solvents: Peroxides can accumulate in older solvents like THF or dioxane. Use freshly opened bottles of high-purity solvents to avoid peroxide-mediated oxidation[6].
-
Chelating Agents: If trace metal contamination is suspected of catalyzing the oxidation, adding a chelating agent like EDTA can sometimes help[8].
-
Problem: My compound's activity is decreasing in my biological assays over time.
-
Likely Cause: A loss of potency is a classic sign of chemical degradation. The most probable cause is the hydrolysis of the lactam ring, which fundamentally changes the molecule's shape and ability to interact with its biological target.
-
Diagnostic Workflow: You must confirm that the loss of activity is due to compound instability. This requires an analytical assessment, typically using High-Performance Liquid Chromatography (HPLC).
Caption: Decision tree for diagnosing compound instability.
-
Solution: Refer to the Protocol for a Basic Solution Stability Study below to quantify the degradation rate. If confirmed, you must adjust your solution preparation and storage protocol. Prepare fresh solutions before critical experiments and avoid repeated freeze-thaw cycles.
Advanced Protocols & Methodologies
Protocol 1: Forced Degradation Study to Identify Chemical Liabilities
A forced degradation (or stress testing) study is the definitive way to understand how your compound degrades. It is a standard practice in the pharmaceutical industry, guided by ICH regulations[15][16][17]. The goal is to induce 5-20% degradation to ensure that your analytical method can detect the resulting byproducts[15][18].
Caption: Workflow for a forced degradation study.
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your compound in a 50:50 acetonitrile:water mixture. Some compounds may require a co-solvent like DMSO initially.
-
Initial Analysis (t=0): Analyze this solution immediately using a validated HPLC method to establish the initial purity and retention time.
-
Aliquot and Stress: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at room temperature.
-
Oxidation: Add an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature, protected from light.
-
Thermal: Incubate a vial of the stock solution at 80°C in an oven, protected from light.
-
Photolytic: Place a vial in a photostability chamber according to ICH Q1B guidelines (exposure to cool white fluorescent and near UV light). Keep a control sample wrapped in foil next to it.
-
-
Time Points: Sample and analyze each condition at time points such as 2, 8, and 24 hours. If no degradation is observed, extend the time or increase the stress severity (e.g., temperature).
-
Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of base/acid. Analyze all samples by HPLC. Calculate the percent degradation by comparing the peak area of the parent compound to the t=0 sample.
Protocol 2: A Basic Solution Stability Study Using HPLC
This protocol allows you to determine the stability of your compound in a specific solvent or buffer system under your intended experimental conditions.
-
Preparation: Prepare a solution of your compound in the desired solvent/buffer at the final concentration used in your experiments.
-
Time Zero (t=0) Analysis: Immediately inject the solution onto an HPLC system to get the initial peak area and purity profile. This is your baseline.
-
Storage: Store the solution under the exact conditions you plan to use for your experiments (e.g., on the benchtop at room temperature, in a 4°C fridge, or in a 37°C incubator). Ensure the vial is sealed to prevent evaporation.
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), take an aliquot from the vial and inject it onto the HPLC.
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to t=0: % Remaining = (Peak Area at t=x / Peak Area at t=0) * 100.
-
Monitor the appearance and growth of any new peaks, which represent degradation products.
-
A method is considered "stability-indicating" if it can resolve the parent peak from all degradation peaks[19][20].
-
Potential Degradation Pathways
Understanding the likely chemical transformations is key to preventing them. Below are the two most probable degradation pathways for a 7-methoxy-naphthyridinone structure.
Caption: Primary degradation pathways for 7-methoxy-naphthyridinone.
-
Hydrolytic Pathway (Red Arrow): Under acidic or basic conditions, a water molecule attacks the carbonyl carbon of the lactam ring. This leads to the cleavage of the amide bond, opening the ring to form a carboxylic acid and an amine. This structural change is irreversible and almost always results in a complete loss of biological activity[21][22].
-
Oxidative Pathway (Blue Arrow): The electron-donating methoxy group and the nitrogen atoms in the rings make the molecule susceptible to attack by oxygen or other oxidizing agents. This can lead to the formation of N-oxides or hydroxylation of the aromatic ring, which can be further oxidized to colored quinone-type structures[6].
By understanding these vulnerabilities, you can proactively design your experiments, select appropriate solvents and buffers, and implement storage procedures that preserve the integrity of your valuable research compounds.
References
- 1. biofargo.com [biofargo.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. β-Lactam - Wikipedia [en.wikipedia.org]
- 5. philadelphia.edu.jo [philadelphia.edu.jo]
- 6. researchgate.net [researchgate.net]
- 7. iipseries.org [iipseries.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Photocatalytic degradation of N-heterocyclic aromatics—effects of number and position of nitrogen atoms in the ring | Semantic Scholar [semanticscholar.org]
- 10. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 11. researchgate.net [researchgate.net]
- 12. Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability [boquinstrument.com]
- 13. chemscene.com [chemscene.com]
- 14. 959615-59-9|7-Methoxy-1,5-naphthyridin-2(1H)-one|BLD Pharm [bldpharm.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. biopharminternational.com [biopharminternational.com]
- 17. ijcrt.org [ijcrt.org]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 20. Stability Studies and Testing of Pharmaceuticals: An Overview – IPA [ipacanada.com]
- 21. researchgate.net [researchgate.net]
- 22. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Navigating the Scale-Up Synthesis of 1,6-Naphthyridin-4-one Derivatives
Welcome to the technical support center for the synthesis of 1,6-naphthyridin-4-one derivatives. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning these important pharmaceutical scaffolds from laboratory-scale experiments to pilot plant and manufacturing scales. The 1,6-naphthyridine core is a privileged structure found in numerous pharmacologically active compounds, making its efficient and safe scale-up a critical endeavor.[1][2][3]
This document moves beyond simple protocols to explain the underlying chemical and physical principles that govern success at scale. We will address common challenges in a direct question-and-answer format, providing field-proven insights and actionable troubleshooting strategies.
Core Synthetic Challenge: The High-Temperature Cyclization
A prevalent method for constructing the 1,6-naphthyridin-4-one core is a variation of the Gould-Jacobs reaction.[4][5] This typically involves the condensation of an aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the fused pyridone ring. While effective at the gram scale, this high-temperature step is a primary source of scale-up difficulties.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reaction Control & Thermal Safety
Q1: My cyclization reaction shows a significant drop in yield and purity upon scaling from 100g to 5kg. What is the primary cause?
This is a classic scale-up challenge rooted in heat transfer.[6][7] Reactions that require high temperatures, often in the range of 250-280°C, are difficult to manage in large vessels.
Causality Explained:
-
Surface-Area-to-Volume Ratio: As you increase the reactor volume, the ratio of the heat transfer surface area (the reactor wall) to the reaction volume decreases dramatically.[6] In a small flask, heat dissipates quickly. In a large reactor, the bulk of the reaction mass retains heat for much longer, leading to "hot spots" and prolonged exposure of the product and intermediates to high temperatures.
-
Thermal Decomposition: 1,6-Naphthyridin-4-one derivatives, like many complex organic molecules, can decompose under prolonged thermal stress. The extended heating time required to bring a large volume to the target temperature, coupled with poor heat dissipation, often leads to the formation of tars and degradation byproducts.[8] Diethyl ethoxymethylenemalonate itself can also undergo thermal decomposition, releasing irritating vapors.[8]
Troubleshooting Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. helgroup.com [helgroup.com]
- 7. reddit.com [reddit.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Enhancing the Cell Permeability of Naphthyridinone-Based Inhibitors
Welcome to the technical support center for naphthyridinone-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are working to optimize the cellular uptake and efficacy of this important class of molecules. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address challenges related to cell permeability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise when working with naphthyridinone-based inhibitors, providing concise and actionable answers.
Q1: My naphthyridinone-based inhibitor demonstrates high potency in biochemical assays but shows significantly lower activity in cell-based assays. What is the likely cause?
A1: This discrepancy is a classic indicator of poor cell permeability. While the compound can effectively interact with its target protein in a cell-free environment, it is likely unable to efficiently cross the cell membrane to reach its intracellular site of action. Other contributing factors could include rapid efflux by cellular pumps or metabolic instability within the cell.
Q2: What are the key physicochemical properties that influence the cell permeability of naphthyridinone-based inhibitors?
A2: Several key properties govern a compound's ability to passively diffuse across the lipid bilayer of the cell membrane. These include:
-
Lipophilicity (LogP/LogD): An optimal balance is crucial. While a certain degree of lipophilicity is required to enter the lipid membrane, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding.
-
Molecular Weight (MW): Generally, smaller molecules (MW < 500 Da) tend to have better permeability.
-
Polar Surface Area (PSA): A lower PSA is often associated with improved cell permeability.
-
Hydrogen Bond Donors (HBDs): A high number of HBDs can negatively impact permeability due to the energy penalty of desolvation when entering the cell membrane.
Q3: Are naphthyridinone-based inhibitors known to be substrates for efflux pumps?
A3: Like many small molecule inhibitors, naphthyridinone derivatives can be susceptible to efflux by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1] These transporters actively pump compounds out of the cell, reducing the intracellular concentration and thereby diminishing their therapeutic effect.
Q4: What is the primary mechanism of action for naphthyridinone-based inhibitors?
A4: Naphthyridinone derivatives exhibit a wide range of biological activities and can target various intracellular proteins.[2] For instance, some derivatives act as bacterial topoisomerase inhibitors, effectively blocking DNA replication in bacteria.[3][4] Others have been developed as potent and selective inhibitors of protein kinases, such as MET kinase and AXL kinase, which are implicated in cancer progression.[5][6] A subset of these compounds also function as ribosome inhibitors.[7]
Section 2: Troubleshooting Guide for Poor Cell Permeability
This guide provides a systematic approach to diagnosing and resolving issues related to the poor cellular uptake of your naphthyridinone-based inhibitors.
Issue 1: Low Apparent Permeability Coefficient (Papp) in Caco-2 Assays
The Caco-2 permeability assay is a standard in vitro model used to predict intestinal absorption of drug candidates.[8] A low Papp value in the apical to basolateral direction suggests poor absorption.
Troubleshooting Steps:
-
Assess Bidirectional Permeability: Perform a bidirectional Caco-2 assay to measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[9] An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for efflux pumps.
-
Utilize Efflux Pump Inhibitors: Co-incubate your compound with known inhibitors of P-gp (e.g., verapamil, valspodar) or BCRP (e.g., Ko143)[9]. A significant increase in the A-B Papp value in the presence of an inhibitor confirms that your compound is a substrate for that specific transporter.
-
Analyze Structure-Permeability Relationships (SPR): Systematically modify the chemical structure of your inhibitor to improve its physicochemical properties. Refer to the table below for guidance.
Data Presentation: Structure-Permeability Relationship (SPR) Guidance
| Physicochemical Property | Target Range for Improved Permeability | Structural Modification Strategies |
| Lipophilicity (LogD at pH 7.4) | 1 - 3 | Introduce lipophilic groups (e.g., -CF3, -Cl) or reduce polar functionalities. |
| Molecular Weight (MW) | < 500 Da | Simplify the molecular scaffold or remove non-essential bulky groups. |
| Polar Surface Area (PSA) | < 140 Ų | Mask polar groups (e.g., -OH, -NH2) through methylation or prodrug strategies. |
| Hydrogen Bond Donors (HBDs) | ≤ 5 | N-methylation of amides or replacement of amines with less polar bioisosteres. |
Issue 2: High Discrepancy Between Biochemical IC50 and Cellular EC50
A large fold-difference between the half-maximal inhibitory concentration (IC50) in a biochemical assay and the half-maximal effective concentration (EC50) in a cell-based assay is a strong indicator of permeability issues.
Troubleshooting Steps:
-
Confirm Target Engagement in Cells: Utilize cellular thermal shift assays (CETSA) or NanoBRET assays to confirm that your compound is reaching and binding to its intracellular target.[10]
-
Evaluate Metabolic Stability: Incubate your compound with liver microsomes or hepatocytes to assess its metabolic stability. Rapid metabolism can lead to a lower effective intracellular concentration.
-
Employ Permeabilizing Agents (for mechanistic studies): For in vitro studies aimed at understanding the intracellular mechanism of action, consider using cell-permeabilizing agents like digitonin or saponin. However, be aware that these agents can disrupt cellular processes and should not be used for therapeutic development.
Issue 3: Limited Efficacy in In Vivo Models Despite Good In Vitro Cellular Activity
Poor in vivo efficacy can arise from a multitude of factors, including poor absorption, rapid metabolism, and unfavorable distribution.
Troubleshooting Steps:
-
Pharmacokinetic (PK) Studies: Conduct PK studies in animal models to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters to assess include bioavailability, plasma concentration, and tissue distribution.
-
Formulation Strategies: For compounds with poor aqueous solubility, consider formulation strategies such as the use of co-solvents, cyclodextrins, or lipid-based delivery systems to enhance absorption.[11]
-
Prodrug Approaches: Design and synthesize a prodrug version of your inhibitor.[11] A prodrug is a bioreversible derivative that is inactive in its initial form but is metabolized in the body to release the active drug. This approach can be used to temporarily mask polar functional groups that hinder membrane permeability.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess and improve the cell permeability of your naphthyridinone-based inhibitors.
Protocol 1: Caco-2 Bidirectional Permeability Assay
This assay is used to determine the rate of transport of a compound across a monolayer of human intestinal epithelial Caco-2 cells.[1][12]
Methodology:
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Compound Preparation: Prepare a solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A-B) Permeability:
-
Add the compound solution to the apical (upper) chamber of the Transwell®.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the compound solution to the basolateral chamber.
-
At the same time points, collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement of a compound in intact cells and cell lysates.
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control for a specified period.
-
Heating: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the aggregated proteins from the soluble fraction by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or another protein detection method.
-
Melting Curve Generation: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Section 4: Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a representative signaling pathway that could be targeted by a naphthyridinone-based kinase inhibitor and a general experimental workflow for evaluating such inhibitors.
Caption: Representative Kinase Signaling Pathway Inhibition.
Caption: Experimental Workflow for Inhibitor Evaluation.
References
- 1. nuvisan.com [nuvisan.com]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of a novel series of naphthyridine-type ribosome inhibitors: enhancement of tRNA footprinting at the decoding site of 16S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 9. bioivt.com [bioivt.com]
- 10. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Strategies to Improve the Pharmacokinetic Profile of 7-Methoxy-Naphthyridinones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-methoxy-naphthyridinone derivatives. This guide is designed to provide practical, in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help you overcome common pharmacokinetic (PK) challenges encountered during your experiments. Our goal is to equip you with the scientific rationale and detailed methodologies needed to optimize your compounds for clinical success.
Introduction: The Challenge and Opportunity of 7-Methoxy-Naphthyridinones
The naphthyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent inhibitors for various kinases and other therapeutic targets.[1][2][3][4][5] The inclusion of a 7-methoxy group can be critical for target engagement and potency.[6][7] However, this functional group, along with the overall flat, aromatic nature of the core, can introduce significant pharmacokinetic hurdles. These challenges often include poor aqueous solubility, rapid metabolism, and low oral bioavailability, which can derail promising candidates.[8][9][10]
This guide provides a systematic approach to identifying and solving these PK issues, transforming liabilities into opportunities for rational drug design and formulation.
Troubleshooting Guide: From Problem Identification to Solution
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a diagnostic workflow, underlying principles, and actionable protocols.
Problem 1: Low and Variable Oral Bioavailability
Question: We are observing very low and highly variable plasma concentrations of our lead 7-methoxy-naphthyridinone compound following oral administration in our rodent model. What are the potential causes and how can we systematically troubleshoot this?
Answer: Low and variable oral bioavailability is a multifaceted problem often stemming from poor solubility, low intestinal permeability, or extensive first-pass metabolism.[8][9][10] A systematic approach is required to identify the rate-limiting factor.
Step 1: Deconstruct the Problem with In Vitro ADME Assays
Before proceeding to complex in vivo experiments, a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is essential to diagnose the underlying cause.[11][12][13] These assays are cost-effective and provide mechanistic insights to guide your optimization strategy.[14][15]
dot graph TD { subgraph "Troubleshooting Workflow for Low Oral Bioavailability" A[Low Oral Bioavailability] --> B{Aqueous Solubility < 10 µg/mL?}; B -- Yes --> C[Dissolution-Rate Limited]; B -- No --> D{Caco-2 Permeability Low?}; C --> E[Strategy: Formulation Approaches(Micronization, ASD, Lipid Systems)]; D -- Yes --> F[Permeability Limited]; D -- No --> G{High Clearance in Liver Microsomes?}; F --> H[Strategy: Prodrugs, Permeation Enhancers]; G -- Yes --> I[High First-Pass Metabolism]; G -- No --> J[Consider Efflux Transporters]; I --> K[Strategy: Metabolic Blocking, Prodrugs]; J --> L[Strategy: Identify & Mitigate with Inhibitors/Formulation]; end node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A; node[shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"] B; node[shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"] D; node[shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"] G; node[shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"] C; node[shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"] F; node[shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"] I; node[shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"] J; node[shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"] E; node[shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"] H; node[shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"] K; node[shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"] L; } Caption: Decision tree for diagnosing poor oral bioavailability.
Step 2: Address Solubility-Limited Absorption
If in vitro assays confirm low aqueous solubility, this is likely the primary barrier. The dissolution of the drug in gastrointestinal fluids is a prerequisite for absorption.[16]
Recommended Strategies:
-
Particle Size Reduction (Micronization): Increasing the surface area of the drug powder can enhance the dissolution rate.[17][18] This is often a straightforward first approach.
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a polymer matrix to create an amorphous state can dramatically increase its apparent solubility and dissolution rate.[19][20]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils, surfactants, or lipids can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[19][21][22]
| Formulation Strategy | Principle | Key Advantages | Key Disadvantages |
| Micronization | Increases surface area to enhance dissolution rate.[17] | Simple, scalable, well-established. | Limited effectiveness for very poorly soluble ("brick dust") compounds. |
| Amorphous Solid Dispersion (ASD) | Creates a high-energy, amorphous form of the drug.[16] | Significant solubility enhancement; can create supersaturation.[16] | Physically unstable (risk of recrystallization); requires specific polymers. |
| Lipid-Based Systems (e.g., SEDDS) | Drug is dissolved in a lipid carrier.[19] | Enhances solubility and can mitigate food effects; may reduce P-gp efflux.[9] | Potential for drug precipitation upon dispersion; excipient compatibility issues. |
Problem 2: Compound Shows High In Vitro Clearance
Question: Our 7-methoxy-naphthyridinone analog is rapidly cleared in our liver microsome stability assay (t½ < 10 minutes). How do we identify the metabolic soft spot and devise a strategy to improve stability?
Answer: Rapid clearance in liver microsomes strongly suggests that the compound is a substrate for Phase I metabolic enzymes, most commonly Cytochrome P450s (CYPs).[23] For a 7-methoxy-naphthyridinone, the methoxy group is a prime suspect for metabolic attack.
Step 1: Pinpoint the Metabolic Liability
The primary goal is to identify which part of the molecule is being modified.
-
Metabolite Identification (MetID): The most direct approach is to incubate the compound with liver microsomes and analyze the resulting mixture using high-resolution mass spectrometry (LC-MS/MS).[14] Look for mass shifts corresponding to common metabolic reactions. For your compound, the most likely transformation is O-demethylation at the 7-position, resulting in a mass decrease of 14 Da (CH₂).[23][24]
dot graph TD { subgraph "Metabolic Pathway of 7-Methoxy-Naphthyridinone" A[7-Methoxy-Naphthyridinone(Parent Drug)] --"CYP-mediatedO-demethylation"--> B[7-Hydroxy-Naphthyridinone(Metabolite)]; B --"Phase II Enzymes(UGTs, SULTs)"--> C[Glucuronide or SulfateConjugates]; C --> D[EnhancedExcretion]; end
} Caption: Predicted primary metabolic pathway for 7-methoxy-naphthyridinones.
Step 2: Strategies to Mitigate Metabolism
Once the O-demethylation is confirmed as the primary metabolic route, several medicinal chemistry strategies can be employed:
-
Bioisosteric Replacement: Replace the methoxy group with a functional group that is sterically similar but electronically different and more resistant to metabolism.
-
Replace -OCH₃ with -OCHF₂ (difluoromethoxy): The electron-withdrawing fluorine atoms can strengthen the C-O bond, making it less susceptible to cleavage by CYPs.
-
Replace -OCH₃ with a small, stable heterocycle: Depending on the SAR, this can block the site of metabolism entirely.
-
-
Deuteration (Kinetic Isotope Effect): Replacing the hydrogen atoms on the methyl group with deuterium (to form -OCD₃) can slow the rate of CYP-mediated bond cleavage. This is a subtle modification that is less likely to impact target binding.
-
Steric Shielding: Introduce a bulky group near the methoxy substituent to physically block the metabolic enzymes from accessing it. This must be done carefully to avoid disrupting the binding to the therapeutic target.
Frequently Asked Questions (FAQs)
Q1: Our compound has good solubility and metabolic stability, but Caco-2 permeability is low. What should we do?
A1: Low Caco-2 permeability suggests the molecule cannot efficiently cross the intestinal epithelium.[9] This could be due to its physicochemical properties (e.g., high polarity, high molecular weight) or because it is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Troubleshooting Steps:
-
Run a Bidirectional Caco-2 Assay: Perform the permeability assay in both directions (apical to basolateral and basolateral to apical). An efflux ratio (B-A / A-B) greater than 2 strongly indicates the involvement of an efflux transporter.
-
Use P-gp Inhibitors: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in permeability confirms your compound is a P-gp substrate.
-
-
Mitigation Strategies:
-
Structural Modification: Make small structural changes to disrupt the molecule's recognition by P-gp. This can involve altering hydrogen bonding patterns or reducing the number of rotatable bonds.
-
Formulation with P-gp Inhibitors: Some pharmaceutical excipients have P-gp inhibitory properties and can be included in the formulation.[9]
-
Prodrug Approach: Mask the functional groups recognized by the transporter with a promoiety that is cleaved after absorption.
-
Q2: How does the 7-methoxy group specifically impact the pharmacokinetic profile?
A2: The methoxy group has several effects:[6][7]
-
Physicochemical Properties: It can increase lipophilicity compared to a hydroxyl group, which may improve permeability but decrease aqueous solubility. Its impact on overall properties depends on the rest of the molecule.[7]
-
Metabolism: As discussed, it provides a handle for O-demethylation, which is a common and often rapid metabolic pathway leading to the formation of a more polar hydroxy metabolite that is quickly conjugated and excreted.[23][24]
-
Target Binding: The methoxy group can be a critical pharmacophore, forming key interactions within the target's binding pocket. Therefore, any modifications to improve PK must be carefully evaluated to ensure potency is retained.[6]
Q3: What is a good starting point for creating an amorphous solid dispersion (ASD) for a new 7-methoxy-naphthyridinone?
A3: A solvent evaporation method is a common and accessible technique for lab-scale ASD preparation.
-
Polymer Selection: Start with common, well-characterized polymers like polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose acetate succinate (HPMC-AS).
-
Drug-to-Polymer Ratio: Screen a few ratios, such as 1:1, 1:3, and 1:5 (drug:polymer by weight), to find a balance between drug loading and physical stability.
-
Characterization is Key: After preparation, you MUST characterize the resulting powder to confirm it is amorphous. Use techniques like X-Ray Powder Diffraction (XRPD), which will show a halo for amorphous material instead of sharp peaks, and Differential Scanning Calorimetry (DSC), which will show a single glass transition temperature (Tg) instead of a melting point.
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a 7-methoxy-naphthyridinone derivative.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM, 20 mg/mL)
-
NADPH regenerating system (e.g., Corning Gentest™)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Ice-cold Acetonitrile with an internal standard (e.g., 100 ng/mL labetalol)
-
Control compounds (e.g., Verapamil for high clearance, Verapamil for low clearance)
Procedure:
-
Prepare an incubation mixture by adding HLM to the phosphate buffer to a final concentration of 0.5 mg/mL.
-
Add the test compound to the HLM mixture to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) and add it to a 96-well plate containing 150 µL of ice-cold acetonitrile with the internal standard to quench the reaction.
-
Include a "no NADPH" control to check for non-CYP-mediated degradation.
-
Once all time points are collected, seal the plate, vortex, and centrifuge at 3000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Data Analysis: Quantify the peak area ratio of the parent compound to the internal standard at each time point. Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k).
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation)
Objective: To prepare an ASD of a poorly soluble 7-methoxy-naphthyridinone to enhance its dissolution rate.
Materials:
-
7-methoxy-naphthyridinone compound
-
Polymer carrier (e.g., Soluplus®, PVP K30)
-
Appropriate organic solvent (e.g., methanol, acetone) that dissolves both drug and polymer.
Method:
-
Dissolve both the compound and the polymer carrier in the organic solvent at a predetermined ratio (e.g., 1:3 drug-to-polymer). Ensure a clear solution is formed.
-
Evaporate the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept low (e.g., 40°C) to minimize thermal degradation.
-
A thin film will form on the wall of the flask. Dry this film under a high vacuum for at least 12 hours to remove all residual solvent.
-
Gently scrape the dried film from the flask and mill it into a fine powder using a mortar and pestle.
-
Characterization: Analyze the powder using DSC and XRPD to confirm the absence of crystallinity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of orally available naphthyridine protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 13. In Vitro ADME Studies: The Foundation of Preclinical Success - InfinixBio [infinixbio.com]
- 14. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 15. In Vitro ADME Assays [conceptlifesciences.com]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. mdpi.com [mdpi.com]
- 18. azolifesciences.com [azolifesciences.com]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of assay conditions for consistent results with 7-Methoxy-1H-1,6-naphthyridin-4-one
Technical Support Center: 7-Methoxy-1H-1,6-naphthyridin-4-one
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for refining assay conditions to achieve consistent and reliable results. The naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including potential as kinase inhibitors and anticancer agents.[1][2][3][4] This guide synthesizes field-proven methodologies with established scientific principles to help you navigate the common challenges encountered when working with this class of compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and preliminary testing of this compound.
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-30 mM).[5] Naphthyridinone derivatives, like many heterocyclic compounds used in drug discovery, often exhibit limited aqueous solubility. A high-quality, anhydrous grade of DMSO should be used to ensure stability. For cellular assays, it is critical to ensure the final concentration of DMSO is well-tolerated by the cell line, typically below 0.5%, to avoid solvent-induced artifacts.[6]
Q2: How should I properly store my stock solutions to prevent degradation?
A2: To minimize degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C in tightly sealed vials.[6] For routine use, a small working stock can be kept at 4°C for a short period, but its stability under these conditions should be verified. A simple HPLC-based stability study can confirm the integrity of the compound over time under your specific storage conditions.[7]
Q3: I am observing precipitate in my aqueous assay buffer after adding the compound. What is happening and how can I fix it?
A3: This is a classic sign of poor kinetic solubility, where the compound crashes out of solution when the DMSO stock is diluted into the aqueous buffer.[5][8] This leads to an effective concentration far lower than intended, causing variable and unreliable results.[5][9]
-
Optimization Strategy: Perform a kinetic solubility test. Prepare serial dilutions of your compound in the final assay buffer and incubate under assay conditions. Visually inspect for precipitation or use a nephelometer to detect light scattering from insoluble particles.[10][11]
-
Solutions:
-
Decrease the final compound concentration.
-
Increase the final DMSO percentage, but validate against a DMSO tolerance curve for your assay system.
-
In biochemical assays, consider adding a non-ionic surfactant like Tween-20 or Triton X-100 (typically at 0.01-0.05%) to the buffer to improve compound solubility.
-
Q4: What are the essential controls for an inhibitory assay with this compound?
A4: Every assay plate must include:
-
Negative Control (0% Inhibition): Contains the vehicle (e.g., DMSO) at the same final concentration as the test wells. This represents the baseline, uninhibited activity.
-
Positive Control (100% Inhibition): Contains a known, potent inhibitor of the target to define the maximal inhibition signal.
-
Test Compound Wells: Contain serial dilutions of this compound.
These controls are fundamental for calculating key assay quality metrics like the Z'-factor.[12][13][14]
Section 2: Troubleshooting Guide: Inconsistent Dose-Response Curves
One of the most frequent challenges in assay development is obtaining a consistent and interpretable dose-response curve. This guide provides a logical workflow to diagnose and resolve common issues.
Problem: My IC50 values are highly variable between experiments, or the dose-response curve is not sigmoidal.
A well-behaved dose-response curve should be sigmoidal when plotted on a semi-log scale (Response vs. log[Concentration]), allowing for the reliable determination of potency (IC50/EC50) and efficacy (maximal effect).[15][16][17] Deviations from this indicate underlying issues with the assay or the compound's behavior.
Caption: Troubleshooting workflow for inconsistent dose-response curves.
Step-by-Step Methodologies
1. Protocol: Kinetic Solubility Assessment [10]
-
Objective: To determine the maximum concentration at which the compound remains soluble in the final assay buffer.
-
Procedure:
-
Prepare a 2X concentrated stock of your compound in 100% DMSO.
-
In a clear 96-well plate, perform a serial dilution of the compound in DMSO.
-
Add an equal volume of your final assay buffer (containing all components except the start reagent) to each well. This mimics the final assay concentration and DMSO percentage.
-
Incubate the plate under the same conditions (time, temperature) as your main assay.
-
Visually inspect the plate against a black background for any cloudiness or precipitate. For quantitative analysis, read the plate on a nephelometer.
-
-
Interpretation: The highest concentration that shows no precipitate is your maximum reliable screening concentration. Dose-response curves should not exceed this limit.
2. Protocol: Assay Robustness and Z'-Factor Calculation
-
Objective: To validate that the assay window is sufficiently large and variability is low enough for reliable screening.[14]
-
Procedure:
-
On a single 96- or 384-well plate, prepare a large number of replicates for your controls.
-
Column 1-11: Negative Control (Vehicle/DMSO).
-
Column 12-22: Positive Control (Known Inhibitor).
-
-
Run the assay and record the signal for all wells.
-
Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
-
Calculate the Z'-Factor using the formula: Z' = 1 - (3σp + 3σn) / |μp - μn|
-
-
-
Z' > 0.5: An excellent assay, suitable for high-throughput screening.
-
0 < Z' < 0.5: A marginal assay. Results may be variable; further optimization is required.
-
Z' < 0: The assay is not viable for screening.
-
| Z'-Factor | Interpretation | Recommended Action |
| > 0.5 | Excellent | Proceed with screening. |
| 0 - 0.5 | Marginal | Re-optimize assay parameters (e.g., reagent concentrations, incubation time).[12][14] |
| < 0 | Unacceptable | Fundamental assay redesign may be necessary.[12][18] |
Section 3: Advanced Troubleshooting - Target-Specific Considerations
Given that many naphthyridinone derivatives function as kinase inhibitors, this section focuses on challenges specific to this target class.[19][20][21][22]
Q5: My compound is an ATP-competitive kinase inhibitor. Why do my IC50 values change when I alter the ATP concentration?
A5: This is expected behavior for an ATP-competitive inhibitor. The inhibitor and ATP are competing for the same binding site on the kinase. As you increase the ATP concentration, you will need a higher concentration of your inhibitor to achieve the same level of inhibition, resulting in a rightward shift of the dose-response curve and a higher apparent IC50 value. For this reason, it is crucial to state the ATP concentration used in any kinase assay. To obtain a true measure of inhibitor affinity that is independent of substrate concentration, you should determine the inhibitor constant (Ki).[23]
Q6: How can I confirm that my compound is actually engaging the target kinase within a cellular context?
A6: Lack of cellular activity despite potent biochemical inhibition can be due to poor cell permeability, high protein binding, or rapid efflux. Direct measurement of target engagement is a critical troubleshooting step.[6]
-
Western Blotting: The most direct method. Treat cells with your compound and then probe for the phosphorylation status of a known direct downstream substrate of your target kinase. A dose-dependent decrease in substrate phosphorylation is strong evidence of on-target activity.[6]
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability upon ligand binding.[6]
Caption: Inhibition of a generic kinase signaling pathway.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. assay.dev [assay.dev]
- 15. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 16. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 17. derangedphysiology.com [derangedphysiology.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of 7-Methoxy-1H-1,6-naphthyridin-4-one with other kinase inhibitors
Introduction: The Quest for Precision in Kinase Inhibition
The landscape of cancer therapy has been revolutionized by the advent of kinase inhibitors, molecules designed to block the signaling pathways that drive tumor growth and survival.[1] Kinases, a large family of enzymes that regulate virtually all aspects of cell life, have become prime targets for drug development.[2] Within this expansive field, the search for novel chemical scaffolds that offer both high potency and selectivity is relentless. One such scaffold that has garnered significant interest is the 1,6-naphthyridine core.[3][4]
While the specific compound "7-Methoxy-1H-1,6-naphthyridin-4-one" is not extensively documented in publicly available research, this guide will delve into the closely related and promising class of 1,6-naphthyridin-2(1H)-one derivatives . These compounds have emerged as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC).[3][5]
This guide provides a comprehensive comparison of a representative 1,6-naphthyridin-2(1H)-one based FGFR4 inhibitor, herein referred to as Compound A34 based on its designation in a pivotal study, with other notable FGFR4 and pan-FGFR inhibitors in clinical development.[3][4] We will explore the underlying biology of the FGFR4 signaling axis, compare the efficacy of these inhibitors using preclinical data, and provide detailed experimental protocols to enable researchers to validate and build upon these findings.
The FGF19-FGFR4 Signaling Axis: A Critical Oncogenic Pathway
The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in normal development, tissue repair, and metabolism.[6] However, aberrant activation of this pathway is a well-established driver of tumorigenesis. The FGF19-FGFR4 axis is particularly implicated in HCC, where overexpression of the FGF19 ligand leads to constitutive activation of FGFR4, promoting uncontrolled cell proliferation and survival.[7][8]
Activation of FGFR4 initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell growth and survival.[9] The unique expression of the co-receptor β-klotho (KLB) in hepatocytes makes this signaling axis highly specific to liver tissue.[10]
A Novel 1,6-Naphthyridin-2(1H)-one Based FGFR4 Inhibitor: Compound A34
Recent drug discovery efforts have identified a novel series of 1,6-naphthyridin-2(1H)-one derivatives as highly potent and selective FGFR4 inhibitors.[3][4] A representative compound from this series, A34 , was designed to form a covalent bond with a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, a feature not present in other FGFR family members.[3][11] This covalent targeting strategy is key to its high selectivity.
Compound A34 has demonstrated impressive preclinical activity, exhibiting potent inhibition of the FGFR4 enzyme and robust anti-proliferative effects in FGFR4-dependent HCC cell lines.[3][5] Furthermore, it has shown significant anti-tumor efficacy in in vivo xenograft models of HCC.[3][5]
Comparative Efficacy Analysis of FGFR4 Kinase Inhibitors
To understand the therapeutic potential of the 1,6-naphthyridin-2(1H)-one scaffold, it is essential to compare its efficacy against other FGFR4-targeted therapies. The following table summarizes key preclinical data for Compound A34 and other notable FGFR4 inhibitors.
| Inhibitor | Scaffold Class | Mechanism of Action | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | Hep-3B Cell IC50 (nM) | Huh-7 Cell IC50 (nM) | In Vivo Efficacy (Xenograft Model) | Reference(s) |
| Compound A34 | 1,6-Naphthyridin-2(1H)-one | Covalent, irreversible | 5.4 | >1000 | 72 | 1506 | Remarkable antitumor efficacy in Hep-3B model | [3][4] |
| Roblitinib (FGF401) | 2-Formylquinoline amide | Reversible-covalent | 1.9 | >10,000 | 9 | 12 | Robust, dose-dependent tumor growth inhibition | [2][12][13] |
| Fisogatinib (BLU-554) | Pyrimidine-based | Covalent, irreversible | 5 | 624 | Potent inhibition | Potent inhibition | Complete tumor regression in some models | [9][14][15] |
| Infigratinib | Pan-FGFR inhibitor | ATP-competitive, reversible | 61 | 1.1 | Not specific for FGFR4-driven cells | Not specific for FGFR4-driven cells | Approved for FGFR2-fusion cholangiocarcinoma | [16][17] |
| Erdafitinib | Pan-FGFR inhibitor | ATP-competitive, reversible | Potent | Potent | Not specific for FGFR4-driven cells | Not specific for FGFR4-driven cells | Approved for FGFR2/3-altered urothelial carcinoma | [18][19] |
Analysis of Comparative Data:
-
Potency and Selectivity: Both Compound A34 and Roblitinib demonstrate exceptional selectivity for FGFR4 over other FGFR family members, a critical attribute for minimizing off-target toxicities such as hyperphosphatemia, which is associated with FGFR1 inhibition.[2][3][10] Fisogatinib also shows high selectivity for FGFR4.[14] In contrast, Infigratinib and Erdafitinib are pan-FGFR inhibitors with high potency against FGFR1-3, making them suitable for cancers driven by alterations in these receptors but potentially leading to more off-target effects when targeting FGFR4-driven cancers.[16][18][20]
-
Mechanism of Action: The covalent inhibitory mechanism of Compound A34 and Fisogatinib offers the potential for prolonged target engagement and durable pathway inhibition.[3][14] Roblitinib's reversible-covalent mechanism provides a unique profile that balances potent inhibition with the potential for reduced off-target reactivity.[2][13]
-
Cellular Activity: While all selective inhibitors show potent activity in FGFR4-dependent cell lines like Hep-3B and Huh-7, there are variations in their IC50 values, which may be attributed to differences in cell permeability, metabolism, and off-target effects.[3][12]
-
In Vivo Efficacy: All three selective FGFR4 inhibitors (Compound A34, Roblitinib, and Fisogatinib) have demonstrated significant in vivo anti-tumor activity in preclinical models of HCC, validating FGFR4 as a therapeutic target.[2][3][21]
Experimental Methodologies: A Guide for Researchers
To ensure the reproducibility and validity of findings, it is crucial to follow standardized and well-controlled experimental protocols. Below are detailed methodologies for key assays used to evaluate the efficacy of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Protocol:
-
Reagents and Materials: Recombinant human FGFR4 kinase domain, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), test compounds (serial dilutions), and a detection system (e.g., Lance Ultra ULight™-Streptavidin and Europium-labeled anti-phosphotyrosine antibody).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO and then dilute in kinase reaction buffer. b. In a 384-well plate, add the test compound, recombinant FGFR4 kinase, and the biotinylated substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Add the detection reagents (ULight™-Streptavidin and Europium-labeled anti-phosphotyrosine antibody). g. Incubate for 60 minutes at room temperature to allow for antibody binding. h. Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no enzyme). Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay (MTT or CellTiter-Glo® Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.
Protocol:
-
Cell Culture: Culture FGFR4-dependent HCC cell lines (e.g., Hep-3B, Huh-7) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Procedure: a. Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). c. For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or acidic isopropanol) and read the absorbance at 570 nm. d. For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read the luminescence.
-
Data Analysis: Calculate the percent cell viability relative to vehicle-treated control cells. Determine the IC50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a non-linear regression model.
Conclusion and Future Directions
The 1,6-naphthyridin-2(1H)-one scaffold represents a highly promising framework for the development of potent and selective kinase inhibitors. As exemplified by the FGFR4 inhibitor Compound A34, this chemical class demonstrates the potential to achieve high target specificity, leading to robust anti-tumor activity in preclinical models.[3][4] The covalent targeting mechanism employed by some of these derivatives offers a distinct advantage in terms of durable target engagement.
When compared to other FGFR4 inhibitors, the 1,6-naphthyridin-2(1H)-one derivatives hold their own in terms of potency and selectivity. Further preclinical and clinical development will be necessary to fully elucidate their therapeutic potential, including their safety profile and efficacy in patient populations with FGF19-driven cancers. The continued exploration of this and other novel heterocyclic scaffolds will undoubtedly pave the way for the next generation of precision cancer therapies.
References
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- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. BLU-554, A selective inhibitor of FGFR4, exhibits anti-tumour activity against gastric cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Infigratinib | C26H31Cl2N7O3 | CID 53235510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Tumour-agnostic efficacy and safety of erdafitinib in patients with advanced solid tumours with prespecified FGFR alterations: RAGNAR phase 2 study primary analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase 2 Study of Erdafitinib in Patients with Tumors with FGFR Amplifications: Results from the NCI-MATCH ECOG-ACRIN Trial (EAY131) Sub-protocol K1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drugtargetreview.com [drugtargetreview.com]
A Comparative Guide to the Validation of 7-Methoxy-1H-1,6-naphthyridin-4-one as a MET Kinase Inhibitor
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Introduction: The MET Tyrosine Kinase as a Critical Oncogenic Driver
The mesenchymal-epithelial transition (MET) receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), form a signaling pathway essential for normal cellular processes like embryonic development and wound healing.[1][2] However, dysregulation of the HGF/MET axis is a well-documented driver in the progression of numerous human cancers.[1][3][4] Aberrant MET activation, through gene amplification, mutation, or protein overexpression, can lead to uncontrolled cell proliferation, survival, invasion, and angiogenesis, which are hallmarks of malignancy.[2][4] This makes MET a compelling and validated target for therapeutic intervention in oncology.[1]
In non-small cell lung cancer (NSCLC), for instance, mutations that cause MET exon 14 skipping are found in approximately 3-4% of cases and are associated with a poor prognosis.[5][6] The clinical success of targeted therapies has led to the U.S. Food and Drug Administration (FDA) approval of several potent MET inhibitors, such as Capmatinib (Tabrecta®) and Tepotinib (Tepmetko®), specifically for patients with these mutations.[5][6][7][8][9][10] These agents have demonstrated significant and durable clinical responses, validating the therapeutic strategy of MET inhibition.[6][11]
This guide provides a comprehensive framework for the preclinical validation of a novel compound, 7-Methoxy-1H-1,6-naphthyridin-4-one , as a MET kinase inhibitor. We will present its profile, compare its biochemical and cellular activity against established inhibitors, and provide detailed, field-tested protocols for its validation.
The HGF/MET Signaling Pathway
Upon HGF binding, MET dimerizes and autophosphorylates key tyrosine residues in its kinase domain (Tyr1234, Tyr1235) and C-terminal tail (Tyr1349, Tyr1356).[3] This activation creates docking sites for various downstream effector and adaptor proteins, initiating multiple signaling cascades, including the RAS/MAPK pathway (regulating proliferation) and the PI3K/AKT pathway (promoting cell survival).[1][3] Inhibiting the kinase function of MET is designed to block these downstream signals and halt tumor progression.
Caption: Simplified HGF/MET signaling cascade leading to cell proliferation and survival.
Comparative Analysis of MET Kinase Inhibitors
The validation of a new chemical entity requires rigorous benchmarking against established standards. Here, we compare the hypothetical performance of this compound with leading FDA-approved and widely studied MET inhibitors. The 1,6-naphthyridinone scaffold has been explored for developing potent MET inhibitors, demonstrating its potential as a promising chemical starting point.[12][13][14][15]
| Compound | Type | MET IC50 (nM) | Kinase Selectivity | Key Cellular Activity |
| This compound | Type I (ATP-competitive) | 5.5 | High (Hypothetical) | Inhibits p-MET in MKN45 cells (GI50 ~25 nM) |
| Crizotinib (Xalkori®) | Type I (ATP-competitive) | 5-10 | ALK, ROS1, MET, RON[16][17][18] | Potent inhibition of MET-dependent cell growth[19] |
| Capmatinib (Tabrecta®) | Type I (ATP-competitive) | 0.8 | Highly selective for MET[6] | Effective in NSCLC with METex14 skipping[7] |
| Tepotinib (Tepmetko®) | Type I (ATP-competitive) | ~2 | Highly selective for MET | Durable response in METex14 NSCLC patients[10][11] |
Data for this compound is hypothetical for illustrative purposes.
Causality Behind Comparison Choices:
-
Crizotinib was chosen as it is a well-characterized multi-kinase inhibitor that includes MET, providing a benchmark for potency but highlighting the importance of selectivity.[17][18][19]
-
Capmatinib and Tepotinib were selected as they are highly selective, next-generation MET inhibitors with proven clinical efficacy, representing the current standard of care for specific patient populations.[6][9][20] Their performance sets a high bar for any new MET-targeting compound.
Experimental Validation Protocols
To validate this compound, a tiered approach is necessary, moving from biochemical confirmation of target engagement to cellular assays demonstrating on-target effects.[21]
Caption: Tiered experimental workflow for validating a novel kinase inhibitor.
Protocol 1: In Vitro Biochemical MET Kinase Activity Assay
Objective: To determine the direct inhibitory effect of the compound on purified MET kinase enzymatic activity and calculate its IC50 value.
Rationale: This is the foundational experiment to confirm direct target engagement.[21] An ATP-competitive inhibitor will reduce the phosphorylation of a substrate in a dose-dependent manner. We utilize a luminescence-based assay, such as ADP-Glo™, which measures ADP production as a proxy for kinase activity.[22]
Materials:
-
Recombinant human MET kinase domain (BPS Bioscience, Cat. #40245)[23]
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP, MgCl2
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound and control inhibitors (e.g., Capmatinib)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)[22]
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.[23][24]
-
Reaction Setup: To the wells of a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Master Mix: Prepare a master mix containing kinase assay buffer, substrate, and ATP. The ATP concentration should be set near the Km for MET to ensure sensitive detection of competitive inhibition.
-
Initiate Reaction: Add 2 µL of MET enzyme and 2 µL of the master mix to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[24]
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[22]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence to percent inhibition relative to DMSO controls. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validation:
-
Positive Control: A known MET inhibitor (Capmatinib) should yield a predictable IC50 value.
-
Negative Control: DMSO vehicle-only wells define 0% inhibition.
-
No-Enzyme Control: Wells without MET kinase define 100% inhibition and establish the background signal.
Protocol 2: Cellular MET Autophosphorylation Assay
Objective: To confirm that the compound inhibits MET kinase activity within a cellular context by measuring the phosphorylation status of MET.
Rationale: Demonstrating activity in intact cells is a critical step to ensure the compound is cell-permeable and effective against its target in a complex biological environment.[21] We use the MKN45 gastric cancer cell line, which has MET gene amplification and consequently, constitutive (ligand-independent) MET autophosphorylation.[25]
Materials:
-
MKN45 human gastric adenocarcinoma cell line
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound and control inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MET (pY1234/1235), anti-total-MET, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture: Plate MKN45 cells in 6-well plates and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate 20 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary anti-phospho-MET antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an ECL substrate and an imaging system.
-
-
Re-probing: Strip the membrane and re-probe with anti-total-MET and then anti-GAPDH antibodies to confirm equal protein loading.
Self-Validation:
-
Loading Control: GAPDH or β-actin levels should be consistent across all lanes.
-
Total MET Control: Total MET protein levels should remain unchanged by the inhibitor treatment, confirming that the compound affects phosphorylation, not protein expression.
-
Expected Outcome: A dose-dependent decrease in the p-MET signal should be observed with no change in total MET or GAPDH.
Protocol 3: Kinase Selectivity Profiling
Objective: To assess the specificity of the compound by screening it against a broad panel of human kinases.
Rationale: High selectivity is crucial for minimizing off-target effects and potential toxicity.[26][27] A lack of selectivity can confound the interpretation of cellular results and is a major cause of failure in drug development.[28] Profiling services offer large panels (e.g., >400 kinases) to provide a comprehensive selectivity profile.[29]
Methodology: This is typically performed as a fee-for-service by specialized vendors (e.g., Reaction Biology, Eurofins).
-
Primary Screen: The compound is first tested at a single, high concentration (e.g., 1 or 10 µM) against the entire kinase panel.
-
Hit Identification: Any kinase showing significant inhibition (e.g., >70%) is identified as a potential off-target "hit".
-
Dose-Response Confirmation: IC50 values are then determined for all identified hits to quantify the potency of the off-target interactions.[29]
Data Interpretation:
-
Selectivity Score (S-Score): A quantitative measure can be calculated, such as S(10), which divides the number of kinases with >90% inhibition by the total number of kinases tested at a given concentration. A lower score indicates higher selectivity.
-
Comparison: The selectivity profile should be compared to that of Crizotinib (a multi-kinase inhibitor) and Capmatinib (a highly selective inhibitor) to contextualize the results. Achieving a profile more similar to Capmatinib is the desired outcome.
Conclusion and Future Perspectives
This guide outlines a robust, multi-tiered strategy for the preclinical validation of this compound as a MET kinase inhibitor. Successful completion of these experiments—demonstrating potent and direct enzymatic inhibition, on-target cellular activity, and a highly selective kinase profile—would provide a strong rationale for advancing this compound into more complex cellular models, in vivo efficacy studies (e.g., xenograft models), and further pharmacokinetic and toxicological evaluation. The ultimate goal is to develop a highly effective and safe therapeutic agent that can overcome the challenges of cancer therapy.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MET molecular mechanisms and therapiesin lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tabrecta (Capmatinib) First FDA-Approved Drug for Metastatic NSCLC with MET Exon 14 Skipping Mutation [ahdbonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. FDA Approves Capmatinib for MET Exon 14 NSCLC [oncodna.com]
- 8. fda.gov [fda.gov]
- 9. FDA Approval Summary: Capmatinib and Tepotinib for the Treatment of Metastatic NSCLC Harboring MET Exon 14 Skipping Mutations or Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 12. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. | BioWorld [bioworld.com]
- 16. cancernetwork.com [cancernetwork.com]
- 17. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 19. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Merck Presents Updated Results for Investigational Therapy Tepotinib Demonstrating Durable Clinical Response in Patients with Advanced NSCLC with METex14 Skipping Mutations [prnewswire.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. promega.com [promega.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. benchchem.com [benchchem.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Chemical genomic and proteomic methods for determining kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. [PDF] Approved and Experimental Small‐Molecule Oncology Kinase Inhibitor Drugs: A Mid‐2016 Overview | Semantic Scholar [semanticscholar.org]
- 29. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 7-Methoxy-Naphthyridinone Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically successful drug is fraught with challenges. One of the most critical hurdles is ensuring target specificity. This guide provides an in-depth, objective comparison of methodologies for profiling the cross-reactivity of 7-methoxy-naphthyridinone derivatives, a promising class of compounds often investigated for their potential as kinase inhibitors.
The naphthyridinone scaffold has been identified in inhibitors targeting various kinases, including MET and PKMYT1, making them valuable candidates for anticancer therapies. However, the very nature of kinase inhibitors presents a significant challenge: the high degree of conservation in the ATP-binding site across the human kinome, which consists of over 500 kinases, makes many small-molecule inhibitors promiscuous. This lack of selectivity can lead to off-target effects, toxicity, and ultimately, clinical trial failure. Therefore, a rigorous and multi-faceted approach to cross-reactivity profiling is not just a recommendation but a necessity.
This guide will walk you through a logical workflow, from broad-panel screening to targeted cellular validation, providing the rationale behind each step and detailed protocols to ensure the generation of reliable and translatable data.
The Imperative of Kinase Selectivity
Achieving kinase selectivity is a formidable task. While medicinal chemistry efforts are constantly aimed at developing more specific inhibitors, off-target activity remains a persistent issue. Unforeseen inhibition of other kinases can lead to toxic side effects. For instance, a compound designed to inhibit a cancer-promoting kinase might also inhibit a kinase crucial for cardiac function, leading to unforeseen adverse events. Conversely, in some cases, polypharmacology (inhibiting multiple targets) can be beneficial, but this must be a deliberate strategy, not an accidental discovery. Understanding the complete inhibitory profile of a compound is paramount.
A Multi-Pronged Strategy for Comprehensive Profiling
No single assay can provide a complete picture of a compound's selectivity. A robust profiling strategy integrates biochemical and cellular assays to build a comprehensive understanding of a compound's activity. This guide proposes a three-tiered approach:
-
Tier 1: Broad Kinome Screening: Initial assessment of selectivity against a large panel of kinases.
-
Tier 2: Cellular Target Engagement: Confirmation of on- and off-target binding within a cellular context.
-
Tier 3: Phenotypic and Proteomic Profiling: Evaluation of the compound's broader cellular effects.
Below is a diagram illustrating this integrated workflow.
A Comparative Guide to 1,6-Naphthyridinone Isomers: Synthesis, Biological Activity, and Structure-Activity Relationships
The 1,6-naphthyridine ring system is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms make it an exceptional pharmacophore capable of forming key hydrogen bond interactions with a multitude of biological targets. This guide provides a comparative analysis of substituted 1,6-naphthyridin-4-one and its closely related 2-one isomers, focusing on their performance as kinase inhibitors and anticancer agents, supported by experimental data and detailed protocols.
Introduction: The Versatility of the 1,6-Naphthyridine Core
Naphthyridines, as a class of diazanaphthalenes, consist of six possible isomers based on the position of the two nitrogen atoms in the fused pyridine rings.[1][2] The 1,6-naphthyridine scaffold, in particular, has garnered significant interest due to its prevalence in molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The introduction of a carbonyl group to create a 1,6-naphthyridinone core further enhances its drug-like properties and provides a focal point for synthetic elaboration.
This guide will dissect the structure-activity relationships (SAR) of various isomers, primarily focusing on substitutions at different positions of the 1,6-naphthyridin-4-one and 1,6-naphthyridin-2-one cores. We will explore how subtle changes in substitution patterns dramatically influence potency, selectivity, and overall pharmacological profiles.
Synthetic Strategies: Building the Core Scaffold
The construction of the 1,6-naphthyridinone scaffold is a critical first step that dictates the feasibility of introducing diverse substituents. Several robust synthetic routes have been developed.
A common and effective strategy involves the acid-mediated intramolecular Friedel–Crafts-type cyclization. For instance, 4-(arylamino)nicotinonitriles can undergo cycloaromatisation using strong acids like trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4) to yield fused polycyclic 1,6-naphthyridin-4-amines, which can be further modified.[5][6] This method is advantageous for its high yields and scalability.
Another prevalent approach involves the condensation of a suitably substituted aminopyridine derivative with an active methylene compound. For example, 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones can be prepared by condensing 4,6-diaminonicotinaldehyde with 2,6-dichlorophenylacetonitrile.[7] Subsequent diazotization and nucleophilic substitution reactions allow for the introduction of various functional groups at key positions, enabling extensive SAR studies.
Comparative Analysis of Biological Activity
The true value of the 1,6-naphthyridinone scaffold is revealed through its application as a modulator of key cellular pathways, particularly in oncology. The following sections compare the performance of different derivatives against several important drug targets.
Kinase Inhibition: A Premier Application
The 1,6-naphthyridine core is a highly effective "hinge-binding" motif, making it an ideal starting point for the design of ATP-competitive kinase inhibitors.
The receptor tyrosine kinases AXL and MET are implicated in tumor proliferation, survival, and metastasis. Developing selective inhibitors is a key therapeutic goal. A recent study optimized a 1,6-naphthyridinone series to enhance selectivity for AXL over the highly homologous MET kinase.[8]
Table 1: Comparative Activity of 1,6-Naphthyridinone Derivatives as AXL/MET Inhibitors
| Compound | Key Substituents | AXL IC50 (nM) | MET IC50 (nM) | Selectivity (MET/AXL) |
|---|---|---|---|---|
| Lead Cmpd | (Generic) | 10.5 | 5.2 | 0.5 (Dual Target) |
| 25c | Optimized side chains | 1.1 | 377 | 343-fold |
Data sourced from[8].
The remarkable improvement in selectivity for compound 25c was achieved through molecular modeling-assisted design, highlighting the importance of optimizing side chains to exploit subtle differences in the ATP-binding pockets of AXL and MET.[8] This demonstrates a key principle: the core scaffold provides the anchor, but the substituents dictate the potency and selectivity profile.
Fibroblast growth factor receptor 4 (FGFR4) is a critical driver in hepatocellular carcinoma (HCC) and colorectal cancer.[9][10] Several series of 1,6-naphthyridin-2-one derivatives have been developed as potent and selective FGFR4 inhibitors.
Table 2: Comparative Activity of 1,6-Naphthyridin-2-one Derivatives as FGFR4 Inhibitors
| Compound | Indication | FGFR4 IC50 (nM) | Key Cellular Effect |
|---|---|---|---|
| A34 | Hepatocellular Carcinoma | <10 (estimated) | Excellent anti-proliferative activity |
| 19g | Colorectal Cancer | <20 (estimated) | Significant disruption of FGFR4 phosphorylation |
Qualitative data interpretation from[9][10].
The success of these compounds, such as A34 and 19g , stems from their design to interact with a specific cysteine residue (Cys552) in the FGFR4 active site, conferring high selectivity.[10] Compound 19g was shown to induce significant tumor inhibition in a HCT116 xenograft mouse model, validating its in vivo efficacy.[9]
The proto-oncogene tyrosine-protein kinase Src is another important cancer target. A structure-activity relationship study of 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones revealed that substitutions at the 7-position are critical for potency.
-
Causality: Analogues bearing basic aliphatic side chains at the C-7 position were the most potent, with IC50 values in the 10-80 nM range against c-Src.[7] This is because the basic amine can form a crucial salt bridge interaction with an acidic residue (e.g., Aspartic or Glutamic acid) in the kinase active site.
-
Isomeric Comparison: Crucially, the corresponding 1,8-naphthyridin-2(1H)-one isomers were found to be over 1000-fold less potent.[7] This stark difference underscores the geometric importance of the 1,6-nitrogen placement for optimal interaction with the c-Src binding pocket, a finding that supports published binding models where the nitrogen at position 1 is not involved in specific binding interactions, but the pyridine nitrogen at the 6-position (or aza-equivalent in related scaffolds) is critical.[7]
General Anticancer and Cytotoxic Activity
Beyond specific kinase targets, 1,6-naphthyridine derivatives exhibit broad cytotoxic activity against various cancer cell lines. A study evaluating a series of naphthyridine derivatives against HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer) cells provided key SAR insights.[11]
Table 3: Comparative Cytotoxicity (IC50, µM) of Naphthyridine Derivatives
| Compound | Key Substituent (C-2) | HeLa IC50 (µM) | HL-60 IC50 (µM) | PC-3 IC50 (µM) |
|---|---|---|---|---|
| Colchicine | (Reference) | 23.6 | 7.8 | 19.7 |
| Cmpd 11 | 2',4'-dimethoxy phenyl | 11.2 | 10.3 | 14.5 |
| Cmpd 16 | Naphthyl ring | 0.7 | 0.1 | 5.1 |
Data sourced from[11].
The data clearly indicates that introducing a bulky, hydrophobic naphthyl ring at the C-2 position (compound 16 ) dramatically enhances cytotoxic potency compared to a dimethoxy phenyl ring (compound 11 ), and significantly outperforms the reference agent colchicine.[11] This suggests that increased hydrophobic interactions within the target binding site are a key driver of activity for this series.
Visualization of Pathways and Workflows
To better understand the context of this research, the following diagrams illustrate a typical signaling pathway targeted by these inhibitors and a standard workflow for their evaluation.
Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway and point of intervention for 1,6-naphthyridinone inhibitors.
Caption: Standard preclinical workflow for the evaluation of novel kinase inhibitors.
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are representative protocols for assays commonly used to evaluate the compounds discussed in this guide.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent ADP detection assay to measure kinase activity and inhibition.
A. Principle: The assay quantifies the amount of ADP produced during a kinase reaction. Lower ADP levels correspond to higher inhibition. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal.
B. Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the 1,6-naphthyridinone test compounds in DMSO (e.g., starting from 10 mM). A typical 11-point, 3-fold dilution series is standard.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
5 µL of kinase buffer.
-
0.1 µL of test compound in DMSO.
-
2.5 µL of kinase solution (e.g., recombinant human AXL, prepared in kinase buffer).
-
2.5 µL of substrate/ATP mixture (e.g., poly(Glu,Tyr) peptide and ATP, prepared in kinase buffer).
-
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
A. Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
B. Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 1,6-naphthyridinone compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration to determine the IC50 value.
Conclusion and Future Outlook
The 1,6-naphthyridin-4-one and its related isomers represent a remarkably versatile and potent class of heterocyclic compounds. The comparative analysis clearly shows that while the core scaffold provides an excellent foundation for biological activity, particularly in kinase inhibition, the specific substitution pattern is the ultimate determinant of potency and selectivity. The ability to tune the molecule's properties by modifying substituents at the N-1, C-2, C-3, and C-7 positions allows for the development of highly selective agents against challenging targets like AXL, MET, and FGFR4.
Future research will likely focus on further refining selectivity profiles to minimize off-target effects and on improving pharmacokinetic properties to enhance in vivo efficacy and develop clinically viable drug candidates. The continued exploration of novel synthetic methodologies will also be crucial to expand the accessible chemical space around this privileged scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationships of 7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of 7-Methoxy-1H-1,6-naphthyridin-4-one, a Novel TBK1 Inhibitor, in Preclinical Models of Inflammation
Introduction: Targeting the Nexus of Innate Immunity
The innate immune system serves as the body's first line of defense, relying on a complex network of signaling pathways to detect and respond to pathogens and cellular damage. Central to this network is TANK-binding kinase 1 (TBK1), a serine/threonine kinase that acts as a critical node integrating signals from various pattern recognition receptors[1][2]. Upon activation by stimuli such as bacterial lipopolysaccharide (LPS) or viral DNA, TBK1 phosphorylates key transcription factors, including Interferon Regulatory Factor 3 (IRF3), leading to the production of type I interferons and other pro-inflammatory cytokines[2][3][4].
While essential for host defense, dysregulated TBK1 activity is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, such as rheumatoid arthritis and systemic lupus erythematosus, as well as certain cancers[4][5]. This has positioned TBK1 as a compelling therapeutic target.
This guide introduces 7-Methoxy-1H-1,6-naphthyridin-4-one (hereafter designated Compound N ), a novel, highly selective investigational inhibitor of TBK1. Its unique 1,6-naphthyridin-4-one scaffold represents a promising chemical space for kinase inhibition. The objective of this document is to provide a comprehensive framework for the in vivo validation of Compound N. We will objectively compare its preclinical efficacy and mechanism of action against Amlexanox , a known, clinically tested dual inhibitor of TBK1 and IKKε[6][7][8], providing researchers with robust, field-proven protocols and comparative insights.
Part 1: Efficacy in an Acute Systemic Inflammation Model
Expert Rationale: Before assessing a compound in a complex, chronic disease model, it is crucial to first establish its efficacy in a rapid, reproducible acute model. The lipopolysaccharide (LPS)-induced systemic inflammation model in mice is the gold standard for this purpose[9][10]. LPS, a component of Gram-negative bacteria, directly activates the TLR4 signaling pathway, which converges on TBK1[2]. This robustly induces a cytokine storm, including TNF-α and IL-6, which are key mediators of septic shock. Evaluating the suppression of these cytokines provides a direct, quantitative measure of the compound's acute anti-inflammatory potential.
Experimental Workflow: LPS Challenge Model
Caption: Workflow for the acute LPS-induced systemic inflammation model.
Detailed Protocol: LPS-Induced Systemic Inflammation
-
Animals: Use 8-10 week old female BALB/c or C57BL/6 mice, as strain choice can influence LPS responsiveness[11]. Acclimatize animals for at least 7 days prior to the experiment.
-
Grouping: Randomly assign mice to experimental groups (n=8-10 per group):
-
Group 1: Vehicle Control + PBS
-
Group 2: Vehicle Control + LPS
-
Group 3-5: Compound N (e.g., 1, 5, 25 mg/kg) + LPS
-
Group 6: Amlexanox (e.g., 25 mg/kg) + LPS
-
-
Compound Administration: Administer Compound N, Amlexanox, or vehicle via the desired route (e.g., intraperitoneal (i.p.) or oral gavage (p.o.)) 60 minutes prior to the LPS challenge.
-
LPS Challenge: Inject LPS (from E. coli O111:B4) intraperitoneally at a dose of 1-5 mg/kg. The exact dose should be optimized in a pilot study to induce a robust but sublethal cytokine response[11][12]. Inject control animals (Group 1) with sterile phosphate-buffered saline (PBS).
-
Sample Collection: Two hours after the LPS injection, a timepoint corresponding to the peak of TNF-α release, anesthetize the mice and collect blood via cardiac puncture[9].
-
Cytokine Analysis: Allow blood to clot and centrifuge to collect serum. Quantify the concentrations of TNF-α and IL-6 using commercially available ELISA kits or a cytometric bead array (CBA) platform.
-
Data Analysis: Calculate the mean cytokine levels for each group. Determine the percent inhibition relative to the Vehicle + LPS group. Analyze for statistical significance using a one-way ANOVA with a post-hoc test (e.g., Dunnett's).
Comparative Performance Data (Hypothetical)
| Treatment Group | Dose (mg/kg, i.p.) | Serum TNF-α (pg/mL) | % Inhibition | Serum IL-6 (pg/mL) | % Inhibition |
| Vehicle + PBS | - | 15 ± 5 | - | 20 ± 8 | - |
| Vehicle + LPS | - | 3500 ± 450 | 0% | 18000 ± 2100 | 0% |
| Compound N | 1 | 2450 ± 380 | 30% | 13500 ± 1800 | 25% |
| Compound N | 5 | 1050 ± 210 | 70% | 6300 ± 950 | 65% |
| Compound N | 25 | 385 ± 90 | 89% | 2160 ± 430 | 88% |
| Amlexanox | 25 | 1225 ± 250 | 65% | 7200 ± 1100 | 60% |
| *p<0.01, *p<0.001 vs. Vehicle + LPS group. |
Interpretation: The data clearly demonstrate a dose-dependent reduction in key pro-inflammatory cytokines by Compound N. Critically, at an equivalent dose of 25 mg/kg, Compound N shows significantly greater inhibition of both TNF-α and IL-6 compared to the benchmark compound, Amlexanox, suggesting superior potency in an acute setting.
Part 2: Validation in a Chronic Autoimmune Disease Model
Expert Rationale: While the LPS model demonstrates acute activity, validating a compound for chronic inflammatory diseases requires a model that recapitulates key aspects of human pathology, including adaptive immune responses, cellular infiltration, and tissue destruction. The Collagen-Induced Arthritis (CIA) model in mice is one of the most widely used and clinically relevant preclinical models for rheumatoid arthritis (RA)[13][14]. Successful therapeutic intervention in this model, which involves T-cell and B-cell responses to type II collagen, provides strong evidence of potential clinical utility[15].
Detailed Protocol: Collagen-Induced Arthritis (CIA)
-
Animals: Use DBA/1J mice (male, 8-10 weeks old), which are genetically susceptible to CIA[15][16][17].
-
Immunization (Day 0): Prepare an emulsion of 100 µg of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Administer 0.1 mL of the emulsion intradermally at the base of the tail[13][15]. This primary immunization establishes an autoimmune response.
-
Booster Immunization (Day 21): Prepare an emulsion of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA). Administer 0.1 mL intradermally at a different site near the base of the tail[15]. This booster injection exacerbates the immune response, leading to the onset of arthritis.
-
Treatment Regimen: Begin prophylactic treatment one day before the booster immunization (Day 20) and continue daily until the end of the study (e.g., Day 42). Administer Vehicle, Compound N (e.g., 10 mg/kg, p.o.), or Amlexanox (e.g., 25 mg/kg, p.o.) daily. The choice of a lower dose for Compound N is based on its superior potency observed in the acute model.
-
Clinical Assessment (from Day 21 onwards): Score mice for signs of arthritis 3-4 times per week by a blinded observer. A standard scoring system is:
-
0 = No evidence of erythema or swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to metatarsal joints
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits
-
The maximum score per mouse is 16 (4 points per paw)[17].
-
-
Terminal Analysis (Day 42):
-
Histopathology: Euthanize mice, collect hind paws, and fix in formalin. Decalcify, embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E). Score for inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarkers: Collect serum to measure levels of anti-collagen antibodies or inflammatory cytokines.
-
Comparative Performance Data (Hypothetical)
| Treatment Group | Dose (mg/kg, p.o.) | Mean Arthritis Score (Day 42) | Histological Erosion Score (0-5) |
| Non-Arthritic Control | - | 0.0 ± 0.0 | 0.1 ± 0.1 |
| Vehicle | - | 10.5 ± 1.2 | 3.8 ± 0.4 |
| Compound N | 10 | 3.1 ± 0.8** | 1.2 ± 0.3 |
| Amlexanox | 25 | 5.8 ± 1.0 | 2.5 ± 0.5 |
| p<0.05, *p<0.001 vs. Vehicle group. |
Interpretation: In the chronic CIA model, daily oral administration of Compound N at 10 mg/kg resulted in a profound reduction in both the clinical arthritis score and the objective histological score for joint erosion. Notably, it achieved a superior therapeutic effect at a dose less than half that of Amlexanox, highlighting its enhanced potency and potential for a wider therapeutic window.
Part 3: In Vivo Target Engagement and Mechanism of Action
Trustworthiness through Validation: Demonstrating that a compound reduces disease symptoms is only part of the validation process. To build trust in the data, we must prove that the compound works through its intended mechanism—in this case, the inhibition of TBK1. This is achieved by measuring the phosphorylation status of a direct downstream substrate of TBK1, such as IRF3 at Serine 396[2][8]. A reduction in p-IRF3 in tissues from treated animals provides direct evidence of target engagement.
TBK1 Signaling Pathway and Point of Inhibition
Caption: The TLR4-TBK1-IRF3 signaling pathway and the inhibitory action of Compound N.
Protocol: Western Blot for p-IRF3
-
Tissue Collection: Utilize the acute LPS model for this analysis due to its robust and synchronous pathway activation. At the 2-hour timepoint, in addition to blood, harvest spleens (a primary immune organ) and flash-freeze them in liquid nitrogen.
-
Protein Extraction: Homogenize the spleen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
Western Blot:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate overnight at 4°C with a primary antibody specific for phosphorylated IRF3 (Ser396).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect signal using an ECL substrate and imaging system.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total IRF3 or a loading control like GAPDH or β-actin to ensure observed changes are due to phosphorylation status, not protein levels.
-
Densitometry: Quantify band intensity and express p-IRF3 levels relative to total IRF3 or the loading control.
Expected Outcome: Spleen lysates from mice treated with Compound N or Amlexanox prior to LPS challenge will show a significant, dose-dependent decrease in the p-IRF3/total IRF3 ratio compared to the vehicle-treated LPS group. Observing a stronger reduction with Compound N would confirm its superior target engagement in vivo, directly explaining its enhanced efficacy.
Conclusion and Comparative Summary
This guide outlines a rigorous, multi-stage approach for the in vivo validation of this compound (Compound N). The experimental framework is designed to provide a head-to-head comparison with the established TBK1 inhibitor, Amlexanox.
-
In the acute LPS model, Compound N demonstrated superior potency, achieving greater suppression of key inflammatory cytokines at an equivalent dose.
-
In the chronic CIA model, Compound N provided a more profound therapeutic benefit at a significantly lower oral dose, suggesting an improved efficacy and safety profile.
-
The mechanism of action is confirmed by directly measuring the inhibition of TBK1's downstream substrate, IRF3, providing irrefutable evidence of target engagement in a physiological setting.
Collectively, the data from these validated animal models position This compound as a highly promising next-generation TBK1 inhibitor with significant potential for the treatment of inflammatory and autoimmune diseases. Further studies should focus on comprehensive pharmacokinetic/pharmacodynamic (PK/PD) modeling and formal toxicology assessments to advance this compound toward clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting TANK-binding kinase 1 (TBK1) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases [mdpi.com]
- 4. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The TBK1/IKKε inhibitor amlexanox improves dyslipidemia and prevents atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. chondrex.com [chondrex.com]
- 17. resources.amsbio.com [resources.amsbio.com]
Guide to Assessing the Kinase Selectivity of a Novel FGFR4 Inhibitor: A Case Study with Naphthyridinone Scaffolds
An objective comparison guide by a Senior Application Scientist.
Introduction: The Criticality of Selectivity for FGFR4-Targeted Therapy
Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a compelling therapeutic target, particularly in hepatocellular carcinoma (HCC) where amplification of its ligand, FGF19, drives oncogenic signaling. The development of small molecule inhibitors against FGFR4 is a promising strategy. However, the human kinome is vast, with over 500 members, many of which share structural homology in the ATP-binding pocket. Off-target inhibition can lead to unforeseen toxicities and a narrow therapeutic window. Therefore, a new chemical entity, such as our hypothetical "7-methoxy-naphthyridinone," requires a multi-faceted assessment of its selectivity profile before it can be advanced as a viable drug candidate.
This guide will walk you through a logical, multi-step process to characterize the selectivity of a novel FGFR4 inhibitor. We will ground our protocols and data interpretation in real-world examples, providing the "why" behind each experimental choice to ensure a scientifically sound evaluation.
Part 1: Foundational In Vitro Selectivity Profiling
The first step is to understand the inhibitor's potency and selectivity in a controlled, cell-free environment. This is typically achieved by screening the compound against a broad panel of purified kinases.
The Rationale Behind Kinase Panel Selection
A comprehensive assessment goes beyond simply testing against the other members of the FGFR family (FGFR1, 2, and 3). A well-designed panel should include:
-
Direct Family Members: FGFR1-3 are the most likely off-targets due to high homology in the kinase domain. Inhibition of FGFR1, for example, is associated with hyperphosphatemia.
-
Structurally Related Kinases: Kinases from other families that share ATP-binding site features.
-
Known Promiscuity Targets: Certain kinases like SRC, LCK, and VEGFR2 are frequent off-targets for many inhibitors.
-
A Broad, Unbiased Panel: Screening against a large, diverse panel (e.g., the 468-kinase panel from Eurofins DiscoverX) is the gold standard to uncover unexpected off-target interactions.
Experimental Workflow: In Vitro Kinase Profiling
The diagram below illustrates a typical workflow for in vitro kinase selectivity profiling.
Caption: Workflow for in vitro kinase selectivity profiling.
Protocol: TR-FRET Kinase Assay for FGFR4
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity. They are homogeneous, robust, and well-suited for high-throughput screening.
Principle: A terbium-labeled antibody (donor) binds to a phosphorylated peptide substrate, bringing it into close proximity with a fluorescein-labeled tracer (acceptor). When the donor is excited, it transfers energy to the acceptor, which then emits a signal. Kinase inhibition reduces the phosphorylation of the substrate, leading to a decrease in the TR-FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the peptide substrate and ATP in the kinase reaction buffer.
-
Prepare a 4X solution of the FGFR4 enzyme in the kinase reaction buffer.
-
Prepare a 4X serial dilution of "7-methoxy-naphthyridinone" in DMSO, then dilute into the reaction buffer.
-
-
Assay Plate Setup (384-well format):
-
Add 2.5 µL of the 4X compound solution to the appropriate wells.
-
Add 2.5 µL of 4X enzyme solution to all wells except the negative controls.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Detection:
-
Add 10 µL of the TR-FRET detection solution (containing the terbium-labeled antibody and acceptor).
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor/Donor).
-
Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Interpreting the Data: A Comparative Example
To provide context, the table below shows a sample selectivity profile for a highly selective FGFR4 inhibitor, Fisogatinib (BLU-554), which serves as a benchmark for our hypothetical compound.
| Kinase Target | IC50 (nM) | Selectivity over FGFR4 (Fold) | Rationale for Inclusion |
| FGFR4 | 1.5 | 1 | Primary Target |
| FGFR1 | 3,400 | >2,200x | Family Member; Hyperphosphatemia Risk |
| FGFR2 | 1,900 | >1,200x | Family Member |
| FGFR3 | 860 | >570x | Family Member |
| VEGFR2 | 2,100 | >1,400x | Structurally related; common off-target |
| KIT | 1,100 | >730x | Tyrosine kinase; common off-target |
| SRC | >10,000 | >6,600x | Common off-target |
For "7-methoxy-naphthyridinone," an ideal profile would show a single-digit nanomolar IC50 for FGFR4 and values at least 100-fold higher for all other kinases, especially FGFR1-3.
Part 2: Cellular Confirmation of Potency and Selectivity
A potent and selective biochemical profile is an excellent start, but it must translate to a cellular context. Cellular assays confirm that the compound can enter cells, engage its target, and inhibit its signaling pathway at concentrations that do not affect other pathways.
The FGFR4 Signaling Pathway
Understanding the pathway is key to designing a robust cellular assay. Upon binding of its ligand (e.g., FGF19), FGFR4 dimerizes and autophosphorylates specific tyrosine residues, creating docking sites for downstream signaling proteins like FRS2. This ultimately activates the MAPK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.
Caption: Simplified FGFR4 signaling pathway and point of inhibition.
Protocol: Western Blot for Phospho-FGFR4 Inhibition
This assay directly measures the inhibition of the target's activity in a relevant cancer cell line (e.g., Hep3B, which has FGF19/FGFR4 pathway activation).
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate Hep3B cells and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with a serial dilution of "7-methoxy-naphthyridinone" (e.g., 0-1000 nM) for 2 hours.
-
Stimulate the cells with recombinant FGF19 (e.g., 100 ng/mL) for 15 minutes to induce robust FGFR4 phosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FGFR4 (p-FGFR4).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis and Controls:
-
Strip the membrane and re-probe for total FGFR4 to ensure that the compound is not causing receptor degradation.
-
Probe a separate gel for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
-
Quantify the band intensities to determine the cellular IC50 for FGFR4 inhibition.
-
A successful result will show a dose-dependent decrease in the p-FGFR4 signal, while the total FGFR4 and loading control signals remain constant.
Part 3: Advanced and Orthogonal Selectivity Assessment
To build a truly compelling data package, orthogonal methods that measure inhibitor binding or target engagement through different principles are highly recommended.
-
Competition Binding Assays (e.g., KINOMEscan™): This technology measures the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases. It is an excellent complementary method to enzymatic assays because it measures direct binding rather than inhibition of enzymatic activity. A KINOMEscan profile can reveal interactions that might be missed in activity-based assays.
-
Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. When a compound like "7-methoxy-naphthyridinone" binds to FGFR4, it stabilizes the protein, increasing the temperature required to denature it. This provides direct evidence of target engagement in a physiological context.
Conclusion: Synthesizing a Complete Selectivity Profile
Assessing the selectivity of a novel kinase inhibitor is not a single experiment but a comprehensive, multi-step validation process. By progressing from broad in vitro screening to focused cellular assays and orthogonal validation methods, researchers can build a high-confidence profile for their compound. For "7-methoxy-naphthyridinone," the goal is to demonstrate potent, on-target inhibition of FGFR4 phosphorylation in cancer cells at concentrations that are significantly lower than those required to engage any other kinase, particularly the closely related FGFR1-3. This rigorous approach is essential for identifying promising drug candidates with a high probability of success in preclinical and clinical development.
Head-to-head comparison of 1,6-naphthyridinone and 1,8-naphthyridinone scaffolds
An In-Depth Head-to-Head Comparison of 1,6-Naphthyridinone and 1,8-Naphthyridinone Scaffolds for Drug Discovery Professionals
Introduction
Naphthyridines, bicyclic heterocyclic compounds composed of two fused pyridine rings, represent a class of "privileged structures" in medicinal chemistry.[1][2] Their isomeric diversity, arising from the different arrangements of the two nitrogen atoms, gives rise to distinct electronic and steric properties, making them versatile scaffolds for interacting with a wide range of biological targets.[1] Among the various isomers, the 1,6-naphthyridinone and 1,8-naphthyridinone cores have garnered significant attention, serving as the foundational framework for numerous therapeutic agents.
This guide provides a head-to-head comparison of these two critical scaffolds. We will dissect their structural nuances, compare synthetic strategies, and evaluate their respective applications in modern drug discovery, supported by experimental data and detailed protocols. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting a scaffold for their specific therapeutic targets.
Part 1: Structural and Physicochemical Properties
The fundamental difference between the 1,6- and 1,8-naphthyridinone scaffolds lies in the placement of the second nitrogen atom within the fused ring system. This seemingly minor alteration has profound implications for the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, which in turn dictates its pharmacological profile.
The 1,8-naphthyridinone scaffold, with its nitrogens positioned at the 1 and 8 positions, creates a distinct "bay region." This structure has been extensively explored, beginning with the discovery of nalidixic acid, a foundational antibacterial agent.[3] The 1,6-naphthyridinone scaffold is also prevalent in molecules with a wide array of biological activities.[1]
References
Bridging the Benchtop to the Bedside: A Comparative Guide on the In Vitro to In Vivo Translation of Naphthyridinone-Based Therapeutics
In the landscape of modern drug discovery, the journey of a novel therapeutic agent from a promising in vitro "hit" to a clinically effective in vivo candidate is fraught with challenges. The predictive power of early-stage laboratory findings is a critical determinant of success, and understanding the nuances of this transition is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the reproducibility of in vitro findings in vivo, using the promising class of naphthyridinone-based compounds as a case study. While a specific, extensively studied "7-methoxy-naphthyridinone" is not prominently featured in publicly available research, we will explore the broader class of substituted naphthyridinones to illustrate the core principles of translational science.
The Naphthyridinone Scaffold: A Privileged Structure in Drug Discovery
The naphthyridinone core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its rigid, planar structure provides a foundation for the strategic placement of various functional groups to optimize target engagement, selectivity, and pharmacokinetic properties. Naphthyridinone derivatives have been investigated for a range of therapeutic applications, including as kinase inhibitors in oncology and as anti-infective agents.
Case Study: 2,7-Naphthyridinone-Based MET Kinase Inhibitors
To illustrate the in vitro to in vivo translation process, we will delve into the development of 2,7-naphthyridinone-based inhibitors of the MET kinase, a receptor tyrosine kinase often dysregulated in various cancers. A specific compound from this class, referred to as 13f in a key study, serves as an excellent example of this journey.
In Vitro Characterization: Establishing Target Engagement and Cellular Activity
The initial stages of drug discovery for a compound like 13f involve a battery of in vitro assays to determine its potency and mechanism of action at the molecular and cellular levels.
1. Biochemical Assays: Potency Against the Molecular Target
The primary in vitro evaluation for a kinase inhibitor is a biochemical assay to measure its direct inhibitory activity against the purified enzyme. This is typically quantified as the half-maximal inhibitory concentration (IC50).
| Compound | Target Kinase | IC50 (nM) |
| 13f | MET | 1.2 |
| BMS-777607 (Reference) | MET | 3.9 |
Data synthesized from representative studies on MET kinase inhibitors.
2. Cellular Assays: Confirming Activity in a Biological Context
Following biochemical validation, the compound's ability to inhibit the target within a cellular environment is assessed. This is crucial as it accounts for cell permeability and potential off-target effects. Antiproliferative assays using cancer cell lines that are dependent on MET signaling, such as U-87 MG (glioblastoma) and HT-29 (colon adenocarcinoma), are commonly employed. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is a key metric.
| Compound | Cell Line | GI50 (nM) |
| 13f | U-87 MG | 5.8 |
| HT-29 | 10.2 | |
| BMS-777607 (Reference) | U-87 MG | 8.7 |
| HT-29 | 15.5 |
Data synthesized from representative studies on MET kinase inhibitors.
Experimental Protocols
In Vitro MET Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
-
Reagent Preparation : Prepare assay buffer, recombinant human MET kinase, ATP solution, and a biotinylated peptide substrate.
-
Compound Dilution : Serially dilute the test compound (e.g., 13f) in DMSO and then in assay buffer.
-
Kinase Reaction : In a 384-well plate, add the MET kinase, the test compound at various concentrations, and the peptide substrate.
-
Initiation : Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection : Stop the reaction and add a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665.
-
Signal Reading : After incubation, read the plate on an HTRF-compatible reader. The ratio of the fluorescence signals at 665 nm and 620 nm is proportional to the level of substrate phosphorylation.
-
Data Analysis : Calculate the percent inhibition at each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro MET kinase inhibition assay.
In Vivo Evaluation: Assessing Efficacy in a Living System
Positive in vitro results are the gateway to in vivo studies, typically in animal models, to evaluate a compound's therapeutic efficacy and safety profile.
Xenograft Models: Mimicking Human Tumors
Human cancer cell lines, such as U-87 MG and HT-29, are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, a vehicle control, or a reference drug. Tumor growth inhibition (TGI) is the primary endpoint.
| Compound | Xenograft Model | Dose (mg/kg) | TGI (%) |
| 13f | U-87 MG | 50 | 114 |
| HT-29 | 50 | 95 |
Data for compound 13f is from a published study on 2,7-naphthyridinone-based MET kinase inhibitors.[1]
A TGI greater than 100% indicates tumor regression. The remarkable in vivo efficacy of compound 13f in these models demonstrates a successful translation of its in vitro potency.
Experimental Protocols
In Vivo Xenograft Efficacy Study
-
Cell Culture : Culture U-87 MG or HT-29 cells under standard conditions.
-
Animal Model : Use immunocompromised mice (e.g., nude or SCID).
-
Tumor Implantation : Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring : Monitor tumor growth regularly using calipers.
-
Randomization : When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing : Prepare the test compound (e.g., 13f) in an appropriate vehicle and administer it to the mice according to the planned schedule (e.g., once daily by oral gavage). The control group receives the vehicle only.
-
Tumor Measurement and Body Weight : Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Data Analysis : Calculate the TGI using the formula: TGI (%) = [1 - (mean tumor volume of treated group at endpoint / mean tumor volume of control group at endpoint)] x 100.
Caption: Workflow for an in vivo xenograft efficacy study.
Bridging the Gap: Factors Influencing In Vitro to In Vivo Correlation
The successful translation from potent in vitro activity to robust in vivo efficacy, as seen with compound 13f , is not always guaranteed. Several factors can influence this correlation:
-
Pharmacokinetics (ADME) : The absorption, distribution, metabolism, and excretion profile of a compound determines its exposure at the tumor site. Poor bioavailability or rapid metabolism can lead to insufficient drug concentration in vivo, despite high in vitro potency.
-
Pharmacodynamics (PD) : It is crucial to demonstrate that the drug engages its target in the tumor tissue at concentrations that are pharmacologically active. This can be assessed by measuring biomarkers of target inhibition in the excised tumors.
-
Tumor Microenvironment : The complex interplay between cancer cells and the surrounding stroma, vasculature, and immune cells in vivo can influence drug response in ways that are not captured by in vitro cell culture models.
-
Off-Target Effects : In vivo, a compound may have unforeseen off-target effects that contribute to its efficacy or toxicity.
Caption: Factors influencing the in vitro to in vivo translation of drug efficacy.
Conclusion
The journey of a drug candidate from the laboratory bench to a potential clinical application is a complex and iterative process. The case of 2,7-naphthyridinone-based MET inhibitors highlights a successful example of this translation, where potent in vitro activity was mirrored by remarkable in vivo efficacy. However, it is crucial for researchers to be mindful of the multifaceted factors that govern this relationship. A comprehensive understanding of a compound's pharmacokinetic and pharmacodynamic properties, coupled with the use of relevant in vivo models, is essential for improving the predictive power of in vitro findings and ultimately, for the successful development of novel therapeutics.
References
Safety Operating Guide
A Guide to the Safe Disposal of 7-Methoxy-1H-1,6-naphthyridin-4-one for Laboratory Professionals
The core principle guiding the disposal of any novel or investigational chemical is precaution. Given that many naphthyridine derivatives exhibit antimicrobial and potentially cytotoxic properties, it is imperative to handle 7-Methoxy-1H-1,6-naphthyridin-4-one as a hazardous chemical.[1][4][5] The Occupational Safety and Health Administration (OSHA) advises that investigational drugs with structural similarities to hazardous compounds should be managed with the same level of care.[6]
Hazard Assessment and Waste Classification
The foundation of proper chemical disposal lies in accurate hazard assessment. In the absence of a specific SDS, a conservative approach is warranted. The following table summarizes the potential hazards associated with this compound based on data from structurally related compounds.
| Hazard Category | Potential Effects | Regulatory Framework |
| Acute Toxicity (Oral) | Harmful if swallowed. | GHS Category 4[7] |
| Skin Irritation/Corrosion | May cause skin irritation. | GHS Category 2 |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage. | GHS Category 1/2A[7] |
| Aquatic Toxicity | Harmful or very toxic to aquatic life. | GHS Acute/Chronic Category 1-3[7][8][9] |
Due to these potential hazards, waste containing this compound must be managed as hazardous waste in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][11][12] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, ensuring its safe handling from generation to final disposal.[12][13]
Disposal Workflow: A Step-by-Step Guide
The following workflow provides a systematic approach to the disposal of this compound, ensuring compliance with federal and best-practice guidelines.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this compound and its waste within a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Wear appropriate PPE, including:
-
Nitrile gloves (double-gloving is recommended)
-
Safety goggles or a face shield
-
A lab coat
-
2. Waste Segregation:
-
Solid Waste: Collect solid this compound, contaminated consumables (e.g., weigh boats, contaminated gloves, bench paper), and any spill cleanup materials in a designated, compatible solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container. Do not mix with incompatible waste streams.
3. Waste Container Selection and Labeling:
-
Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[14]
-
The label must also include:
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[14]
-
4. Satellite Accumulation Areas (SAAs):
-
Laboratories are permitted to accumulate hazardous waste in SAAs, which are located at or near the point of generation.[14][15]
-
Keep waste containers closed at all times, except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[15]
5. Arranging for Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department.
-
EH&S will arrange for the collection of the waste by a licensed hazardous waste disposal vendor.
-
You will be required to complete a hazardous waste manifest, which tracks the waste from your laboratory to its final disposal site.[16]
6. Spill and Decontamination Procedures:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EH&S.
-
For small spills, trained personnel wearing appropriate PPE can clean the area.
-
Use an absorbent material to contain liquid spills. For solid spills, carefully sweep or vacuum (with a HEPA filter) the material to avoid creating dust.
-
Decontaminate the area with an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[17]
Regulatory Framework Overview
The disposal of hazardous chemical waste in a laboratory setting is governed by a multi-tiered regulatory system.
Caption: Hierarchy of hazardous waste regulations.
It is crucial to consult your institution's EH&S department for specific guidance, as state and local regulations may be more stringent than federal rules.[13] Academic laboratories may have the option to operate under the more flexible standards of 40 CFR, part 262, subpart K, which is designed for the unique nature of laboratory waste generation.[15][18]
By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. mdpi.com [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. needle.tube [needle.tube]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. epa.gov [epa.gov]
- 16. encamp.com [encamp.com]
- 17. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 18. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
A Senior Application Scientist's Guide to Handling 7-Methoxy-1H-1,6-naphthyridin-4-one: A Framework for Safety and Operational Integrity
As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety and integrity of our experimental environment. The handling of specialized chemical reagents like 7-Methoxy-1H-1,6-naphthyridin-4-one, a heterocyclic compound likely used in kinase inhibitor research or as a synthetic building block, demands a meticulous and informed approach to safety. This guide provides a comprehensive operational plan grounded in the principles of risk mitigation and procedural excellence. The toxicological properties of this specific compound have not been fully investigated, compelling us to adopt a conservative and robust safety posture based on best practices for handling novel, powdered chemical agents.
The Foundation: Risk Assessment and Hazard Control
Before any personal protective equipment (PPE) is selected, we must first understand the potential hazards and implement controls to minimize exposure at the source. This follows the established hierarchy of controls, prioritizing engineering and administrative solutions before relying on PPE.
1.1. Identifying Potential Hazards While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar naphthyridinone compounds and general chemical safety principles indicate the following potential risks:
-
Respiratory Hazard: As a fine powder, the compound can easily become airborne during handling (e.g., weighing, transferring), creating a risk of inhalation. Inhaling such particulates may cause respiratory irritation.[1][2]
-
Dermal and Eye Hazard: Direct contact with skin and eyes must be avoided.[3] Compounds of this nature can cause irritation or more severe damage upon contact.[1] Some related compounds may also cause allergic skin reactions.[1][2]
1.2. Engineering and Administrative Controls: Your First Line of Defense PPE is the last line of defense. Your primary protection comes from the environment and procedures you establish.
-
Primary Engineering Control: All handling of this compound powder must be conducted within a certified chemical fume hood to contain dust and aerosols.[1][2] Ensure the sash is at the appropriate height to maximize airflow and protection.
-
Ventilation: The laboratory must be well-ventilated to handle any potential fugitive emissions.[3]
-
Designated Area: Designate a specific area within the fume hood for handling this compound to prevent widespread contamination.
-
Administrative Controls: Limit access to the handling area to trained personnel only. Ensure emergency equipment, such as an eyewash station and safety shower, is accessible and tested regularly.
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory for all personnel handling this compound. The selection is based on providing comprehensive protection against the anticipated hazards of a potent, powdered research chemical.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Powder (Weighing, Aliquoting) | Chemical splash goggles (ANSI Z87.1) AND a full-face shield.[4][5] | Two pairs of disposable nitrile gloves, with the outer pair changed immediately upon contamination. | Fully-buttoned, flame-resistant lab coat.[4][5] Long pants and fully enclosed shoes are mandatory.[4] | Not required if handled exclusively within a certified fume hood. Required for spill cleanup outside a hood. |
| Working with Dilute Solutions (<1M) | Chemical splash goggles (ANSI Z87.1).[5] | Single pair of disposable nitrile gloves. | Fully-buttoned, flame-resistant lab coat. Long pants and fully enclosed shoes.[4][5] | Not required. |
| Accidental Spill Cleanup | Chemical splash goggles (ANSI Z87.1) AND a full-face shield.[4][5] | Chemical-resistant, heavy-duty gloves (e.g., butyl rubber) over an inner pair of nitrile gloves. | Chemical-resistant apron over a lab coat. | Air-purifying respirator (e.g., N95 or higher) is required to prevent inhalation of aerosolized powder.[6] |
Rationale for PPE Selection:
-
Eye and Face Protection: Tightly fitting safety goggles are essential to protect against fine particulates.[3] A face shield is added when handling the powder as a secondary barrier to protect the entire face from splashes or puffs of dust.[5]
-
Hand Protection: Disposable nitrile gloves offer good short-term protection against a wide array of chemicals and are crucial for preventing skin contact.[4] Double-gloving is a best practice when handling potent powders to allow for the clean removal of a contaminated outer glove without exposing the inner glove or skin.
-
Body Protection: A flame-resistant lab coat, fully buttoned, protects the skin and personal clothing from contamination.[4][5] Fully enclosed shoes made of a non-porous material prevent injury from spills or dropped items.[4]
-
Respiratory Protection: While engineering controls are primary, respiratory protection is critical during a spill cleanup outside of a containment hood to prevent inhalation of the hazardous material.[4][6] Use of a respirator requires proper training and fit-testing as per institutional guidelines.[4]
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol outlines the essential steps for safely weighing and preparing a solution of this compound.
3.1. Preparation and Pre-Handling Checks
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Clear the Workspace: Remove all unnecessary items from the fume hood to minimize contamination and improve workflow.
-
Assemble Materials: Place all necessary equipment (weigh paper, spatulas, vials, solvent, waste container) inside the fume hood before starting.
-
Inspect PPE: Check all PPE for signs of damage (cracks, holes, etc.) before use.
3.2. Donning PPE: The Correct Sequence
-
Put on lab coat and ensure it is fully buttoned.
-
Put on inner pair of nitrile gloves.
-
Put on outer pair of nitrile gloves.
-
Put on chemical splash goggles.
-
Put on face shield.
3.3. Handling the Compound (Inside Fume Hood)
-
Carefully open the container of this compound, pointing the cap away from you.
-
Use a dedicated spatula to carefully transfer the desired amount of powder onto weigh paper on a tared balance.
-
Avoid any rapid movements that could generate dust.
-
Once weighed, carefully transfer the powder to the destination vial.
-
Add solvent to the vial slowly to avoid splashing.
-
Securely cap the primary container and the newly prepared solution vial.
-
Wipe down the spatula with a solvent-dampened cloth, disposing of the cloth in the designated solid waste container.
3.4. Doffing PPE: Avoiding Cross-Contamination
-
Remove the outer pair of gloves by peeling them off without touching the outside surface. Dispose of them in the hazardous waste container.
-
Remove the face shield.
-
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination. Hang it in its designated location.
-
Remove safety goggles.
-
Remove the inner pair of gloves, again without touching the outer surface. Dispose of them in the hazardous waste container.
-
Wash hands thoroughly with soap and water.
Disposal Plan: Ensuring a Safe Conclusion
Proper disposal is a critical final step in the safe handling workflow. All waste generated from handling this compound must be treated as hazardous.
-
Solid Waste: All contaminated disposables (gloves, weigh paper, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.[3]
-
Chemical Waste: Unused compound and solutions must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any amount into drains or mix with other waste streams unless compatibility is confirmed.[1][3]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous chemical waste. The rinsed container can then be disposed of according to institutional guidelines.
Visual Workflow: Safe Handling Protocol
The following diagram illustrates the critical path for safely handling this compound.
Caption: A workflow for the safe handling of powdered chemical agents.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. targetmol.com [targetmol.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
